molecular formula C23H16ClN3O2 B1360073 Pigment Red 21 CAS No. 6410-26-0

Pigment Red 21

Cat. No.: B1360073
CAS No.: 6410-26-0
M. Wt: 401.8 g/mol
InChI Key: XNANGTRPTFPPPE-UHFFFAOYSA-N
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Description

Pigment Red 21 is a useful research compound. Its molecular formula is C23H16ClN3O2 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2/c24-19-12-6-7-13-20(19)26-27-21-17-11-5-4-8-15(17)14-18(22(21)28)23(29)25-16-9-2-1-3-10-16/h1-14,28H,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNANGTRPTFPPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064329
Record name 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6410-26-0
Record name 4-[2-(2-Chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, 4-(2-(2-chlorophenyl)diazenyl)-3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4-[2-(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
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Record name 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Record name 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 21: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (C.I. 12300) is a synthetic organic monoazo pigment characterized by its vibrant yellowish-red hue.[1][2] It belongs to the family of Naphthol AS pigments, which are widely utilized in various industrial applications due to their strong color strength and good opacity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[4] The molecule consists of a chlorinated benzene (B151609) ring linked to a substituted naphthalene (B1677914) system through an azo bridge (-N=N-).

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[4]
CAS Number 6410-26-0[2]
C.I. Name This compound[1]
C.I. Number 12300[1][3]
Molecular Formula C₂₃H₁₆ClN₃O₂[4]
Molecular Weight 401.85 g/mol [4]
SMILES C1=CC=C(C=C1)NC(=O)C2=C(C(=C3C=CC=CC3=C2)N=NC4=CC=CC=C4Cl)O
InChI Key XNANGTRPTFPPPE-UHFFFAOYSA-N

Physicochemical and Fastness Properties

This compound presents as a red powder and is generally insoluble in water but soluble in some organic solvents.[5][6] Its properties make it suitable for applications requiring good light and heat stability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Red powder[7]
Melting Point 241 °C[1][8]
Density 1.311 - 1.74 g/cm³[3][5]
Oil Absorption 35-69 g/100g [3][7][9]
pH Value 6.0 - 8.0[7]
Heat Resistance Up to 160 °C[3][7]

Table 3: Fastness Properties of this compound (Scale 1-8 for Light, 1-5 for others)

PropertyRatingSource(s)
Light Fastness (Full Shade) 5 - 7[2][3][7]
Water Resistance 4[2][9]
Oil Resistance 3 - 4[2][9]
Acid Resistance 4 - 5[2][7][9]
Alkali Resistance 4 - 5[2][7][9]
Alcohol Resistance 4[7]
Ester Resistance 3[7]
Benzene Resistance 3[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.

Diagram of the Synthesis Pathway for this compound:

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling o-Chloroaniline o-Chloroaniline Diazonium_Salt 2-Chlorobenzenediazonium Chloride o-Chloroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Pigment_Red_21 This compound Diazonium_Salt->Pigment_Red_21 Coupling Naphthol_AS 3-Hydroxy-N-phenyl- 2-naphthamide Naphthol_AS->Pigment_Red_21 NaOH (aq)

Caption: Synthesis pathway of this compound.

Experimental Protocol:

  • Diazotization of o-Chloroaniline:

    • In a reaction vessel, suspend o-chloroaniline (1 equivalent) in dilute hydrochloric acid (2.5 equivalents).

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper.

  • Preparation of the Coupling Solution:

    • In a separate vessel, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) (1 equivalent) in a dilute aqueous solution of sodium hydroxide (B78521) at room temperature to form the sodium salt.

    • Cool the resulting solution to 5-10 °C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.

    • Maintain the temperature below 10 °C and control the pH of the reaction mixture between 4.5 and 5.5 by adding a sodium acetate (B1210297) solution.

    • A red precipitate of this compound will form.

    • Continue stirring for 2-3 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated pigment and wash thoroughly with cold water until the filtrate is neutral and free of soluble salts.

    • Dry the pigment in an oven at 60-70 °C.

    • The dried pigment can be further purified by recrystallization from a suitable organic solvent, such as toluene, to obtain orange-red acicular crystals.[1]

Characterization Methods

4.2.1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is responsible for the pigment's color.

  • Methodology:

    • Prepare a dilute solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMF).

    • Record the UV-Vis spectrum over a range of 300-800 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

    • The spectrum is expected to show a strong absorption band in the visible region, characteristic of the extended π-conjugation of the azo chromophore.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the this compound molecule.

  • Methodology:

    • Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3400 cm⁻¹: O-H stretching vibration.

      • ~3300 cm⁻¹: N-H stretching of the amide group.

      • ~1670 cm⁻¹: C=O stretching of the amide I band.

      • ~1590 cm⁻¹: N=N stretching of the azo group.

      • ~1550 cm⁻¹: N-H bending of the amide II band.

      • ~750 cm⁻¹: C-Cl stretching vibration.

Applications

This compound is primarily used in the coloration of a variety of materials. Its applications include:

  • Inks: Recommended for water-based and offset inks.[3][7]

  • Paints and Coatings: Used in industrial paints, water-based coatings, and decorative paints.[3][7][8]

  • Textile Printing: Suggested for textile printing applications.[2][10]

  • Other Applications: Also used in the coloring of soap products.[5]

Safety and Handling

While generally considered to have low toxicity, appropriate safety precautions should be taken when handling this compound powder.

  • Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water.

  • Studies indicate a low acute oral toxicity (LD50/oral/rat - ≥ 5000 mg/kg for a similar pigment).[11] However, prolonged exposure to the dust may cause respiratory irritation.[6]

This guide serves as a comprehensive technical resource on this compound. For specific applications, it is recommended to consult the manufacturer's safety data sheet and conduct in-house testing to ensure suitability.

References

An In-depth Technical Guide to the Synthesis and Characterization of C.I. 12300 (Pigment Yellow 12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 12300, commercially known as Pigment Yellow 12 (PY12). This diarylide yellow pigment is of significant industrial importance, primarily used in printing inks, plastics, and coatings. This document details the chemical synthesis, experimental protocols for its preparation and purification, and a summary of its key physicochemical and toxicological properties. Characterization data from various analytical techniques are presented, and relevant reaction pathways are visualized.

Introduction

C.I. 12300, or Pigment Yellow 12, is a disazo pigment characterized by its bright, reddish-yellow hue and good tinctorial strength.[1] Chemically, it is 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutanamide]. Its synthesis is a classic example of diazo coupling, a cornerstone of industrial organic pigment production. Understanding the synthesis and properties of C.I. 12300 is crucial for its application and for the development of new colorants with enhanced properties.

Synthesis Pathway

The synthesis of C.I. 12300 is a two-stage process:

  • Tetrazotization of 3,3'-Dichlorobenzidine (B165656) (DCB): In this step, the diamine 3,3'-dichlorobenzidine is converted into its bis(diazonium) salt. This is typically achieved by treating DCB with sodium nitrite (B80452) in an acidic medium at low temperatures.

  • Azo Coupling: The resulting bis(diazonium) salt is then coupled with two equivalents of a coupling component, in this case, acetoacetanilide (B1666496) (AAA). The electrophilic diazonium groups react with the electron-rich carbon of the acetoacetanilide to form the final disazo pigment.

dot

Caption: Synthesis pathway of C.I. 12300 (Pigment Yellow 12).

Experimental Protocols

Materials and Equipment
  • 3,3'-Dichlorobenzidine (DCB)

  • Acetoacetanilide (AAA)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Acetate

  • Deionized Water

  • Ice

  • Reaction vessel with stirring mechanism

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine
  • In a reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine in deionized water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • Continue stirring for an additional 30-60 minutes after the addition of sodium nitrite is complete.

  • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution is the bis(diazonium) salt of DCB.

Stage 2: Azo Coupling Reaction
  • In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide to form the sodium salt of the enolate.

  • Adjust the pH of the acetoacetanilide solution to between 4 and 6.5 by adding a buffer solution, such as sodium acetate.[2]

  • Cool the acetoacetanilide solution to 0-10 °C.

  • Slowly add the previously prepared cold bis(diazonium) salt solution to the acetoacetanilide solution with vigorous stirring.

  • A yellow precipitate of Pigment Yellow 12 will form immediately.

  • Continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.

Purification and Isolation
  • The precipitated pigment is collected by filtration.

  • The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials and inorganic salts until the washings are neutral.

  • The purified pigment is then dried in an oven at a temperature below 100 °C to avoid thermal degradation.

Characterization Data

Physicochemical Properties
PropertyValueReference(s)
C.I. Name Pigment Yellow 12[3]
C.I. Number 21090[3]
CAS Number 6358-85-6[1][4]
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[4][5]
Molar Mass 629.50 g/mol [5]
Appearance Yellow powder[6]
Density ~1.30-1.5 g/cm³[6]
Melting Point 312-320 °C (decomposes)[7]
Solubility Insoluble in water, slightly soluble in ethanol.[1]
Heat Resistance Stable up to ~180-200 °C[8]
Oil Absorption 40-50 g/100g [8]
Spectroscopic and Chromatographic Data
  • UV-Vis Spectroscopy: In concentrated sulfuric acid, Pigment Yellow 12 exhibits a reddish-orange color, which turns to a brown-yellow precipitate upon dilution.[1]

  • FT-IR Spectroscopy: The FT-IR spectrum of Pigment Yellow 12 is complex, showing characteristic peaks for N-H stretching, C=O stretching of the amide and ketone groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group.

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed that Pigment Yellow 12 exists in the bisketohydrazone tautomeric form rather than the azo form in the solid state. The molecule is nearly planar.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis of Pigment Yellow 12, often for purity assessment and identification in various matrices.

Toxicological Profile and Thermal Degradation

Pigment Yellow 12 is generally considered to have low toxicity due to its very low solubility in water and biological fluids, resulting in poor bioavailability.[4] Chronic oral ingestion studies in rodents have shown that the pigment is not absorbed and does not undergo metabolic splitting to 3,3'-dichlorobenzidine.[4]

However, a significant concern with diarylide pigments, including Pigment Yellow 12, is their thermal degradation at temperatures above 200 °C. At these elevated temperatures, the molecule can cleave at the azo linkages to release 3,3'-dichlorobenzidine, a known animal carcinogen.

dot

Thermal_Degradation PY12 C.I. 12300 (Pigment Yellow 12) Degradation_Products 3,3'-Dichlorobenzidine (Carcinogen) + Other Fragments PY12->Degradation_Products Heat (> 200 °C) (Azo Bond Cleavage)

References

An In-depth Technical Guide to Pigment Red 21 (CAS 6410-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (PR21), identified by CAS Number 6410-26-0, is a synthetic organic compound belonging to the monoazo class of pigments.[1][2] Its chemical name is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[3] Primarily utilized for its brilliant yellowish-red hue, PR21 finds extensive application in industrial paints, coatings, printing inks, and textile dyeing.[4][5] While its industrial uses are well-documented, its biological activities and potential applications in biomedical research or drug development are not extensively studied. This guide provides a comprehensive overview of the known technical data for this compound, outlines relevant experimental protocols for its characterization and biological evaluation, and highlights areas requiring further investigation.

Physicochemical and Identity Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identity and Molecular Properties

ParameterValueReference(s)
CAS Number 6410-26-0[1]
Chemical Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[3]
C.I. Number 12300[1]
EC Number 229-096-4[1]
Chemical Family Monoazo[2]
Molecular Formula C23H16ClN3O2[3]
Molecular Weight 401.85 g/mol [3]
Appearance Red Powder[1]
Melting Point 241 °C[6]
Density 1.5 g/cm³[1][2]
Heat Stability 120 - 150 °C[1][2]
Oil Absorption 35-50 ml/100g[1]

Table 2: Fastness and Resistance Properties (Scale 1-8 for Light, 1-5 for others)

PropertyRatingReference(s)
Light Fastness 5 - 7[1][2]
Water Resistance 4[2]
Oil Resistance 3 - 4[1][2]
Acid Resistance 4 - 5[1][2]
Alkali Resistance 4 - 5[1][2]

Toxicological Profile

Based on available Material Safety Data Sheets (MSDS), this compound is not classified as a hazardous substance.[7] It is considered to have low acute toxicity and is not expected to be an irritant under normal industrial hygiene conditions. However, comprehensive toxicological data from peer-reviewed studies, particularly concerning cytotoxicity, genotoxicity, and long-term exposure effects, are limited.

It is important to note that some azo compounds have the potential to undergo reductive cleavage of the azo linkage (N=N) to form aromatic amines, some of which are known to be carcinogenic.[8] While this compound is expected to be less bioavailable than soluble azo dyes, this potential metabolic pathway warrants careful consideration and further investigation in any biological application.[8]

Synthesis and Characterization Workflows

The manufacturing process for this compound involves a classic azo coupling reaction. A logical diagram of this synthesis is presented below.

G cluster_reactants Starting Materials cluster_process Reaction Steps A o-Chloroaniline C Diazotization (NaNO2, HCl) A->C Step 1 B 3-Hydroxy-N-phenyl- 2-naphthamide D Azo Coupling B->D Step 2 C->D Diazonium Salt Intermediate E This compound (Final Product) D->E

Caption: Chemical synthesis pathway of this compound.

A typical workflow for the physicochemical characterization of this compound is essential to confirm its identity, purity, and stability before use in sensitive biological assays.

G cluster_analysis Analytical Techniques cluster_data Data Interpretation start PR21 Sample HPLC Purity & Quantification (HPLC) start->HPLC UVVIS Spectroscopic Identity (UV-Vis) start->UVVIS FTIR Structural Verification (FT-IR) start->FTIR TGA Thermal Stability (TGA/DSC) start->TGA Purity Purity Profile (%) HPLC->Purity Spectrum Absorption Spectrum (λmax) UVVIS->Spectrum Bonds Characteristic Bonds FTIR->Bonds Thermal Decomposition Temp. TGA->Thermal end Characterized Pigment Purity->end Spectrum->end Bonds->end Thermal->end

Caption: Experimental workflow for pigment characterization.

Given the lack of public data on biological interactions, a primary step for any drug development professional would be to assess the compound's effect on cell viability.

G A Prepare PR21 Stock Solution (e.g., in DMSO) D Treat Cells with Serial Dilutions of PR21 (Include Vehicle Control) A->D B Seed Human Cell Line (e.g., HeLa, HepG2) in 96-well plate C Incubate Cells (24 hours) B->C C->D E Incubate (24-72 hours) D->E F Add MTT Reagent (or other viability dye) E->F G Incubate (2-4 hours) F->G H Solubilize Formazan (B1609692) Crystals G->H I Measure Absorbance (Plate Reader) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Proposed workflow for in vitro cytotoxicity screening.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and preliminary biological evaluation of this compound.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of a this compound sample and identify any potential impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Materials:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • Formic Acid (FA)

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a suitable solvent like Dimethylformamide (DMF) or a 1:1 mixture of ACN:Water to create a 100 µg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • Time 0-2 min: 50% B

      • Time 2-15 min: Linear gradient from 50% to 95% B

      • Time 15-18 min: Hold at 95% B

      • Time 18-20 min: Return to 50% B

      • Time 20-25 min: Re-equilibration at 50% B

    • HPLC Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: Monitor at the λmax of PR21 (determined by UV-Vis) and at 254 nm.

    • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Spectroscopic Characterization by UV-Vis Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λmax) of this compound for identity confirmation and for use in other assays.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Materials:

    • This compound sample

    • Spectroscopic grade solvent (e.g., Ethanol, DMF)

    • 1 cm path length quartz cuvettes

  • Methodology:

    • Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted so that the absorbance at λmax is between 0.5 and 1.0 AU.

    • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measurement: Fill a cuvette with the pigment solution and record the absorbance spectrum from 200 to 800 nm.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule under the specific solvent conditions.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Objective: To assess the effect of this compound on the metabolic activity and viability of a human cell line, and to determine its half-maximal inhibitory concentration (IC50).

  • Instrumentation: Cell culture incubator, biosafety cabinet, multichannel pipette, microplate reader (absorbance).

  • Materials:

    • Human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • This compound sample dissolved in sterile DMSO (e.g., 10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Sterile 96-well cell culture plates

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the PR21 stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle control (final DMSO concentration <0.5%).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This compound (CAS 6410-26-0) is a well-characterized monoazo pigment from a physicochemical standpoint, with established applications in the colorant industry. However, there is a significant gap in the scientific literature regarding its biological activity, toxicological profile, and potential for interaction with cellular signaling pathways. For professionals in drug development and biomedical research, PR21 currently represents an uncharacterized entity. The provided protocols offer a foundational approach to begin assessing its purity, stability, and fundamental biological effects, such as cytotoxicity. Future research should focus on comprehensive genotoxicity assays, investigation of its metabolic fate (particularly the potential for azo bond cleavage), and broader screening against various cell lines and biological targets to determine if this vibrant red pigment holds any un-discovered bioactivity relevant to therapeutic development.

References

An In-depth Technical Guide to Pigment Red 21: Nomenclature, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 21 (CI 12300), a monoazo pigment characterized by its vibrant yellowish-red hue. This document details its various identifiers, key physicochemical properties, a representative synthesis protocol, and modern analytical techniques for its characterization.

Nomenclature and Chemical Identifiers

This compound is known by a multitude of synonyms and trade names across different industries. A consolidated list of its identifiers is crucial for accurate sourcing, regulatory compliance, and scientific communication. The following table summarizes the key nomenclature and chemical identifiers for this compound.[1][2][3][4][5][6][7][8][9][10]

Identifier TypeValue
Chemical Name 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[2][9]
Colour Index (CI) Name This compound[4][5][6]
Colour Index (CI) Number 12300[4][5][6]
CAS Number 6410-26-0[1][2][3][4][7]
EINECS Number 229-096-4[1][3][4][5][8]
Molecular Formula C₂₃H₁₆ClN₃O₂[2][5][6]
Molecular Weight 401.85 g/mol [2][4][6]
Synonyms & Trade Names Bronze Red, Fast Red 2R, Permanent Red FR, 3132 Scarlet Red, Naphthol Red YR, Pigment Fast Scarlet 2R, C.I.P.R.21[3][4][6][7]

Physicochemical Properties

This compound is an organic compound belonging to the azo class of pigments.[1] It is characterized by its brilliant yellowish-red color and is noted for its good lightfastness.[6] The pigment is insoluble in water and exhibits poor resistance to solvents.[7] Its melting point is approximately 241°C.[6]

PropertyValue
Appearance Red powder[5]
Shade Yellowish Red[11][12]
Density ~1.31 - 1.5 g/cm³[3][5]
Heat Resistance Stable up to 150-160°C[3][11]
Oil Absorption 35-45 g/100g [11][12]
Light Fastness (1-8 scale) 5-7[3][11]
Acid Resistance (1-5 scale) 4-5[3][11]
Alkali Resistance (1-5 scale) 4-5[3][11]

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry and analytical techniques. The following sections provide representative protocols.

Part A: Diazotization of 2-Chloroaniline (B154045) [18][16][17]

  • In a beaker, prepare a solution of 2-chloroaniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

  • In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (B80452).

  • Slowly add the sodium nitrite solution dropwise to the cooled 2-chloroaniline solution. The temperature must be strictly maintained below 5°C during this addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5°C for approximately 30 minutes to ensure the diazotization reaction goes to completion. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper, which indicates the presence of excess nitrous acid.

Part B: Azo Coupling with 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) [19][13][15]

  • In a separate reaction vessel, dissolve 3-hydroxy-N-phenyl-2-naphthamide in an aqueous sodium hydroxide (B78521) solution.

  • Cool this alkaline solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Part A to the cold Naphthol AS solution. A brightly colored precipitate of this compound will form immediately.

  • Continue to stir the reaction mixture in the ice bath for at least one hour to ensure the coupling reaction is complete.

  • The precipitated pigment is then isolated by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique for the identification of organic pigments. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its molecular structure. Key expected peaks include those for N-H stretching, C=O (amide) stretching, N=N (azo) stretching, and aromatic C-H and C=C vibrations. Analysis of the fingerprint region can confirm the specific identity of the pigment.[20][21][22][23][24]

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of pigments in complex mixtures.[25][26][27][28][29] A reverse-phase HPLC method with a suitable column (e.g., C18) and a gradient elution system using a mixture of buffered aqueous and organic solvents can be developed for the analysis of this compound. Detection is typically performed using a UV-Vis or diode-array detector set at the wavelength of maximum absorbance for the pigment. This method can be used to assess the purity of the synthesized pigment and to quantify it in various matrices.

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow of the synthesis of this compound.

Pigment_Red_21_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up 2-Chloroaniline 2-Chloroaniline Diazonium_Salt 2-Chlorobenzenediazonium Chloride 2-Chloroaniline->Diazonium_Salt  1. Dissolve HCl_H2O HCl / H₂O HCl_H2O->Diazonium_Salt  2. Cool to 0-5°C NaNO2 NaNO₂ NaNO2->Diazonium_Salt  3. Add dropwise Pigment_Red_21 This compound Diazonium_Salt->Pigment_Red_21  2. Add slowly to Naphthol AS solution Naphthol_AS 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) Naphthol_AS->Pigment_Red_21  1. Dissolve & Cool NaOH_H2O NaOH / H₂O NaOH_H2O->Pigment_Red_21 Filtration Filtration Pigment_Red_21->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

References

An In-Depth Technical Guide to Pigment Red 21 (C23H16ClN3O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 21 (C.I. 12300), a monoazo pigment widely utilized in various industrial applications. This document details its chemical and physical properties, a plausible synthesis protocol, methods for its characterization, and an assessment of its toxicological profile.

Chemical and Physical Properties

This compound, with the molecular formula C23H16ClN3O2, is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[1] It is a synthetic organic pigment belonging to the Naphthol AS pigment class.[2] The compound appears as a brilliant yellow-red powder.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[1][4]
C.I. Name This compound[3]
C.I. Number 12300[3]
CAS Number 6410-26-0[1][3]
Molecular Formula C23H16ClN3O2[1][3]
Molecular Weight 401.85 g/mol [1]
Appearance Brilliant yellow-red powder[3]
Melting Point 241 °C[3]
Solubility Insoluble in water, poor solvent resistance.[5]
Heat Resistance Stable up to 150-160 °C

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]

Logical Workflow for the Synthesis of this compound

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling o-Chloroaniline o-Chloroaniline HCl_NaNO2 HCl, NaNO2 (aq) 0-5 °C o-Chloroaniline->HCl_NaNO2 Reacts with Diazonium_Salt o-Chlorophenyl diazonium chloride HCl_NaNO2->Diazonium_Salt Forms Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Added to Naphthol_AS 3-Hydroxy-N-phenyl -2-naphthamide (Naphthol AS) NaOH_aq Aqueous NaOH Naphthol_AS->NaOH_aq Dissolved in NaOH_aq->Coupling_Reaction Pigment_Red_21 This compound Coupling_Reaction->Pigment_Red_21 Yields

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of o-Chloroaniline

  • In a beaker, prepare a solution of o-chloroaniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite (B80452) dropwise to the cooled o-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the o-chlorophenyl diazonium chloride salt.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.

  • A brightly colored precipitate of this compound will form immediately.

  • Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).

Characterization of this compound

The synthesized pigment can be characterized using various analytical techniques to confirm its structure and purity.

Experimental Workflow for Characterization

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Pigment_Sample This compound Sample FTIR FTIR Spectroscopy Pigment_Sample->FTIR UV_Vis UV-Vis Spectroscopy Pigment_Sample->UV_Vis NMR NMR Spectroscopy (1H and 13C) Pigment_Sample->NMR MS Mass Spectrometry Pigment_Sample->MS HPLC HPLC/HPLC-MS Pigment_Sample->HPLC Structural_Info Structural_Info FTIR->Structural_Info Functional Groups Color_Info Color_Info UV_Vis->Color_Info Color Properties NMR->Structural_Info Detailed Structure Molecular_Weight_Info Molecular_Weight_Info MS->Molecular_Weight_Info Molecular Weight Purity_Info Purity_Info HPLC->Purity_Info Purity and Identification

Caption: Analytical workflow for this compound.

Experimental Protocols: Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the dry pigment is mixed with KBr powder and pressed into a pellet. Alternatively, an ATR-FTIR can be used with the neat pigment powder.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. Expected characteristic peaks include those for N-H stretching (amide), C=O stretching (amide), C=C stretching (aromatic rings), and the N=N stretching of the azo group. The FTIR spectra of Naphthol AS pigments typically show secondary amide absorptions around 1675 and 1547 cm⁻¹.[6]

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the pigment and for quantitative analysis.

  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., dimethylformamide or N-methylpyrrolidone) and filtered through a 0.45 µm filter.

  • Instrumentation: An HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer is commonly used for the separation of azo pigments.

  • Analysis: The retention time and the UV-Vis spectrum of the eluting peak are compared with a standard of this compound for identification and quantification.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the pigment.

  • Instrumentation: HPLC coupled with a mass spectrometer (HPLC-MS) with an electrospray ionization (ESI) source is a common technique for the analysis of dyes and pigments.[7]

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of this compound (C23H16ClN3O2, MW = 401.85).

Toxicological Assessment

This compound is an azo pigment, and while the acute toxicity of this class of compounds is generally low, there is a potential for the reductive cleavage of the azo bond to form aromatic amines, some of which may have toxicological concerns.

Table 2: Summary of Toxicological Data for Azo Pigments

EndpointObservationReference(s)
Acute Toxicity Generally low.
Carcinogenicity No data available for this compound. Studies on other azo pigments have not shown carcinogenic potential in animals.
Mutagenicity No data available for this compound. Some azo dyes can be mutagenic after metabolic reduction.
Metabolism The azo linkage can be reductively cleaved by intestinal microflora and liver enzymes to form aromatic amines.
Experimental Protocols: Toxicological Evaluation

In Vitro Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of the pigment and its metabolic products.

  • Methodology: Strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted to determine the mutagenic activity.

In Vivo Rodent Carcinogenicity Study

  • Objective: To evaluate the long-term carcinogenic potential.

  • Methodology: A two-year feeding study in rats and mice, as described in the National Toxicology Program technical reports for other pigments like C.I. Pigment Red 23, would be a standard approach.[8] Animals are administered diets containing different concentrations of the pigment, and the incidence of tumors is monitored.

Applications

This compound is primarily used as a colorant in a variety of industrial products.

  • Inks: It is used in the formulation of printing inks.[9]

  • Paints and Coatings: It finds application in industrial paints and coatings.[9]

  • Textiles: Used in textile printing and dyeing.[9]

  • Other: It can also be used for coloring soap products.[9]

Conclusion

This compound is a commercially important monoazo pigment with a well-defined chemical structure and synthesis pathway. Its characterization can be achieved through a combination of spectroscopic and chromatographic techniques. While its acute toxicity is low, further research into its long-term toxicological effects, particularly concerning the metabolic cleavage of the azo bond, is warranted for a complete risk assessment, especially in applications where human exposure is possible. This guide provides a foundational understanding for researchers and professionals working with this class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (C.I. 12300) is a synthetic organic monoazo pigment characterized by its brilliant yellowish-red to red-brown hue.[1][2] Chemically, it belongs to the Naphthol AS pigment family. Its formal chemical name is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[3] Due to its vibrant color and moderate fastness properties, this compound finds application primarily in coatings, paints, and printing inks.[4][5][6] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a summary of its synthesis and safety information.

Chemical and Physical Properties

The fundamental identifiers and properties of this compound are summarized in the tables below. This data is essential for understanding its behavior in various formulations and applications.

Table 1: Chemical Identification of this compound
IdentifierValueReference(s)
Chemical Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[3]
C.I. Name This compound[1][7]
C.I. Number 12300[1][7]
CAS Number 6410-26-0[3][8]
EINECS Number 229-096-4[4][7]
Molecular Formula C₂₃H₁₆ClN₃O₂[3][8]
Molecular Weight 401.85 g/mol [3][8]
Chemical Type Monoazo[1][6]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Appearance Red to Red-brown powder[4]
Shade Yellowish Red[9]
Melting Point 241 °C[1][5][6]
Boiling Point 566.1 ± 50.0 °C (Predicted)[5]
Density 1.311 - 1.60 g/cm³[4][5][7]
pH Value 6.0 - 8.0[9][10]
Oil Absorption 35 - 50 ml/100g[9][11]
Solubility Insoluble in water; Soluble in some organic solvents like toluene.[2][5][6]
Table 3: Fastness and Resistance Properties of this compound

(Note: Fastness is typically rated on a scale of 1 to 8 for lightfastness and 1 to 5 for other properties, where a higher number indicates better performance.)

PropertyRating/ValueReference(s)
Light Fastness 5 - 7[6][10][12]
Heat Stability 120 - 160 °C[9][10][13]
Water Resistance 3 - 4[6][11]
Oil Resistance 3 - 4[6][9]
Acid Resistance 4 - 5[6][9]
Alkali Resistance 4 - 5[6][9]
Migration Resistance 5[6]

Synthesis Pathway and Logic

The manufacturing of this compound is a classic example of azo coupling. The process involves two main stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component.

G Synthesis Workflow for this compound cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Coupling Reaction cluster_post_processing Stage 3: Post-Processing A o-Chloroaniline (Aromatic Amine) D Diazonium Salt Solution (o-chlorobenzene diazonium chloride) A->D B Hydrochloric Acid (HCl) + Water B->D C Sodium Nitrite (B80452) (NaNO₂) Solution C->D G Coupling Reaction Vat D->G Added for coupling E 3-Hydroxy-N-phenyl- 2-naphthamide (Coupling Component) E->G F Alkaline Solution (e.g., NaOH) F->G H Crude Pigment Slurry G->H Precipitation I Filtration & Washing H->I J Drying & Milling I->J K Final this compound (Powder) J->K

Caption: Synthesis workflow for this compound.

The synthesis process begins with the diazotization of o-chloroaniline using hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.[1] This intermediate is then coupled with 3-Hydroxy-N-phenyl-2-naphthamide, which has been dissolved in an alkaline solution. The coupling reaction results in the precipitation of the crude this compound. The final product is obtained after filtration to remove by-products, thorough washing, drying, and milling to achieve the desired particle size and application properties.

Experimental Protocols

The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of crystalline solids.[14][15]

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of dry this compound powder onto a watch glass. Crush the pigment into a fine powder.

  • Capillary Loading: Invert a capillary tube and tap the open end into the pigment powder until a small amount (2-3 mm column height) of the sample is packed into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Initial Determination: Heat the apparatus rapidly to get an approximate melting point range.[15]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and heat it to a temperature approximately 20°C below the approximate melting point found in the previous step.

  • Heating Rate: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[15]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). The recorded range is the melting point.

Oil Absorption Determination (ASTM D281)

This protocol follows the ASTM D281 standard test method for determining the oil absorption of pigments by spatula rub-out.[1][3][6][9]

Objective: To measure the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of this compound. This value indicates the pigment's vehicle demand.[6]

Apparatus:

  • Analytical balance

  • Flat, non-absorbent surface (e.g., glass plate)

  • Spatula (stiff, with a straight edge)

  • Burette or dropper for dispensing oil

  • Raw linseed oil

Procedure:

  • Sample Weighing: Weigh a specific amount of this compound (e.g., 1-10 grams, depending on density) and place it on the glass plate.

  • Oil Addition: Add the linseed oil drop by drop from the burette onto the pigment.

  • Rub-Out: After each addition of oil, thoroughly incorporate the oil into the pigment using the spatula with a rubbing and smearing motion.[6]

  • Endpoint Determination: The endpoint is reached when a single, stiff, putty-like paste is formed that does not break or separate. The paste should just barely not stick to the glass surface.

  • Calculation: Record the volume of oil used. The oil absorption is calculated as the grams (or ml) of oil required per 100 grams of pigment.

Light Fastness Determination (Based on ISO 105-B02)

This protocol is based on the principles of ISO 105-B02, a standard for assessing the color fastness of textiles to artificial light, which is widely adapted for pigments.[4][5][8]

Objective: To evaluate the resistance of this compound to fading or color change upon exposure to a standardized artificial light source simulating daylight.[8]

Apparatus:

  • Xenon arc lamp weathering apparatus equipped with a window-glass filter.[5][12]

  • Blue Wool Standard reference fabrics (Grades 1-8).[4]

  • Grey Scale for assessing color change (Grades 1-5).

  • Specimen holders and masks.

Procedure:

  • Sample Preparation: Prepare a dispersion of this compound in a suitable binder and apply it uniformly onto a substrate (e.g., paper or panel). Allow it to dry completely.

  • Mounting: Mount the prepared specimen in a holder. Cover a portion of the specimen with an opaque mask to serve as the unexposed reference area.

  • Reference Standards: Simultaneously mount the Blue Wool Standard reference fabrics (typically grades 5, 6, and 7 for this type of pigment) in the same manner.

  • Exposure: Place the mounted samples and references into the xenon arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified by the standard.[16]

  • Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool reference has faded to a certain degree.

  • Rating: The light fastness is rated by comparing the color change of the specimen to the color change of the Blue Wool standards. For example, if the pigment fades to the same extent as Blue Wool standard 6, its light fastness rating is 6.

General Experimental Workflow

The following diagram illustrates a generalized workflow for testing the performance properties of a pigment like this compound.

G General Workflow for Pigment Property Testing cluster_tests Examples of Test Conditions A 1. Sample Acquisition (this compound) B 2. Preparation of Test Medium (e.g., Paint, Ink, Plastic Masterbatch) A->B C 3. Dispersion of Pigment (Milling / Shaking) B->C D 4. Application to Substrate (Drawdown, Injection Molding) C->D E 5. Curing / Drying D->E F 6. Specimen Conditioning (Standard Temp/Humidity) E->F G 7. Exposure to Test Condition F->G H 8. Evaluation of Property Change G->H Post-Exposure T1 Light Exposure (Xenon Arc) T1->G T2 Heat Exposure (Oven) T2->G T3 Chemical Exposure (Acid/Alkali/Solvent) T3->G I Visual Assessment (vs. Standard / Grey Scale) H->I J Instrumental Measurement (Spectrophotometer, Colorimeter) H->J K 9. Data Reporting (Assign Fastness Rating) I->K J->K

Caption: Generalized workflow for pigment performance testing.

Safety and Handling

Under normal use conditions, this compound is generally not considered harmful.[2] However, as with any fine chemical powder, appropriate personal protective equipment (PPE) should be used during handling to avoid inhalation and contact with skin and eyes.

  • Handling: Use in a well-ventilated area. Avoid creating dust.[2]

  • PPE: Safety goggles, gloves, and a respirator appropriate for dust are recommended.

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and up-to-date safety information.

References

Pigment Red 21: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pigment Red 21 (C.I. 12300) in various organic solvents. Due to the nature of organic pigments, quantitative solubility data is often limited in publicly available literature. Instead, the industry predominantly relies on solvent fastness, or resistance to bleeding, as a key performance indicator. This document synthesizes available data on solvent resistance and outlines the standardized experimental protocols used for its determination.

Core Properties of this compound

This compound is a monoazo pigment known for its bright, yellowish-red hue. It is widely used in paints, inks, and coatings. While generally described as soluble in organic solvents and insoluble in water, its practical application performance is more accurately defined by its resistance to solvent action rather than high solubility.[1] One source notes that it forms brown-red needle-like crystals in toluene, which suggests a degree of solubility in this solvent.[1]

Solvent Fastness of this compound

The following table summarizes the solvent fastness properties of this compound as reported in technical data sheets. The data is typically presented on a scale of 1 to 5, where 5 denotes excellent resistance (no bleeding) and 1 indicates poor resistance (severe bleeding).

Organic SolventFastness Rating (1-5 Scale)
Butyl Acetate3
Benzene3
Ketone3
Ethyl Alcohol4
Oil3-4

Note: This data is compiled from various technical sources and should be considered as a general guideline. It is recommended that users conduct their own testing within their specific formulations.

Experimental Protocols for Determining Solvent Resistance

The evaluation of a pigment's interaction with organic solvents is crucial for predicting its performance in final applications, such as preventing color migration in layered coatings or inks. Standardized methods are employed to assess this property.

ASTM D279: Standard Test Methods for Bleeding of Pigments

Method A: For Direct Solvent Contact

This method provides a rapid assessment of the amount of color that leaches from a pigment when in direct contact with a solvent.

  • Sample Preparation: A precise weight (e.g., 0.50 g) of dry this compound is placed into a test tube.

  • Solvent Addition: A specified volume (e.g., 20 mL) of the organic solvent under investigation is added to the test tube.

  • Agitation and Incubation: The mixture is stoppered and shaken vigorously for a short period (e.g., 10 seconds). It is then allowed to stand for a defined duration (e.g., 15 minutes), followed by another brief agitation and a subsequent standing period (e.g., 45 minutes).

  • Filtration: The slurry is filtered through a suitable filter paper, potentially with a non-bleeding filter aid.

  • Observation: The filtrate is visually inspected for any coloration. The degree of bleeding is then rated on the 1 to 5 scale.

Method B: For Bleed Resistance in Coating Systems

This method simulates a more practical application scenario by evaluating the migration of the pigment from a colored base coat into a white topcoat.

  • Base Coat Preparation and Application: A colored paint or ink is formulated using this compound. This is then applied to a portion of a test panel and allowed to dry completely.

  • Top Coat Application: A white paint or ink is uniformly applied over the entire test panel, covering both the colored base coat and the uncolored section.

  • Drying and Evaluation: After the topcoat is fully dry, it is visually assessed for any discoloration or staining above the area of the red base coat. The extent of the color migration determines the bleed resistance rating on the 1 to 5 scale.

Experimental Workflow for Pigment Solubility and Bleeding Assessment

The following diagram illustrates a generalized workflow for assessing the interaction of a pigment like this compound with an organic solvent, incorporating both qualitative and quantitative approaches.

G cluster_0 Initial Screening (Qualitative) cluster_1 Quantitative Determination cluster_2 Gravimetric Method cluster_3 Spectrophotometric Method A Weigh Pigment and Add Solvent B Agitate and Incubate A->B C Filter Mixture B->C D Visually Assess Filtrate for Bleeding (1-5 Scale) C->D end_qual End Qualitative D->end_qual E Prepare Saturated Solution (Excess Pigment, Extended Stirring) F Separate Undissolved Pigment (Centrifugation/Filtration) E->F G Evaporate Solvent from a Known Volume of Filtrate F->G J Measure Absorbance of Filtrate F->J H Weigh Dried Pigment Residue G->H I Calculate Solubility (g/100mL) H->I end_quant End Quantitative I->end_quant K Calculate Concentration using Beer-Lambert Law J->K L Determine Solubility K->L L->end_quant start Start start->A

Pigment-Solvent Interaction Assessment Workflow

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of Pigment Red 21 (C.I. 12300). This information is critical for its application in various fields, ensuring its stability during processing and in final products.

Core Properties of this compound

This compound is a monoazo pigment known for its brilliant yellowish-red hue. Its thermal properties are a key consideration in its use in paints, inks, and coatings.

Melting Point

The melting point of this compound is consistently reported as 241°C.[1][2][3][4] At this temperature, the pigment transitions from a solid to a liquid state. This is a key physical constant used for identification and purity assessment.

Thermal Stability

The thermal stability of this compound, which refers to its ability to resist decomposition at elevated temperatures, is a critical factor in its application. While its melting point is 241°C, its practical heat stability is noted to be in the range of 140°C to 160°C.[1][4][5] This indicates the temperature at which the pigment can be used without significant degradation of its coloristic properties.

Data Presentation

The following table summarizes the key quantitative data regarding the melting point and thermal stability of this compound.

PropertyValueNotes
Melting Point 241 °CTemperature at which the solid pigment transitions to a liquid.
Heat Stability 140 - 160 °CThe practical temperature limit for applications without significant color change or degradation.

Experimental Protocols

The determination of the melting point and thermal stability of pigments like this compound is typically carried out using standard thermal analysis techniques. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is a common and straightforward technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (thin-walled)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered pigment. The tube is then inverted and tapped gently to pack the pigment into the closed end, achieving a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

  • Observation: The temperatures at which melting begins and is complete are recorded as the melting point range.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to evaluate the thermal stability of materials. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Instrumentation:

  • Combined TGA/DSC instrument or separate TGA and DSC instruments.

  • Inert sample pans (e.g., aluminum or alumina).

  • High-purity inert gas (e.g., nitrogen).

General Procedure:

  • Instrument Calibration: The TGA/DSC instrument is calibrated according to the manufacturer's specifications.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed into a sample pan.

  • Experimental Conditions:

    • Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: The resulting plot of mass versus temperature is analyzed to determine the onset of decomposition, which is the temperature at which significant mass loss begins.

    • DSC Curve: The plot of heat flow versus temperature can identify endothermic events like melting and exothermic events associated with decomposition.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the thermal analysis of a pigment such as this compound.

Caption: Experimental workflow for determining the thermal properties of this compound.

References

Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Pigment Red 21 (CAS 6410-26-0), a monoazo pigment. The document outlines detailed experimental protocols for various analytical techniques and presents expected data in a structured format to facilitate understanding and further research.

Compound Information

PropertyValueSource
Chemical Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[1]
C.I. Name This compound[1]
C.I. Number 12300[2]
CAS Number 6410-26-0[1]
Molecular Formula C₂₃H₁₆ClN₃O₂[1]
Molecular Weight 401.85 g/mol [1]
Chemical Structure A monoazo pigment[3]
Appearance Bright red powder
Melting Point 241 °C[3]

Spectroscopic Data (Illustrative)

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following tables present illustrative data based on the known chemical structure and typical values for similar azo pigments.

UV-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)
Ethanol~480-520
Dimethylformamide (DMF)~490-530

Note: The absorption maximum (λmax) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3500O-H stretching (intramolecular hydrogen bonding)
3200-3300N-H stretching (amide)
3000-3100Aromatic C-H stretching
1660-1680C=O stretching (amide I)
1590-1610N=N stretching (azo group)
1500-1550Aromatic C=C stretching, N-H bending (amide II)
1200-1300C-N stretching
750-800C-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (ppm)MultiplicityAssignment
10.0-11.0SingletAmide N-H
15.0-16.0SingletHydroxyl O-H (intramolecularly H-bonded)
7.0-8.5MultipletsAromatic protons

¹³C NMR (Carbon-13 NMR):

Chemical Shift (ppm)Assignment
160-170Amide C=O
110-160Aromatic and azo-bonded carbons
Mass Spectrometry (MS)
m/zAssignment
~401/403[M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine)

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., Ethanol, DMF)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Double beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution with a concentration in the range of 5-10 µg/mL (approximately 1.25 x 10⁻⁵ to 2.5 x 10⁻⁵ M).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

  • Sample Measurement: Rinse the sample cuvette with the dilute this compound solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

  • Data Acquisition: Scan the sample over the same wavelength range as the baseline. The resulting spectrum will show the absorbance of this compound as a function of wavelength.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (dry)

  • Potassium bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the dry this compound sample into a clean agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine powder is crucial for a transparent pellet.

    • Transfer the powder into the collar of a pellet press die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the this compound sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the peaks are referenced to an internal standard (e.g., TMS). The integration of ¹H NMR signals can provide information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-crystallized with a matrix on a target plate.

  • Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Pigment_Sample This compound Sample UV_Vis_Prep Dilute Solution (e.g., in Ethanol) Pigment_Sample->UV_Vis_Prep FTIR_Prep KBr Pellet Pigment_Sample->FTIR_Prep NMR_Prep Solution in Deuterated Solvent Pigment_Sample->NMR_Prep MS_Prep Dilute Solution (e.g., in Methanol) Pigment_Sample->MS_Prep UV_Vis UV-Vis Spectroscopy UV_Vis_Prep->UV_Vis FTIR FTIR Spectroscopy FTIR_Prep->FTIR NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data FTIR_Data Infrared Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data ¹H and ¹³C NMR Spectra (Structure Elucidation) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Executive Summary

Pigment Red 21 (C.I. 12300) is a monoazo pigment characterized by its brilliant yellow-red hue. Despite its industrial importance, a definitive crystal structure determined through single-crystal X-ray diffraction has not been published in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound. Furthermore, it details the standard experimental methodologies employed for the crystal structure determination of organic pigments, offering a framework for how the structure of this compound could be elucidated. This includes a discussion of the challenges inherent in analyzing such compounds, namely their low solubility and tendency to form small crystallites, which often necessitates a combination of experimental techniques and computational modeling.

Introduction to this compound

This compound, with the Colour Index name C.I. 12300, is an organic pigment used in various applications, including coatings, textile printing, and as a colorant for paints and printing inks.[1] Its synthesis involves the diazotization of o-chloroaniline, which is then coupled with 3-hydroxy-N-phenyl-2-naphthamide.[2] While its chemical constitution is well-established, its precise three-dimensional atomic arrangement in the solid state remains undetermined from publicly available data. The crystal structure of an organic pigment is a critical determinant of its physical and chemical properties, including its color, lightfastness, thermal stability, and solvent resistance.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for understanding its general characteristics in the absence of detailed crystallographic data.

PropertyValue
C.I. Name This compound
C.I. Number 12300
CAS Number 6410-26-0
Molecular Formula C₂₃H₁₆ClN₃O₂
Molecular Weight 401.84 g/mol [3]
Melting Point 241 °C[3]
Appearance Brilliant yellow-red powder; orange-red acicular crystals from toluene[3]

Experimental Protocols for Crystal Structure Determination of Organic Pigments

The determination of the crystal structure of organic pigments like this compound is often challenging due to their inherent properties.[4] Their low solubility in most solvents makes it difficult to grow single crystals of a size and quality suitable for single-crystal X-ray diffraction.[4] Consequently, a combination of techniques is often employed.

Single-Crystal X-ray Diffraction (SC-XRD)

For organic pigments where suitable single crystals can be grown, SC-XRD is the definitive method for determining the crystal structure.[5]

Methodology:

  • Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as boiling xylene.[3][6]

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays. This initial model is then refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

Due to the difficulty in obtaining single crystals, PXRD is a more commonly applied technique for the analysis of organic pigments.[7][8]

Methodology:

  • Sample Preparation: A fine powder of the pigment is prepared and placed in a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While it can be used for phase identification and quality control, determining a crystal structure from powder data alone is complex and often requires complementary techniques.[7]

Crystal Structure Prediction (CSP)

In the absence of high-quality experimental data, computational methods for CSP have become increasingly important.[9][10][11]

Methodology:

  • Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated computationally based on the molecular structure of the pigment.

  • Energy Minimization: The lattice energy of each candidate structure is calculated and minimized to identify thermodynamically stable polymorphs.

  • Comparison with Experimental Data: The calculated powder diffraction patterns of the most stable predicted structures are compared with experimental PXRD data to identify the most likely crystal structure.[9][12]

Three-Dimensional Electron Diffraction (3D ED)

A more recent technique, 3D ED, is emerging as a powerful tool for the structure analysis of submicrometer-sized organic crystals, which are often too small for X-ray diffraction methods.[13][14]

Methodology:

  • Sample Preparation: A dispersion of the nanocrystals is deposited on a transmission electron microscopy (TEM) grid.

  • Data Collection: A series of electron diffraction patterns are collected as the crystal is tilted at different angles in the electron beam.

  • Structure Determination: The three-dimensional arrangement of atoms is reconstructed from the collected diffraction data.

Visualizations

Generalized Workflow for Crystal Structure Determination of an Organic Pigment

The following diagram illustrates a typical workflow for determining the crystal structure of an organic pigment, highlighting the interplay between experimental and computational methods.

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_results Structure Elucidation synthesis Pigment Synthesis & Purification crystal_growth Attempt Single Crystal Growth synthesis->crystal_growth pxrd Powder X-ray Diffraction synthesis->pxrd ed 3D Electron Diffraction synthesis->ed sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd Success crystal_growth->pxrd Failure structure Crystal Structure Determined sc_xrd->structure csp Crystal Structure Prediction pxrd->csp refinement Structure Refinement pxrd->refinement ed->structure csp->refinement refinement->structure

Workflow for organic pigment crystal structure determination.
Synthesis Pathway of this compound

The manufacturing of this compound follows a two-step process involving diazotization and azo coupling. This logical relationship is depicted in the diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product reactant1 o-Chloroaniline diazotization Diazotization reactant1->diazotization reactant2 3-Hydroxy-N-phenyl-2-naphthamide coupling Azo Coupling reactant2->coupling diazotization->coupling product This compound coupling->product

Synthesis of this compound.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a thorough summary of its known properties and the established methodologies for the structural analysis of organic pigments. The challenges in obtaining high-quality single crystals of such compounds underscore the importance of combining experimental techniques like Powder X-ray Diffraction and 3D Electron Diffraction with computational Crystal Structure Prediction methods. The provided workflows offer a clear and logical representation of the processes involved in both the synthesis and the potential structural elucidation of this compound, serving as a valuable resource for researchers in the field.

References

Health and safety information for Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Pigment Red 21

This technical guide provides a comprehensive overview of the health and safety information for this compound (CAS No. 6410-26-0), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and technical sources.

Chemical and Physical Properties

This compound is a monoazo organic pigment known for its vibrant yellowish-red hue.[1] It is synthetically produced and used widely in paints, coatings, printing inks, and textiles.[1][2][3] At room temperature, it exists as a reddish, odorless powder.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 6410-26-0[1][4][5]
EC Number 229-096-4[1][4][6]
C.I. Number 12300[1][6]
Chemical Formula C₂₃H₁₆ClN₃O₂[1][4][5]
Molecular Weight 401.84 g/mol / 401.85 g/mol [4][5][6]
Appearance Red powder[2][7]
Odor Odorless / Minimal odor[2][7]
pH Value 6.0 - 9.0[7][8]
Density / Specific Gravity 1.50 - 1.74 g/cm³[1][3][6]
Solubility Insoluble in water[2][7]
Oil Absorption 40 - 69 g/100g [1][3][6]
Heat Resistance 120°C - 150°C[1][3][6][8]
Light Fastness 6 - 7 (on a scale of 1-8)[3][8]

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature. Most safety data sheets report "no data available" for acute toxicity endpoints.[4] However, some sources indicate potential health risks associated with prolonged exposure.

Table 2: Summary of Toxicological Data

EndpointFindingReferences
Acute Oral Toxicity No data available[4]
Acute Dermal Toxicity No data available[4]
Acute Inhalation Toxicity No data available[4]
Skin Corrosion/Irritation Not expected to be an irritant under normal conditions. Prolonged contact may cause sensitization in some individuals.[2][5]
Serious Eye Damage/Irritation Contact with nuisance particulate may cause eye irritation.[5]
Respiratory or Skin Sensitization Skin contact can cause sensitization reactions in some individuals.[2]
Germ Cell Mutagenicity No data available[4]
Carcinogenicity No conclusive evidence of carcinogenic effects from IARC or EPA. One chronic feeding study observed no carcinogenic effect.[2][5]
Specific Target Organ Toxicity Inhalation of dust may lead to respiratory irritation.[2]
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed sources. The summary findings are based on statements in secondary safety literature, which do not provide methodologies for the cited studies (e.g., the chronic feeding study).[5]

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance according to GHS and OSHA standards.[4][5][9] However, as a fine powder, it can pose a risk of dust explosion and may cause mechanical irritation.

  • Primary Hazards:

    • Inhalation: Inhalation of dust may cause respiratory irritation.[2]

    • Skin Contact: Prolonged or repeated contact may cause skin sensitization in susceptible individuals.[2]

    • Eye Contact: Direct contact may cause mechanical irritation.[5]

    • Physical Hazard: As with many organic powders, there is a risk of dust explosion if dispersed in air in sufficient concentration and exposed to an ignition source.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure. The following diagram outlines the decision-making process for first aid.

FirstAid_Workflow cluster_legend Legend start Exposure Event route route start->route Identify Route of Exposure action_inhale action_inhale route->action_inhale Inhalation action_skin action_skin route->action_skin Skin Contact action_eye action_eye route->action_eye Eye Contact action_ingest action_ingest route->action_ingest Ingestion action action decision decision consult Consult a Doctor / Seek Medical Attention decision_inhale decision_inhale action_inhale->decision_inhale Move to fresh air. If breathing is difficult, give oxygen. action_skin->consult Remove contaminated clothing. Wash with soap and plenty of water. action_eye->consult Rinse cautiously with water for at least 15 minutes. decision_ingest decision_ingest action_ingest->decision_ingest Rinse mouth with water. Do NOT induce vomiting. decision_inhale->consult Yes decision_ingest->consult Yes key_start Start key_route Decision Point key_action Action Step key_consult Medical Attention

First Aid Decision Workflow for this compound Exposure.

Handling, Storage, and Spill Response

Proper handling and storage procedures are essential to minimize exposure risk and maintain product integrity.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling involves engineering controls, administrative controls, and personal protective equipment.

Handling_Workflow cluster_legend Legend start Task: Handling this compound Powder control_ventilation control_ventilation start->control_ventilation Step 1: Engineering Controls control control ppe ppe practice practice control_dust control_dust control_ventilation->control_dust Ensure adequate ventilation (e.g., local exhaust, fume hood) ppe_eye ppe_eye control_dust->ppe_eye Step 2: Personal Protective Equipment ppe_hand ppe_hand ppe_eye->ppe_hand Wear tightly fitting safety goggles ppe_resp ppe_resp ppe_hand->ppe_resp Wear chemical impermeable gloves practice_avoid practice_avoid ppe_resp->practice_avoid Wear suitable filter dust mask practice_hygiene practice_hygiene practice_avoid->practice_hygiene Step 3: Safe Work Practices practice_storage practice_storage practice_hygiene->practice_storage Avoid contact with skin, eyes, and clothing. Avoid dust formation. key_start Task key_control Engineering Control key_ppe PPE key_practice Work Practice

Workflow for Safe Handling of this compound.
  • Engineering Controls : Handle in a well-ventilated place, such as under local exhaust ventilation, to keep airborne levels low.[4][10]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4]

    • Skin Protection : Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4][5]

    • Respiratory Protection : If dust is generated, wear a suitable dust mask or respirator.[5]

  • Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of the workday.[11]

Storage

Store containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Keep away from foodstuffs, beverages, and incompatible materials such as strong oxidizing agents.[2][11]

Spill Response

In the event of a spill, a clear and systematic response is necessary to ensure safety and prevent environmental contamination.

Spill_Response_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 start Spill Detected step1 step1 start->step1 Isolate & Secure step2 step2 step1->step2 Evacuate unnecessary personnel. Remove all sources of ignition. step3 step3 step2->step3 step4 step4 sub_step3_1 Wear appropriate PPE (respirator, gloves, goggles) step3->step4 Prevent further leakage. Avoid generating dust. Clean up with wetting or absorbent material. Use spark-proof tools.

Systematic Workflow for Spill Response.
  • Personal Precautions : Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust and contact with skin or eyes. Wear appropriate PPE.[4]

  • Environmental Precautions : Prevent further spillage if safe to do so. Do not let the product enter drains or waterways.[4]

  • Cleanup Methods : Collect spillage. Sweep up or vacuum material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][10] Use spark-proof tools and explosion-proof equipment.[4]

Fire and Explosion Hazards

Table 3: Fire and Explosion Data

ParameterInformationReferences
Flammability Non-flammable solid.[5]
Explosion Hazard Risk of dust explosion. Lower explosion limit: 70 g/m³.[5][7]
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, water mist.[4][10]
Unsuitable Extinguishing Media No restrictions noted.[5]
Hazardous Combustion Products Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride.[11][12]
Firefighting Instructions Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][10]

Conclusion

This compound is an organic pigment with low acute toxicity and is not classified as a hazardous substance under normal conditions of use. The primary risks are associated with the inhalation of dust, which can cause respiratory irritation, and the potential for skin sensitization with prolonged contact. Standard industrial hygiene practices, including the use of engineering controls and appropriate personal protective equipment, are sufficient to ensure safe handling. While detailed, publicly available toxicological studies are lacking, the existing safety data indicates a manageable hazard profile for research and industrial applications.

References

Toxicological Profile of Pigment Red 21: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available toxicological data for Pigment Red 21 (C.I. 12300; CAS RN 6410-26-0) reveals a significant lack of specific experimental studies. Safety Data Sheets (SDS) and other publicly accessible resources consistently report "no data available" for key toxicological endpoints.[1] This absence of specific data necessitates a cautious approach to assessing its toxicological profile and highlights the need for empirical testing.

This technical guide summarizes the available information, addresses the data gaps, and provides a general overview of the toxicological profile of related monoazo pigments to offer a contextual understanding. It is crucial to emphasize that the data on related pigments should not be directly extrapolated to this compound without specific supporting studies.

General Information and Physicochemical Properties

This compound is a monoazo pigment characterized by the presence of a single azo bond (-N=N-).[2] Its chemical formula is C₂₃H₁₆ClN₃O₂.[3][4] Like many organic pigments, it is a solid powder with very low solubility in water, which is a key factor influencing its bioavailability and, consequently, its systemic toxicity.[5] The low solubility suggests that absorption via oral or dermal routes is likely to be limited.

Toxicological Data Summary: A Notable Absence

A comprehensive search of regulatory databases and scientific literature did not yield any specific quantitative toxicological data for this compound. The following tables summarize this data gap for key toxicological endpoints.

Table 1: Acute Toxicity Data for this compound
EndpointSpeciesRouteValueReference
LD₅₀Not ReportedOralNo data available[1]
LD₅₀Not ReportedDermalNo data available[1]
LC₅₀Not ReportedInhalationNo data available[1]
Table 2: Genotoxicity, Irritation, and Sensitization Data for this compound
EndpointAssay TypeResultReference
Germ Cell MutagenicityNot ReportedNo data available[1]
Skin Corrosion/IrritationNot ReportedNo data available[1]
Serious Eye Damage/IrritationNot ReportedNo data available[1]
Respiratory or Skin SensitizationNot ReportedNo data available[1]
Table 3: Repeat Dose Toxicity and Carcinogenicity Data for this compound
EndpointSpeciesRouteDurationNOAEL/LOAELResultReference
STOT-Single ExposureNot ReportedNot ReportedNot ApplicableNo data availableNo data available[1]
STOT-Repeated ExposureNot ReportedNot ReportedNot ReportedNo data availableNo data available[1]
CarcinogenicityNot ReportedNot ReportedNot ReportedNot ApplicableNo data available[1]
Reproductive ToxicityNot ReportedNot ReportedNot ReportedNot ApplicableNo data available[1]

Insights from Related Monoazo Pigments

In the absence of specific data for this compound, information on other monoazo pigments can provide a general understanding of the potential toxicological profile of this class of substances. However, it is critical to note that small structural differences can significantly alter the toxicological properties of a chemical.

Generally, the acute toxicity of azo pigments is considered to be very low.[5] This is largely attributed to their poor solubility and, therefore, low bioavailability. For instance, studies on other Naphthol AS pigments, a subgroup of monoazo pigments, have shown low acute oral and dermal toxicity.[6] For example, an acute oral LD₅₀ of >5000 mg/kg bw was reported for Pigment Red 7 in rats.[6] Similarly, an acute dermal toxicity study on Pigment Red 112 in rats showed no signs of toxicity at 5000 mg/kg bw.[6]

A key concern with azo colorants is the potential for reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[5][6] This is a well-established mechanism for the toxicity of some azo dyes.[6] However, for poorly soluble pigments, the extent to which this occurs in vivo is expected to be limited.[5][6]

Experimental Protocols: A General Framework

Given the lack of specific studies for this compound, detailed experimental protocols cannot be provided. However, a general workflow for assessing the toxicology of a substance like this compound would follow established OECD guidelines.

Toxicological_Testing_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment Genotoxicity Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation - OECD 401, 402, 403) Genotoxicity->Acute_Toxicity Hazard_ID Hazard Identification Genotoxicity->Hazard_ID Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake, MTT) Cytotoxicity->Acute_Toxicity Irritation_Sensitization Skin/Eye Irritation & Sensitization (OECD 404, 405, 406) Acute_Toxicity->Irritation_Sensitization Acute_Toxicity->Hazard_ID Repeated_Dose Repeated Dose Toxicity (28-day or 90-day - OECD 407, 408) Irritation_Sensitization->Repeated_Dose Irritation_Sensitization->Hazard_ID Repro_Devo Reproductive/Developmental Toxicity (OECD 414, 421, 422) Repeated_Dose->Repro_Devo Carcinogenicity Carcinogenicity (2-year bioassay - OECD 451) Repeated_Dose->Carcinogenicity Dose_Response Dose-Response Assessment Repeated_Dose->Dose_Response Repro_Devo->Dose_Response Carcinogenicity->Dose_Response Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization PhysChem Physicochemical Characterization (Solubility, Particle Size, etc.) PhysChem->Genotoxicity PhysChem->Cytotoxicity

A generalized workflow for toxicological assessment of a chemical substance.

Signaling Pathways and Logical Relationships

Due to the absence of specific mechanistic data for this compound, a diagram of a specific signaling pathway is not possible. However, a logical diagram illustrating the potential metabolic fate of azo pigments and the subsequent potential for toxicity can be conceptualized.

Azo_Pigment_Metabolism Azo_Pigment Azo Pigment (e.g., this compound) Ingestion Ingestion/Inhalation Azo_Pigment->Ingestion GIT Gastrointestinal Tract / Lungs Ingestion->GIT Low_Solubility Low Solubility & Bioavailability GIT->Low_Solubility Azo_Reduction Azo-Reductase (Gut Microbiota/Liver) GIT->Azo_Reduction Minor Pathway Excretion Excretion of Intact Pigment Low_Solubility->Excretion Major Pathway Aromatic_Amines Aromatic Amines Azo_Reduction->Aromatic_Amines Metabolism Further Metabolism (e.g., N-acetylation) Aromatic_Amines->Metabolism Detoxification Detoxification & Excretion Metabolism->Detoxification Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Genotoxicity Genotoxicity/ Carcinogenicity DNA_Adducts->Genotoxicity

Potential metabolic pathways and toxicity of azo pigments.

Conclusion

The toxicological profile of this compound remains largely uncharacterized in the public domain. While the general class of monoazo pigments often exhibits low toxicity due to poor bioavailability, the absence of specific data for this compound precludes a definitive safety assessment. The potential for reductive cleavage to aromatic amines, a known hazard for some azo colorants, cannot be entirely dismissed without appropriate studies. Therefore, any application of this compound where human exposure is possible should be approached with caution, and further toxicological testing is highly recommended to fill the existing data gaps.

References

Environmental Fate of Pigment Red 21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the environmental fate of Pigment Red 21 (C.I. 12300). A significant lack of specific experimental data for this particular pigment necessitates a reliance on the general properties of insoluble monoazo pigments. The information provided herein should be interpreted with this context in mind.

Introduction

This compound is a monoazo pigment widely used in various industrial applications, including paints, printing inks, and plastics, due to its vibrant red hue and good fastness properties. As with any chemical substance, understanding its environmental fate is crucial for a comprehensive risk assessment and to ensure its safe and sustainable use. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound and discusses its likely environmental behavior based on the characteristics of analogous insoluble azo pigments.

Physicochemical Properties

The environmental fate of a substance is largely governed by its physical and chemical properties. This compound is characterized by its very low solubility in water, a key factor influencing its bioavailability and mobility in the environment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound-
C.I. Number 12300-
CAS Number 6410-26-0[1]
Molecular Formula C₂₃H₁₆ClN₃O₂[1]
Molecular Weight 401.85 g/mol [1]
Appearance Red powder-
Water Solubility Insoluble[1]
Melting Point 241 °C-
Density 1.31 g/cm³[1]

Table 2: Fastness Properties of this compound

PropertyRating/ValueReference(s)
Light Fastness Good-
Heat Stability Stable up to 150°C-
Water Resistance Good-
Oil Resistance Moderate-
Acid Resistance Good-
Alkali Resistance Good-

Environmental Fate

The environmental fate of this compound is largely inferred from its physicochemical properties, particularly its insolubility in water. Specific experimental data on its degradation, mobility, and bioaccumulation are currently unavailable in public literature.[1]

Degradation

Biotic Degradation: There are no specific studies on the biodegradation of this compound. However, for insoluble azo pigments in general, aerobic biodegradation is considered to be a very slow process, if it occurs at all.[2] The low water solubility limits the availability of the pigment to microorganisms.

Under anaerobic conditions, such as those found in sediments and some wastewater treatment processes, azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by microorganisms to form aromatic amines. While this is a known degradation pathway for soluble azo dyes, for insoluble pigments, this process is expected to be significantly slower due to the low bioavailability of the pigment particles. The potential aromatic amines that could be formed from this compound are 2-chloroaniline (B154045) and 4-amino-3-hydroxy-N-phenylnaphthalene-2-carboxamide.

Abiotic Degradation: Specific data on the abiotic degradation of this compound, such as hydrolysis or photolysis, are not available. Due to its chemical stability and use in applications requiring lightfastness, significant degradation by photolysis in the environment is not expected. Hydrolysis is also not considered a significant degradation pathway for this type of compound.

Mobility and Partitioning

Due to its high molecular weight and very low water solubility, this compound is expected to have very low mobility in soil and aquatic environments.[1] If released into the environment, it is likely to partition to soil, sediment, and sludge through adsorption and sedimentation. Its potential for leaching into groundwater is considered to be very low.

Bioaccumulation

There is no specific data on the bioaccumulation potential of this compound.[1] However, for insoluble monoazo pigments, the potential to bioaccumulate in aquatic organisms is expected to be low.[2] This is a direct consequence of their low water solubility, which limits their uptake by organisms.

Ecotoxicity

No specific ecotoxicity data for this compound is available in the public domain.[1] The Safety Data Sheet for this compound indicates that data on toxicity to fish, daphnia, algae, and microorganisms are not available.[1] Generally, insoluble pigments exhibit low acute toxicity to aquatic organisms because their low solubility limits the exposure concentration in the water column.[2]

Experimental Protocols for Environmental Fate Assessment

To address the significant data gaps for this compound, a suite of standardized ecotoxicological and environmental fate studies would be required. These tests, typically following OECD (Organisation for Economic Co-operation and Development) guidelines, would provide the necessary data for a comprehensive environmental risk assessment.

Table 3: Recommended Environmental Fate and Ecotoxicology Studies for this compound

EndpointRecommended OECD GuidelineBrief Description
Ready Biodegradability OECD 301A series of screening tests to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
Inherent Biodegradability OECD 302Tests to assess whether a chemical has any potential for biodegradation under favorable conditions.
Simulation Testing on Degradation in Surface Water OECD 309A laboratory test to determine the rate and extent of primary and ultimate degradation of a chemical in surface water.
Adsorption/Desorption using a Batch Equilibrium Method OECD 106Determines the adsorption/desorption behavior of a chemical on different soil types.
Bioaccumulation in Fish: Aqueous and Dietary Exposure OECD 305Measures the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish.
Acute Toxicity to Fish OECD 203Determines the concentration that is lethal to 50% of a test fish population (LC50).
Acute Immobilisation Test in Daphnia OECD 202Determines the concentration that immobilizes 50% of a test daphnia population (EC50).
Alga, Growth Inhibition Test OECD 201Determines the effect of a substance on the growth of freshwater green algae.

Visualizations

Predicted Environmental Fate Pathway

The following diagram illustrates the predicted environmental fate of an insoluble azo pigment like this compound upon its release into the environment.

Environmental_Fate_Pathway cluster_environment Environmental Compartments cluster_fate Potential Fate Processes Release Release to Environment (e.g., wastewater, industrial emissions) Wastewater Wastewater Release->Wastewater Water Air Atmosphere Release->Air Air (as dust) Partitioning Partitioning Wastewater->Partitioning Soil Soil/Sediment Partitioning->Soil Adsorption & Sedimentation Water_Column Water Column (Low Concentration) Partitioning->Water_Column Low Solubility Air->Partitioning Persistence Persistence (High) Soil->Persistence Slow_Degradation Slow Anaerobic Degradation Soil->Slow_Degradation Aromatic_Amines Formation of Aromatic Amines Slow_Degradation->Aromatic_Amines

Caption: Predicted environmental fate of this compound.

Environmental Risk Assessment Workflow

This diagram outlines a hypothetical workflow for conducting an environmental risk assessment for this compound, highlighting the necessary steps to fill the current data gaps.

Risk_Assessment_Workflow cluster_data Data Collection & Generation cluster_assessment Assessment cluster_management Risk Management A Physicochemical Property Analysis D Exposure Assessment (PEC Calculation) A->D B Environmental Fate Testing (OECD) B->D C Ecotoxicity Testing (OECD) E Effects Assessment (PNEC Derivation) C->E F Risk Characterization (PEC/PNEC Ratio) D->F E->F G Risk Management Measures F->G

Caption: Workflow for Environmental Risk Assessment.

Conclusion

While this compound possesses desirable properties for various industrial applications, there is a significant lack of empirical data regarding its environmental fate and ecotoxicity. Based on its very low water solubility and the general behavior of insoluble monoazo pigments, it is predicted to be of low mobility and to have a low potential for bioaccumulation. It is expected to persist in soil and sediment with very slow to negligible biodegradation. The primary environmental concern associated with azo dyes, the formation of potentially harmful aromatic amines, is likely to be a very slow process for this compound due to its insolubility.

To conduct a thorough environmental risk assessment, further research and experimental testing according to standardized guidelines are imperative. This would provide the necessary quantitative data to move beyond qualitative predictions and ensure the environmentally sound management of this pigment.

References

A Technical Guide to the Historical Development of Monoazo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoazo pigments represent a large and historically significant class of synthetic organic colorants, characterized by the presence of a single azo chromophore (-N=N-) in their molecular structure. Since their inception in the late 19th century, they have become indispensable in a vast array of applications, including printing inks, coatings, plastics, and artists' materials, offering a wide gamut of yellow, orange, and red hues. This technical guide provides an in-depth review of the historical development of monoazo pigments, detailing the key chemical milestones, from the foundational discovery of diazotization to the invention of major pigment families such as the β-Naphthol, Naphthol AS, and Arylide yellow pigments. It includes detailed experimental protocols for their synthesis, tabulated quantitative data on their performance characteristics, and visualized diagrams of synthetic pathways and classification systems to offer a comprehensive resource for researchers and professionals in the field.

Introduction: The Genesis of Azo Color

The story of monoazo pigments is fundamentally linked to the birth of synthetic organic chemistry. The pivotal discovery that enabled their creation was the diazotization reaction, first reported by Peter Griess in 1862.[1] This reaction allows for the conversion of a primary aromatic amine into a reactive diazonium salt. This salt can then be coupled with an electron-rich nucleophile, such as a phenol (B47542) or an arylamide, to form a stable azo compound. This two-step process—diazotization followed by azo coupling—remains the cornerstone of all azo pigment synthesis.[2]

Monoazo pigments are a subclass of the broader azo pigment family and are defined by containing only one azo group.[3] They are known for their bright colors, high tinting strength, and relatively simple structures.[3] Their development marked a significant departure from the toxic and often less stable inorganic pigments (like lead chromates and vermilion) that had dominated the color industry for centuries.

Key Historical Milestones and Pigment Classes

The development of monoazo pigments can be traced through a series of key inventions, each introducing a new class of colorants with distinct properties and applications.

The Dawn of Azo Pigments: β-Naphthol Reds

The earliest commercial monoazo pigments were based on the coupling of diazotized aromatic amines with β-naphthol. These simple, insoluble pigments provided brilliant red and orange shades, though their performance properties, particularly lightfastness and solvent bleed, were often limited.

  • Para Red (Pigment Red 1): Discovered in 1880 by von Gallois and Ullrich, Para Red is one of the first azo pigments ever produced.[4][5] It is synthesized by coupling diazotized p-nitroaniline with β-naphthol.[6] While it produces a brilliant red, it is not very fast to light or washing.[4]

  • Toluidine Red (Pigment Red 3): A significant improvement, Toluidine Red was first synthesized in 1904 in Germany.[6] It is produced from the coupling of diazotized 2-nitro-4-toluidine with β-naphthol.[6] It offered brighter color and fair lightfastness, finding extensive use in industrial coatings and enamels, though it has a tendency to bleed in oil-based media.[6][7]

  • Dinitroaniline Orange (Pigment Orange 5): Patented in 1909, this pigment is prepared by coupling diazotized 2,4-dinitroaniline (B165453) with β-naphthol, yielding a vibrant orange hue.

A Breakthrough in Yellows: The Arylide (Hansa) Pigments

A major advancement occurred in the early 20th century with the development of the Arylide yellows, commercially known as Hansa Yellows. Developed in Germany by Hoechst AG and patented in 1909, these were the first permanent and non-toxic organic yellow pigments.[8] They offered a safe and effective alternative to the toxic cadmium yellows.[9] Arylide yellows are synthesized by coupling diazotized aromatic amines with acetoacetarylides.[8]

  • Hansa Yellow Light (Pigment Yellow 3): Patented in 1909, PY3 became a widely used lemon yellow pigment, valued for its brightness and transparency in artists' paints.[2][10]

  • Hansa Yellow Medium (Pigment Yellow 74): A mid-range, slightly greenish-yellow, PY74 is one of the most common yellow pigments used in printing inks and coatings due to its high color strength and good lightfastness.[11]

Enhanced Performance: The Naphthol AS Pigments

The next evolutionary step in monoazo technology was the introduction of Naphthol AS pigments, patented in 1911 by Laska, Zitscher, and Winther in Germany.[3] These pigments utilize derivatives of 2-hydroxy-3-naphthoic acid as the coupling component. The resulting molecular structure provides significantly improved solvent resistance, thermal stability, and lightfastness compared to the earlier β-naphthol pigments. This class offers a wide range of red shades and became prevalent in high-quality paints and printing inks from the 1920s onwards.[3]

A Special Class: Azo Pigment Lakes

Azo lake pigments are formed by precipitating a water-soluble monoazo dye, which contains a sulfonic acid (-SO₃H) or carboxylic acid (-COOH) group, with a metal salt.[12] This "laking" process renders the dye insoluble. The choice of the metal cation—typically calcium, barium, or strontium—influences the final shade and performance properties of the pigment.[12] The first azo lake, Lithol Red, was reported in 1899.[12]

Classification of Monoazo Pigments

Monoazo pigments are primarily classified based on the chemical structure of the coupling component used in their synthesis. This structural difference dictates the final properties of the pigment, including its color, fastness, and application suitability.

G cluster_main Classification of Monoazo Pigments A Monoazo Pigments B Based on Coupling Component A->B C1 Acetoacetarylides (Arylide / Hansa Yellows) B->C1 C2 β-Naphthol (Simple Naphthol Pigments) B->C2 C3 Naphthol AS (Naphthoic Acid Amides) B->C3 C4 Soluble Dyes + Metal Salts (Azo Pigment Lakes) B->C4 P1 e.g., Pigment Yellow 3 Pigment Yellow 74 C1->P1 P2 e.g., Pigment Red 1 (Para Red) Pigment Red 3 (Toluidine Red) C2->P2 P3 e.g., Pigment Red 170 C3->P3 P4 e.g., Pigment Red 57:1 C4->P4

Caption: Classification of monoazo pigments based on coupling components.

Quantitative Data Summary

The performance of a pigment is critical for its application. The following tables summarize key quantitative and qualitative data for historically significant monoazo pigments. Lightfastness is rated on the Blue Wool Scale, where 8 is extremely lightfast and 1 is fugitive.[13][14]

Table 1: Properties of Key Historical Monoazo Pigments

Pigment CI NameChemical ClassYear DiscoveredHueLightfastness (Blue Wool Scale)Solvent ResistanceHeat Stability (°C)
Pigment Red 1 β-Naphthol1880Bright Red2-3 (Poor)Poor (Bleeds)~150
Pigment Red 3 β-Naphthol1904Bright Red4 (Fair)[15]Poor-Fair~180
Pigment Yellow 3 Arylide (Hansa)1909Greenish Yellow6 (Very Good)Fair~150[16]
Pigment Yellow 74 Arylide (Hansa)~1920sGreenish Yellow6-7 (Good-Very Good)Good~180
Pigment Red 57:1 Azo Lake (Ca)~1900sBluish Red4-5 (Fair)Good~160[12]
Pigment Red 170 Naphthol AS~1920sBluish Red6-7 (Good-Very Good)Very Good~220

Experimental Protocols

The synthesis of all monoazo pigments follows a fundamental two-stage workflow: diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with a coupling component.

G cluster_workflow General Synthesis Workflow for Monoazo Pigments cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_finishing Stage 3: Finishing A1 Primary Aromatic Amine (Ar-NH2) D Reaction at 0-5°C A1->D A2 Sodium Nitrite (NaNO2) A2->D A3 Mineral Acid (e.g., HCl) A3->D P1 Diazonium Salt Solution ([Ar-N≡N]+Cl-) D->P1 C Coupling Reaction P1->C Add slowly B1 Coupling Component (e.g., β-Naphthol) B1->C B2 Alkali (e.g., NaOH) B2->C P2 Crude Pigment Slurry C->P2 F1 Filtration & Washing P2->F1 F2 Drying & Grinding F1->F2 P3 Final Pigment Powder F2->P3 G cluster_reaction Synthesis of Para Red (Pigment Red 1) pna p-Nitroaniline diazonium Diazonium Salt Intermediate pna->diazonium reagents1 NaNO₂, HCl 0-5°C naphthol β-Naphthol naphthoxide Naphthoxide Ion naphthol->naphthoxide reagents2 NaOH (aq) parared Para Red (Pigment Red 1) diazonium->parared Azo Coupling naphthoxide->parared Azo Coupling

References

An In-depth Technical Guide to the Industrial Applications of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 21 (C.I. 12300), a monoazo organic pigment characterized by its vibrant yellowish-red hue. This document details its key physical and chemical properties, explores its primary industrial applications, and outlines the standardized experimental protocols used to evaluate its performance. The information is presented to support research, development, and quality control efforts in various scientific and industrial fields.

Chemical and Physical Properties

This compound, with the chemical formula C₂₃H₁₆ClN₃O₂, is a versatile colorant known for its strong tinting strength and good dispersibility.[1] Its performance characteristics, such as heat stability, lightfastness, and resistance to various chemicals, determine its suitability for different applications. A summary of its key properties is presented in the tables below.

General Properties
PropertyValue
Chemical Name4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
C.I. NameThis compound
C.I. Number12300
CAS Number6410-26-0
Molecular FormulaC₂₃H₁₆ClN₃O₂
Molecular Weight401.85 g/mol
AppearanceRed Powder
ShadeYellowish Red
Technical Data

This table summarizes the quantitative data sourced from various technical data sheets. The values represent typical ranges and may vary between different grades and manufacturers.

ParameterValue Range
Density1.32 - 1.5 g/cm³
Oil Absorption35-50 ml/100g
pH Value6.0 - 8.0
Heat Resistance120 - 160 °C
Light Fastness (Blue Wool Scale)5 - 6
Fastness Properties

The fastness properties indicate the pigment's resistance to various environmental and chemical factors. The following table uses a scale of 1 to 5, where 5 denotes excellent resistance and 1 denotes poor resistance, unless otherwise specified.

Resistance ToRating
Water4
Acid4-5
Alkali4-5
Oil3-4
Alcohol4
Ester3
Benzene3
Ketone3
Soap4
Bleeding3-4

Industrial Applications

This compound is primarily utilized in applications where a bright red color is desired and high heat and light fastness are not critical requirements. Its cost-effectiveness makes it a popular choice for a range of indoor and general-purpose products.[1]

Printing Inks

A significant application for this compound is in the manufacturing of printing inks. It is particularly recommended for water-based inks, such as flexographic inks, due to its good dispersibility and stability in aqueous systems.[2] It is also suitable for offset and nitrocellulose-based inks.[2] Its strong color strength ensures vibrant prints on various substrates.

Coatings and Paints

In the coatings industry, this compound is used in a variety of paints. It is recommended for industrial paints, decorative water-based paints, and air-drying paints.[2][3] Its use in automotive or exterior architectural coatings is limited due to its moderate lightfastness.

Textile Printing

This compound is also suggested for textile printing applications.[4][5] It can be used to impart a bright red color to fabrics, although its fastness properties should be considered depending on the end-use of the textile product.

Plastics

While not its primary application, this compound can be used for coloring certain types of plastics where processing temperatures are relatively low and exceptional lightfastness is not a prerequisite.[6] It has broad compatibility with polymers such as PE, PP, and PVC for indoor or short-term outdoor use.[6]

Experimental Protocols

The data presented in this guide are determined by standardized testing methods. The following are detailed methodologies for key experiments cited.

Lightfastness Testing

The lightfastness of pigments is typically evaluated using accelerated weathering tests that simulate exposure to sunlight.

  • Standard: Based on ISO 787-15 and ASTM D4303.

  • Methodology:

    • A sample of the pigment is dispersed in a suitable binder and applied to a substrate.

    • A portion of the sample is masked to serve as an unexposed reference.

    • The sample is placed in a lightfastness tester equipped with a xenon arc lamp, which simulates the spectral distribution of natural sunlight.

    • The exposure conditions, such as irradiance, temperature, and humidity, are controlled according to the specific standard.

    • The color change of the exposed portion is periodically compared to the unexposed portion using a spectrophotometer or by visual assessment against the Blue Wool Scale.

    • The lightfastness is rated on a scale of 1 to 8, with 8 being the most lightfast.

Oil Absorption Measurement

The oil absorption value is a measure of the amount of oil required to wet a given weight of pigment, which is important for formulation in paints and inks.

  • Standard: Based on ASTM D281 (Spatula Rub-out Method).

  • Methodology:

    • A known weight of the pigment is placed on a smooth, non-absorbent surface like a glass plate.

    • Linseed oil is added drop by drop to the pigment.

    • After each addition of oil, the pigment and oil are thoroughly mixed and rubbed with a spatula.

    • The endpoint is reached when a stiff, coherent paste is formed that does not break or crumble.

    • The amount of oil used is measured, and the oil absorption is calculated as the volume of oil (in ml) per 100g of pigment.

Chemical Resistance Testing

The chemical resistance of a pigment is its ability to withstand contact with various chemicals without changing color.

  • Standard: Based on the principles of ISO 787 series for pigment testing.

  • Methodology:

    • A cured film of the pigment in a binder is prepared.

    • A spot of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the film and covered to prevent evaporation.

    • After a specified period, the chemical is removed, and the area is cleaned.

    • The change in color of the tested area is evaluated by comparing it to an untreated area of the same sample.

    • The resistance is rated on a scale of 1 to 5, where 5 indicates no change in color.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the industrial application of this compound.

Caption: Relationship between this compound properties and its primary industrial applications.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_evaluation Evaluation Prep1 Disperse Pigment in Binder Prep2 Apply to Substrate Prep1->Prep2 Prep3 Mask a Portion of the Sample Prep2->Prep3 Exposure Expose in Xenon Arc Weather-Ometer (ASTM D4303) Prep3->Exposure Eval1 Compare Exposed and Unexposed Areas Exposure->Eval1 Eval2 Assess Color Change (Spectrophotometer or Blue Wool Scale) Eval1->Eval2 Eval3 Assign Lightfastness Rating (1-8) Eval2->Eval3

Caption: Experimental workflow for determining the lightfastness of this compound.

References

Methodological & Application

Application Notes and Protocols for Pigment Red 21 Dispersion in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the dispersion of Pigment Red 21 for microscopic analysis. The protocols are designed to serve as a foundational guide for utilizing this pigment in various research applications, including cellular imaging and material science. The following sections detail the necessary materials, equipment, and step-by-step procedures for achieving stable and uniform dispersions suitable for high-resolution microscopy.

Introduction to this compound

This compound (C.I. 12300) is a monoazo pigment characterized by its brilliant yellowish-red hue.[1][2][3] It is widely utilized in industrial applications such as inks, coatings, and textiles due to its strong color strength and good dispersion properties in those systems.[2][4] For microscopy applications, achieving a stable and fine dispersion is critical to prevent aggregation and ensure uniform staining or visualization.[5][6] The primary challenge in preparing pigments for microscopy is breaking down agglomerates into primary particles and preventing their re-aggregation.[5] This typically involves three key stages: wetting the pigment particles, deagglomerating them through mechanical or chemical means, and stabilizing the resulting dispersion.[5]

Dispersion Principles for Microscopy

Effective dispersion of this compound for microscopy relies on overcoming the cohesive forces between individual pigment particles. The general process involves:

  • Wetting: The initial step where air is displaced from the surface of the pigment particles by the dispersion medium. Surfactants or wetting agents are often employed to reduce the surface tension between the solid pigment and the liquid, facilitating this process.

  • Deagglomeration: This is the process of breaking down pigment agglomerates and aggregates into smaller particles, ideally down to the primary particle size. This is typically achieved through the input of mechanical energy, such as sonication or high-shear mixing.

  • Stabilization: Once deagglomerated, the pigment particles have a tendency to re-agglomerate. Stabilization involves the use of dispersing agents or stabilizers that adsorb onto the pigment surface, preventing re-aggregation through electrostatic or steric hindrance.

Quantitative Data Summary

The following table summarizes key properties of this compound relevant to its dispersion and use in microscopy.

PropertyValueSource
Chemical Name C.I. This compound[3]
C.I. Number 12300[1][3]
CAS Number 6410-26-0[1][3]
Molecular Formula C23H16ClN3O2[3]
Molecular Weight 401.84 g/mol [3]
Density 1.5 g/cm³[1]
pH Value 6.0 - 7.5[1]
Heat Stability 120 - 150 °C[1][4]
Light Fastness 5 - 7[1][4]
Oil Absorption 35-50 ml/100g[1]

Experimental Protocols

Two primary protocols are provided below: a solvent-based dispersion method for direct visualization of the pigment particles and an aqueous dispersion method suitable for staining biological specimens.

Protocol 1: Solvent-Based Dispersion for Direct Microscopic Observation

This protocol is designed for preparing a stable dispersion of this compound in an organic solvent for applications such as particle size analysis and morphological characterization.

Materials:

  • This compound powder

  • Isopropanol (B130326) (IPA) or Ethanol (95%)

  • Dispersing agent (e.g., a polymeric dispersant)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Glass microscope slides and coverslips

  • Pipettes

Equipment:

  • Analytical balance

  • Bath sonicator or probe sonicator

  • Vortex mixer

  • Light microscope

Procedure:

  • Preparation of Stock Solution:

    • Weigh out 10 mg of this compound powder and place it into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of isopropanol to the tube.

    • Add a dispersing agent at a concentration of 1-5% of the pigment weight (e.g., 0.1-0.5 mg).

  • Dispersion:

    • Vortex the mixture for 1 minute to wet the pigment.

    • Place the tube in a bath sonicator and sonicate for 30-60 minutes. For more effective deagglomeration, a probe sonicator can be used for 5-10 minutes with pulses to prevent overheating.

  • Sample Preparation for Microscopy:

    • After sonication, vortex the dispersion again for 30 seconds.

    • Immediately pipette 5-10 µL of the dispersion onto a clean glass microscope slide.

    • Carefully place a coverslip over the drop, avoiding air bubbles.

  • Microscopic Examination:

    • Examine the dispersion under a light microscope at various magnifications (10x, 40x, 100x).

    • Assess the quality of the dispersion by observing the uniformity of the particle distribution and the presence of any large agglomerates.

Expected Results:

A well-prepared dispersion will show finely dispersed, individual pigment particles with minimal aggregation. Poor dispersions will exhibit large, irregular clumps of pigment.

Protocol 2: Aqueous Dispersion for Staining Fixed Biological Samples

This protocol provides a method for preparing an aqueous dispersion of this compound for use as a stain for fixed cells or tissue sections. This is an exploratory protocol, and optimization may be required depending on the cell or tissue type.

Materials:

  • This compound powder

  • Deionized water

  • Non-ionic surfactant (e.g., Tween 20 or Triton X-100)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fixed cells on coverslips or tissue sections on slides

Equipment:

  • Analytical balance

  • Bath sonicator

  • Vortex mixer

  • Incubator

  • Fluorescence or bright-field microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock dispersion of this compound in deionized water containing 0.1% (v/v) Tween 20.

    • Vortex thoroughly and sonicate for 30-60 minutes to create a fine dispersion.

    • For a working staining solution, dilute the stock dispersion 1:100 to 1:1000 in PBS. The optimal dilution should be determined experimentally.

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the samples three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed samples with the this compound working solution for 15-60 minutes at room temperature, protected from light.

    • The optimal incubation time will vary depending on the sample and desired staining intensity.

  • Washing and Mounting:

    • After incubation, remove the staining solution and wash the samples three times with PBS for 5 minutes each to remove unbound pigment.

    • Mount the coverslips or slides with an appropriate mounting medium.

  • Microscopic Examination:

    • Visualize the stained samples under a bright-field or fluorescence microscope (if the pigment exhibits fluorescence).

Visualizations

The following diagrams illustrate the workflows and conceptual relationships described in these protocols.

experimental_workflow_solvent cluster_prep Stock Preparation cluster_dispersion Dispersion cluster_microscopy Microscopy weigh Weigh this compound add_solvent Add Isopropanol & Dispersant weigh->add_solvent vortex1 Vortex add_solvent->vortex1 sonicate Sonicate vortex1->sonicate pipette Pipette onto Slide sonicate->pipette coverslip Apply Coverslip pipette->coverslip examine Microscopic Examination coverslip->examine

Solvent-Based Dispersion Workflow

experimental_workflow_aqueous cluster_stain_prep Staining Solution Preparation cluster_sample_prep Biological Sample Preparation cluster_staining Staining & Visualization stock Prepare Pigment Stock (DI Water + Surfactant) disperse Vortex & Sonicate stock->disperse working Dilute to Working Solution (in PBS) disperse->working stain Incubate with Staining Solution working->stain fix Fix Cells/Tissues (e.g., 4% PFA) wash1 Wash with PBS fix->wash1 wash2 Wash with PBS stain->wash2 mount Mount Sample wash2->mount visualize Microscopic Visualization mount->visualize

Aqueous Dispersion and Staining Workflow

dispersion_principles agglomerate Pigment Agglomerates wetting Wetting agglomerate->wetting Add Solvent/ Surfactant deagglomeration Deagglomeration wetting->deagglomeration Apply Energy (Sonication) primary_particles Primary Particles deagglomeration->primary_particles stabilization Stabilization stable_dispersion Stable Dispersion stabilization->stable_dispersion primary_particles->stabilization Add Dispersant

Conceptual Steps of Pigment Dispersion

References

Application Notes and Protocols for the Use of Pigment Red 21 as a Novel Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pigment Red 21 (C.I. 12300) is an industrial pigment not traditionally used as a biological stain.[1][2][3] The following protocols are hypothetical and intended as a starting point for research and development. All protocols require extensive validation and optimization for specific applications. Handle this compound with appropriate safety precautions as outlined in the safety data sheet.[4][5][6]

Introduction

This compound is a monoazo compound with a brilliant yellowish-red hue.[7][8] While its primary applications are in the paint, ink, and textile industries, its chemical structure suggests potential for interaction with biological macromolecules.[1][2][3] These application notes provide a theoretical framework for investigating the utility of this compound as a novel counterstain in histology and cytology. It is important to note that the use of industrial pigments as biological stains is an emerging area of research and may present challenges such as lack of specificity and potential for cellular toxicity.[9][10]

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below. This data is essential for the preparation of staining solutions and for ensuring safe handling.

PropertyValueReference
C.I. Name This compound[8]
C.I. Number 12300[7][8]
CAS Number 6410-26-0[4][7][8]
Molecular Formula C23H16ClN3O2[4][8]
Molecular Weight 401.84 g/mol [4][8]
Appearance Red Powder[7]
Solubility Generally insoluble in water.[11]
Light Fastness 5-7 (Good to Excellent)[1][7][12]
Heat Stability 120-150 °C[1][7][12]
Safety InformationPrecautionReference
Handling Avoid dust formation. Use in a well-ventilated area.[5][6]
Personal Protective Equipment Wear safety goggles, gloves, and protective clothing.[5][11]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen.[5][6]
First Aid (Skin Contact) Wash off with soap and plenty of water.[5][6]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes.[5][6]
Disposal Dispose of as chemical waste in accordance with local regulations.[5]

Experimental Protocols

The following are proposed starting protocols for using this compound as a histological stain. Optimization of incubation times, concentrations, and solvent systems will be necessary.

Preparation of Staining Solution

Due to the insolubility of this compound in water, an organic solvent-based stock solution is required.

Materials:

Protocol:

  • Prepare a 1% (w/v) stock solution of this compound in DMSO. (e.g., 10 mg of this compound in 1 mL of DMSO).

  • Vortex thoroughly to dissolve. Gentle heating (up to 40°C) may be required.

  • For a working staining solution, dilute the stock solution in 70% ethanol. A starting concentration of 0.1% to 0.5% (w/v) is recommended for initial trials. (e.g., for a 0.1% solution, add 100 µL of the 1% stock solution to 900 µL of 70% ethanol).

  • Filter the working solution through a 0.22 µm syringe filter before use to remove any undissolved particles.

Staining of Paraffin-Embedded Tissue Sections

This protocol assumes standard formalin-fixed, paraffin-embedded tissue sections on glass slides.

Materials:

  • Deparaffinization and rehydration reagents (Xylene, graded ethanol series)

  • This compound working solution

  • Hematoxylin (for nuclear counterstaining, optional)

  • Dehydration reagents (graded ethanol series, Xylene)

  • Mounting medium and coverslips

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse in distilled water.

  • (Optional) Nuclear Staining:

    • Immerse in Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • "Blue" the nuclei in Scott's tap water substitute or a dilute alkaline solution.

    • Rinse in running tap water.

  • This compound Staining:

    • Immerse slides in the this compound working solution for 1-10 minutes. (Start with 3 minutes and optimize).

    • Rinse briefly in 70% ethanol to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 1 minute each).

    • Clear in Xylene: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium and coverslip.

Proposed Validation and Control Experiments

To validate the staining pattern and specificity of this compound, the following controls are recommended:

  • Negative Control: Stain a slide with the solvent (e.g., 70% ethanol with the corresponding concentration of DMSO) without this compound to ensure that the solvent itself does not cause any staining artifacts.

  • Comparison with Standard Stain: Stain a serial section with a standard counterstain of similar color, such as Eosin, to compare the staining pattern and cellular localization.

  • Concentration Gradient: Test a range of this compound concentrations to determine the optimal signal-to-noise ratio.

  • Incubation Time Course: Evaluate different staining times to find the shortest time required for adequate staining without excessive background.

Visualization and Diagrams

Experimental Workflow

The following diagram illustrates the proposed workflow for staining paraffin-embedded tissue sections with this compound.

G cluster_prep Preparation cluster_stain Staining cluster_mount Mounting start Paraffin-Embedded Tissue Section deparaffinize Deparaffinize (Xylene) start->deparaffinize rehydrate Rehydrate (Graded Ethanol) deparaffinize->rehydrate water_rinse Rinse in Distilled Water rehydrate->water_rinse hematoxylin Hematoxylin (Optional Nuclear Stain) water_rinse->hematoxylin Optional pr21 This compound Staining water_rinse->pr21 rinse1 Rinse hematoxylin->rinse1 rinse1->pr21 rinse2 Rinse in 70% Ethanol pr21->rinse2 dehydrate Dehydrate (Graded Ethanol) rinse2->dehydrate clear Clear (Xylene) dehydrate->clear mount Mount and Coverslip clear->mount end Microscopy mount->end

Caption: Workflow for histological staining with this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the development of a new staining protocol.

G cluster_no_staining No or Weak Staining cluster_high_background High Background issue Staining Issue (e.g., No Staining, High Background) increase_conc Increase Pigment Concentration issue->increase_conc increase_time Increase Incubation Time issue->increase_time check_reagents Check Reagent Preparation issue->check_reagents decrease_conc Decrease Pigment Concentration issue->decrease_conc decrease_time Decrease Incubation Time issue->decrease_time add_wash Add/Improve Wash Steps issue->add_wash

References

Application Notes and Protocols: Eosin Y (Pigment Red 21) for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin (B541160) Y, also known by its Colour Index number C.I. 45380 and often referred to in a broader context as Pigment Red 21 in certain industries, is a versatile xanthene dye with a prominent role in biological staining. Chemically, it is a tetrabromo-derivative of fluorescein. Its anionic nature allows it to bind to basic, or acidophilic, components within cells and the extracellular matrix, such as proteins in the cytoplasm, collagen, and muscle fibers. This interaction imparts a characteristic pink or red color.[1][2]

While traditionally and extensively used as a counterstain to hematoxylin (B73222) in the standard Hematoxylin and Eosin (H&E) staining protocol for histological examination of fixed tissues, Eosin Y also possesses inherent fluorescent properties that make it a valuable tool for fluorescence microscopy.[3][4][5] This document provides detailed application notes and protocols for the use of Eosin Y in staining both fixed and live cells, with a focus on its application in fluorescence imaging.

Chemical and Photophysical Properties

Eosin Y is a water-soluble dye that exhibits a red fluorescence.[6] Understanding its spectral properties is crucial for successful fluorescence microscopy applications.

PropertyValueReference
Chemical Name 2',4',5',7'-Tetrabromofluorescein[7]
Colour Index C.I. 45380 (Acid Red 87)[4]
Molecular Formula C₂₀H₆Br₄Na₂O₅[4]
Molecular Weight 691.85 g/mol [4]
Appearance Red to brownish-red powder[4]
Solubility Water, Ethanol[4]
Excitation Maximum ~515-534 nm[3][8]
Emission Maximum ~540-550 nm[3]

Applications in Cellular Staining

Eosin Y's primary application is in the differential staining of cellular components, providing morphological context in both brightfield and fluorescence microscopy.

Histological Staining of Fixed Tissues (H&E Staining)

In its most common application, Eosin Y serves as the counterstain in H&E staining, the gold standard in histopathology. Hematoxylin stains cell nuclei a purplish-blue, while Eosin Y stains the cytoplasm, connective tissue, and extracellular matrix in varying shades of pink and red.[2][9] This provides a clear overview of tissue architecture and is fundamental for identifying pathological changes.[3]

Fluorescence Microscopy of Fixed Cells

The fluorescent nature of Eosin Y can be leveraged for imaging fixed cells and tissues. This approach can offer enhanced contrast and the ability to colocalize with other fluorescent probes. It is particularly useful for visualizing the cytoplasm and extracellular matrix.

Live-Cell Viability Assessment

Eosin Y is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells. However, in cells with compromised membrane integrity, such as necrotic or late-stage apoptotic cells, Eosin Y can enter and bind to intracellular proteins, resulting in strong red fluorescence.[10] This property makes it a useful probe for distinguishing live from dead cells, particularly in flow cytometry and fluorescence microscopy.[10]

Cytoplasmic Staining of Live Cells (Investigational)

While primarily used for viability, Eosin Y can potentially be used for cytoplasmic staining of live cells. However, its potential for cytotoxicity and phototoxicity must be carefully considered.[11][12][13][14] High concentrations and prolonged exposure to excitation light can induce cellular stress, leading to artifacts and cell death.[11][12][15] Therefore, concentrations and incubation times should be minimized, and appropriate controls are essential.

Experimental Protocols

Protocol 1: Fluorescence Staining of Fixed Cells on Coverslips

This protocol details the use of Eosin Y as a fluorescent cytoplasmic stain for cultured cells fixed on coverslips.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Eosin Y solution (0.1% to 1% w/v in water or PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Anti-fade mounting medium

  • Microscope slides

Procedure:

  • Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Eosin Y Staining:

    • Incubate the fixed cells with Eosin Y solution (e.g., 0.5%) for 5-15 minutes at room temperature in the dark.[3]

    • Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.[3]

  • Nuclear Counterstaining (Optional):

    • Incubate the coverslips with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL) for 5 minutes at room temperature.[3]

    • Wash the coverslips twice with PBS.[3]

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a TRITC/Rhodamine filter for Eosin Y and a DAPI filter for the nuclear stain).

G cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps start Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain_eosin Incubate with Eosin Y Solution wash2->stain_eosin wash3 Wash with PBS stain_eosin->wash3 stain_dapi Counterstain with DAPI (Optional) wash3->stain_dapi wash4 Wash with PBS stain_dapi->wash4 mount Mount Coverslip wash4->mount image Fluorescence Imaging mount->image

Workflow for Fluorescent Staining of Fixed Cells with Eosin Y.
Protocol 2: Live-Cell Viability Assessment

This protocol describes the use of Eosin Y to differentiate between live and dead cells in a population.

Materials:

  • Cell suspension

  • Eosin Y solution (e.g., 0.5% w/v in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in PBS or an appropriate buffer.

  • Staining:

    • Add Eosin Y solution to the cell suspension to a final concentration of approximately 0.1-0.5%. The optimal concentration may need to be determined empirically.

    • Incubate for 1-5 minutes at room temperature in the dark.

  • Washing (for microscopy):

    • If imaging with a microscope, pellet the cells by centrifugation and resuspend in fresh PBS to reduce background fluorescence.

  • Analysis:

    • Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Immediately image using a fluorescence microscope. Live cells will show minimal to no fluorescence, while dead cells will exhibit bright red fluorescence.

    • Flow Cytometry: Analyze the cell suspension on a flow cytometer using the appropriate laser and emission filter for Eosin Y.

G cluster_analysis Analysis cluster_results Expected Results start Cell Suspension stain Add Eosin Y Solution start->stain incubate Incubate (1-5 min) stain->incubate microscopy Fluorescence Microscopy incubate->microscopy flow Flow Cytometry incubate->flow live Live Cells (No/Low Fluorescence) microscopy->live dead Dead Cells (Red Fluorescence) microscopy->dead flow->live flow->dead

Workflow for Live-Cell Viability Assessment using Eosin Y.

Quantitative Data

The following table summarizes key quantitative parameters for the use of Eosin Y in cellular staining.

ParameterApplicationConcentration RangeIncubation TimeExpected OutcomeReference
Eosin Y Concentration Fixed Cell Fluorescence Staining0.1% - 1% (w/v)5 - 15 minutesPink/red fluorescent staining of cytoplasm and ECM.[3]
Eosin Y Concentration Live Cell Viability (Microscopy/Flow Cytometry)0.1% - 0.5% (w/v)1 - 5 minutesFluorescent staining of dead cells only.[10]
Eosin Y Cytotoxicity Live Human Mesenchymal Stem Cells≥ 0.1 mM5 minutes (with light exposure)Toxic[16]
Eosin Y Cytotoxicity Live Human Mesenchymal Stem Cells0.01 mM48 hours post-encapsulationHigh viability (88.4%)[16][17]

Signaling Pathways and Mechanism of Action

Eosin Y does not target a specific signaling pathway. Its staining mechanism is based on the electrostatic interaction between the anionic dye and positively charged proteins in the cytoplasm and extracellular matrix.[2] In live cells, its utility is primarily based on the integrity of the cell membrane.

G cluster_live Live Cell cluster_dead Dead Cell membrane_live Intact Plasma Membrane cytoplasm_live Cytoplasm (No Staining) eosin_out Eosin Y (Anionic Dye) no_entry No Entry eosin_out->no_entry no_entry->membrane_live membrane_dead Compromised Plasma Membrane cytoplasm_dead Cytoplasm (Stained Red) eosin_in Eosin Y (Anionic Dye) entry Entry eosin_in->entry entry->membrane_dead binding Ionic Binding proteins Positively Charged Proteins binding->proteins

Mechanism of Eosin Y Staining in Live vs. Dead Cells.

Conclusion

Eosin Y is a robust and versatile dye for cellular staining. While its role in H&E staining of fixed tissues is well-established, its fluorescent properties provide additional utility for fluorescence microscopy. For fixed cells, it serves as an excellent cytoplasmic and extracellular matrix stain. In live-cell applications, it is a reliable marker for cell viability. The use of Eosin Y for detailed morphological imaging of live cells should be approached with caution due to potential cytotoxicity, and requires careful optimization of staining conditions.

References

Application Notes and Protocols for Pigment Red 21 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 21 (C.I. 12300) in polymer science research. This document includes key physical and chemical properties, performance data in various polymer systems, and detailed experimental protocols for its incorporation and evaluation.

Introduction to this compound

This compound, also known as PR21, is a monoazo pigment characterized by its brilliant yellowish-red shade. It is widely utilized in various industrial applications, including inks, paints, and coatings.[1][2] In the realm of polymer science, its application is primarily for coloration, but its interaction with polymer matrices can also influence the final properties of the material. Understanding its characteristics and performance is crucial for developing durable and color-stable polymeric products.

Physicochemical and Fastness Properties

A summary of the quantitative data for this compound is presented in the tables below, compiled from various supplier technical data sheets and research articles.

Table 1: General Properties of this compound

PropertyValueReferences
C.I. NameThis compound[3]
C.I. Number12300[3]
CAS Number6410-26-0[3]
Chemical FormulaC₂₃H₁₆ClN₃O₂[3]
Molecular Weight401.85 g/mol [3]
AppearanceRed powder[4]
Density1.32 - 1.60 g/cm³[3][4]
Oil Absorption35-50 g/100g [4][5]
pH Value6.0 - 8.0[4][5]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating (1-8 Scale for Light, 1-5 for others)References
Light Fastness5 - 7[3][4][6]
Heat Resistance120 - 160 °C[4][5]
Water Resistance4[5][6]
Acid Resistance4 - 5[4][6]
Alkali Resistance4 - 5[4][6]
Alcohol Resistance4[4]
Ester Resistance3[4]
Benzene Resistance3[4]
Ketone Resistance3[4]
Bleeding Resistance4[4]
Soap Resistance4[4]

Applications in Polymer Science

The primary application of this compound in polymer science is for imparting color to various plastics. However, its incorporation can also affect the mechanical and thermal properties of the polymer. Research has also explored the modification of this compound to enhance its performance in polymer systems.

Coloration of Polymers

This compound is used to color a range of polymers, including:

  • Polyolefins (Polyethylene, Polypropylene)

  • Polyvinyl Chloride (PVC)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polystyrene (PS)

Influence on Mechanical Properties

The addition of pigments can alter the mechanical properties of polymers. Studies on pigmented Acrylonitrile Butadiene Styrene (ABS) have shown that the presence of pigments can influence tensile strength and impact resistance. The extent of this influence depends on the pigment concentration and the processing conditions.

Thermal Stability

The thermal stability of this compound is a critical factor in polymer processing, as high temperatures can lead to pigment degradation and color changes.[7] Differential Scanning Calorimetry (DSC) is a key technique to evaluate the effect of the pigment on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[8]

Surface Modification

Research has demonstrated that modifying the surface of this compound with inorganic materials like sepiolite (B1149698) and lithopone (B576373) can improve its heat resistance and light fastness. This modification can lead to a more homogeneous dispersion of the pigment within the polymer matrix.

Experimental Protocols

The following are detailed protocols for the incorporation and evaluation of this compound in a polymer matrix.

Pigment Dispersion in a Polymer Matrix via Twin-Screw Extrusion

This protocol describes the preparation of a colored polymer compound using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene (B1209903) pellets)

  • This compound powder

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling

  • Pelletizer

Procedure:

  • Drying: Dry the polymer resin and this compound powder in an oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Premixing (Optional): For small-scale experiments, the polymer pellets and pigment powder can be manually premixed in a bag. For larger scale, separate gravimetric feeders are used.

  • Extruder Setup: Set the temperature profile of the extruder zones according to the processing requirements of the polymer. A typical profile for polypropylene would be in the range of 180-220°C.

  • Compounding:

    • Feed the polymer resin into the main hopper of the extruder using a gravimetric feeder at a set rate.

    • Feed the this compound powder into a side feeder of the extruder at the desired concentration (e.g., 0.1 - 2.0 wt%).

    • Set the screw speed of the extruder (e.g., 200-400 rpm) to ensure proper mixing and dispersion.

  • Cooling and Pelletizing:

    • The extruded molten polymer strand is passed through a water bath for cooling.

    • The cooled strand is then fed into a pelletizer to produce colored polymer pellets.

  • Drying: Dry the resulting pellets to remove surface moisture before further processing or testing.

experimental_workflow cluster_preparation Material Preparation cluster_processing Compounding cluster_testing Characterization Polymer Resin Polymer Resin Drying Drying Polymer Resin->Drying This compound This compound This compound->Drying Twin-Screw Extrusion Twin-Screw Extrusion Drying->Twin-Screw Extrusion Cooling Cooling Twin-Screw Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Injection Molding Injection Molding Pelletizing->Injection Molding Mechanical Testing Mechanical Testing Injection Molding->Mechanical Testing Thermal Analysis Thermal Analysis Injection Molding->Thermal Analysis Color & Light Fastness Color & Light Fastness Injection Molding->Color & Light Fastness

Experimental workflow for polymer coloration.
Preparation of Test Specimens by Injection Molding

Materials and Equipment:

  • Colored polymer pellets

  • Injection molding machine

  • Standard test specimen molds (e.g., ASTM D638 Type I for tensile testing, ASTM D256 for Izod impact testing)

Procedure:

  • Drying: Ensure the colored pellets are thoroughly dried.

  • Molding Parameters: Set the injection molding machine parameters (e.g., barrel temperature, injection pressure, holding pressure, cooling time) according to the polymer's processing guide.

  • Molding: Inject the molten polymer into the molds to produce standardized test specimens.

  • Conditioning: Condition the specimens according to the relevant ASTM standard before testing (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).

Evaluation of Mechanical Properties

4.3.1. Tensile Testing (ASTM D638)

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips

  • Extensometer

Procedure:

  • Measure the width and thickness of the gauge section of the dumbbell-shaped specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge section.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate tensile strength, modulus of elasticity, and elongation at break.

4.3.2. Izod Impact Testing (ASTM D256)

Equipment:

  • Pendulum impact testing machine (Izod type)

  • Notching machine

Procedure:

  • Create a notch in the test specimen using the notching machine.

  • Clamp the notched specimen in the vise of the impact tester with the notch facing the direction of the pendulum strike.

  • Release the pendulum, allowing it to strike and fracture the specimen.

  • Record the energy absorbed during the impact.

  • Calculate the impact strength in J/m or ft-lb/in of notch.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the colored polymer into a DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • From the DSC thermogram, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

dsc_workflow A Sample Preparation (5-10mg) B Place in DSC Pans (Sample & Reference) A->B C Load into DSC Cell B->C D Heat at Controlled Rate (e.g., 10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram for Tg, Tc, Tm E->F

DSC analysis workflow.
Colorimetric and Light Fastness Evaluation

4.5.1. Color Measurement (ASTM E308)

Equipment:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the instrument using standard white and black tiles.

  • Measure the color of the injection-molded plaques.

  • Record the CIE Lab* color coordinates. L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

4.5.2. Light Fastness Testing (ASTM G155)

Equipment:

  • Xenon arc weather-ometer

Procedure:

  • Mount the test specimens in the weather-ometer.

  • Expose the specimens to cycles of light and moisture under controlled conditions that simulate outdoor weathering.

  • Periodically remove the specimens and measure the color change (ΔE*) using a spectrophotometer.

  • The light fastness is rated based on the amount of exposure time required to produce a specified amount of color change.

Migration Testing

For applications where the pigmented polymer may come into contact with food or other sensitive materials, migration testing is crucial. The protocols for such tests are detailed in FDA guidelines.[9][10] The general principle involves exposing the polymer to food simulants (e.g., ethanol (B145695) solutions for fatty foods, acetic acid for acidic foods) under conditions of time and temperature that replicate the intended use. The food simulant is then analyzed for the presence of the migrated pigment or its degradation products.

Conclusion

This compound is a versatile colorant for a wide range of polymers. Its performance in a polymer system is dependent on factors such as its concentration, dispersion quality, and the processing conditions employed. The experimental protocols provided in these notes offer a standardized approach to incorporating and evaluating this compound in polymer matrices, enabling researchers to assess its impact on the final product's properties and ensure its suitability for the intended application.

References

Application Notes and Protocols for the Formulation of Pigment Red 21 in Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive guide to the formulation of C.I. Pigment Red 21 (PR21) in various coating and ink systems. This document outlines the pigment's key properties, offers starting-point formulations, details experimental protocols for dispersion, and describes essential quality control measures.

This compound: Key Properties and Characteristics

This compound is a monoazo pigment that offers a bright, yellowish-red shade. It is a cost-effective choice for a variety of applications where high lightfastness is not the primary requirement.[1] A summary of its essential quantitative data is presented in Table 1.

Table 1: Technical Data for C.I. This compound

PropertyValueSource(s)
C.I. Name This compound[2][3]
C.I. Number 12300[2]
CAS Number 6410-26-0[2][3]
Chemical Formula C₂₃H₁₆ClN₃O₂[3]
Molecular Weight 401.85 g/mol [3]
Appearance Red Powder[2]
Density 1.5 g/cm³[2][3]
Oil Absorption 35-50 g/100g [2]
pH Value 6.0 - 7.5[2]
Heat Stability 120 °C[2]
Light Fastness (1-8 Scale) 5-6[2]

Starting-Point Formulations

The following formulations are provided as starting points for the development of coatings and inks containing this compound. Adjustments will likely be necessary to achieve the desired performance characteristics for specific applications.

Solvent-Based Alkyd Enamel

This formulation is a starting point for a general-purpose industrial coating. The pigment-to-binder ratio and solvent blend can be optimized for desired viscosity and drying times.[4]

Table 2: Starting-Point Formulation for a Solvent-Based Alkyd Enamel

ComponentFunctionWeight Percentage (%)
Mill Base
Long Oil Alkyd Resin (60% in Mineral Spirits)Binder30.0 - 40.0
This compoundPigment8.0 - 15.0
Wetting and Dispersing AgentAdditive1.0 - 2.0
Mineral SpiritsSolvent15.0 - 25.0
Let-Down
Long Oil Alkyd Resin (60% in Mineral Spirits)Binder20.0 - 30.0
Mineral SpiritsSolvent5.0 - 10.0
Driers (e.g., Cobalt, Calcium, Zirconium)Additive1.0 - 2.0
Anti-Skinning AgentAdditive0.2 - 0.5
Total 100.0
Water-Based Acrylic Ink

This formulation is a starting point for a water-based flexographic or gravure ink. The acrylic resin and additive package can be adjusted to control viscosity, drying speed, and adhesion to various substrates.

Table 3: Starting-Point Formulation for a Water-Based Acrylic Ink

ComponentFunctionWeight Percentage (%)
Mill Base
WaterSolvent30.0 - 40.0
This compoundPigment15.0 - 25.0
Acrylic Resin (Styrene-Acrylic Copolymer)Binder/Dispersant10.0 - 15.0
Wetting and Dispersing AgentAdditive1.5 - 3.0
DefoamerAdditive0.2 - 0.5
Let-Down
Acrylic EmulsionBinder20.0 - 30.0
WaterSolvent5.0 - 10.0
Co-solvent (e.g., Propylene Glycol)Additive2.0 - 5.0
Wax EmulsionAdditive1.0 - 3.0
pH Adjuster (e.g., Ammonia)Additiveto pH 8.0-9.0
Total 100.0

Experimental Protocols

Proper dispersion of this compound is crucial for achieving optimal color strength, gloss, and stability. The following are general protocols for common dispersion methods.

High-Speed Dispersion (HSD)

This method is suitable for many general-purpose coatings and inks where a very fine dispersion is not essential.

Workflow for High-Speed Dispersion

HSD_Workflow A Premixing B Dispersion A->B Increase speed C Let-Down B->C Reduce speed D Quality Control C->D

Caption: Workflow for High-Speed Dispersion of this compound.

Protocol:

  • Premixing:

    • In a suitable vessel, combine the initial portion of the resin/binder and solvent.

    • While mixing at low speed with a high-speed disperser fitted with a Cowles blade, add the wetting and dispersing agents.

    • Gradually add the this compound powder into the vortex.

  • Dispersion:

    • Once all the pigment is incorporated, increase the disperser speed to achieve a vortex that is approximately two-thirds the depth of the liquid. The peripheral speed of the blade should be in the range of 18-25 m/s.

    • Continue dispersing for 20-30 minutes.

    • Monitor the temperature of the mill base to ensure it does not exceed 50-60°C.

  • Let-Down:

    • Reduce the mixing speed and add the remaining portion of the resin/binder and other let-down components.

    • Mix until the batch is uniform.

Bead Milling

For applications requiring a finer particle size, higher gloss, and greater transparency, a bead mill is recommended.

Workflow for Bead Milling

Bead_Mill_Workflow A Premixing (HSD) B Milling A->B Charge mill C Let-Down B->C Discharge D Quality Control C->D

Caption: Workflow for Bead Milling of this compound.

Protocol:

  • Premixing:

    • Prepare a premix as described in the High-Speed Dispersion protocol (Step 1).

  • Milling:

    • Charge the bead mill with a suitable grinding media (e.g., zirconium oxide beads, 0.8-1.2 mm diameter). The media load should be approximately 70-80% of the mill chamber volume.

    • Pump the premix through the bead mill. The flow rate and rotor speed should be adjusted to achieve the desired particle size. Multiple passes may be necessary.[5]

    • Monitor the temperature of the paste exiting the mill and use cooling jackets to maintain the temperature below 60°C.

  • Let-Down:

    • Follow the let-down procedure as described in the High-Speed Dispersion protocol (Step 3).

Quality Control

Consistent quality control is essential to ensure the final product meets specifications. Key tests for pigmented coatings and inks are outlined below.

Logical Flow of Quality Control Testing

QC_Flow A Mill Base B Fineness of Grind A->B C Finished Product B->C D Viscosity C->D E Color C->E F Gloss C->F G Stability C->G

Caption: Quality Control checkpoints for this compound formulations.

Table 4: Key Quality Control Tests

TestMethod/InstrumentPurpose
Fineness of Grind Hegman GaugeTo assess the degree of pigment dispersion and identify oversized particles.
Viscosity Rotational Viscometer (e.g., Brookfield)To ensure the coating or ink has the correct flow properties for the intended application.
Color SpectrophotometerTo quantitatively measure the color and ensure it matches the standard (ΔE).
Gloss Gloss Meter (60°, 20°)To measure the specular reflection of the dried film.
Opacity/Hiding Power Drawdown on a contrast chartTo evaluate the ability of the coating to obscure the underlying substrate.
Stability Oven Ageing/Freeze-Thaw CyclesTo assess the long-term stability of the formulation and resistance to pigment settling or flocculation.

By following these application notes and protocols, researchers and formulators can effectively incorporate this compound into a variety of coating and ink systems to achieve the desired aesthetic and performance properties. It is recommended to conduct ladder studies to optimize pigment and additive levels for each specific application.

References

Application Notes and Protocols for Textile Dyeing Research Using Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 21 in textile dyeing applications. Detailed protocols for laboratory-scale dyeing of cotton fabric are presented, along with a summary of the pigment's performance characteristics. The information is intended to serve as a foundational guide for research and development purposes.

Introduction

This compound, also known as Fast Red 2R, is a monoazo pigment that presents as a yellowish-red powder.[1][2][3] Due to its insolubility in water and lack of direct affinity for textile fibers, its application in textile coloration is achieved through the use of a binder system. This process involves adhering the pigment particles to the surface of the textile substrate. Pigment dyeing is a versatile technique applicable to a wide range of fibers, including cotton and its blends. The key advantages of pigment printing and dyeing include the simplicity of the technical process, which often eliminates the need for extensive washing-off steps, and the ability to produce well-defined designs.[4][5]

Physicochemical and Technical Data of this compound

A summary of the key properties of this compound is provided in the table below. This data has been compiled from various technical data sheets and represents typical values.

PropertyValueReferences
C.I. Name This compound[1][2]
C.I. Number 12300[1][6]
CAS Number 6410-26-0[1][2]
Chemical Family Monoazo[1][2]
Appearance Red Powder[1]
Shade Yellowish Red[1]
Density (g/cm³) 1.5[2][6]
Oil Absorption ( g/100g ) 35-50[6]
pH Value 6.0-8.0[1]
Heat Resistance (°C) 160[1]

Colorfastness Properties of this compound

The following table summarizes the colorfastness properties of textiles dyed with this compound. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness. These values are indicative and can be influenced by the substrate, binder system, and curing process.

Fastness PropertyRatingReferences
Light Fastness (1-8) 5-7[1][2][7]
Water Resistance (1-5) 4[2][6]
Acid Resistance (1-5) 4-5[1][2]
Alkali Resistance (1-5) 4-5[1][2]
Soap Resistance (1-5) 4[1]
Bleeding Resistance (1-5) 3-4[1]
Alcohol Resistance (1-5) 4[1]
Ester Resistance (1-5) 3[1]
Benzene Resistance (1-5) 3-4[1]
Ketone Resistance (1-5) 3[1]

Experimental Protocols

Two common laboratory methods for applying this compound to cotton fabric are detailed below: the pad-dry-cure method for continuous application and the exhaustion method for garment or piece dyeing.

Protocol 1: Pad-Dry-Cure Method for Cotton Fabric

This method is suitable for continuous dyeing of fabric pieces.

4.1.1. Materials and Equipment

  • Pre-treated (scoured and bleached) 100% cotton fabric

  • This compound dispersion

  • Acrylic binder

  • Thickener (e.g., polyacrylate-based)

  • Fixing agent (e.g., melamine-formaldehyde resin)

  • Wetting agent

  • Ammonia (B1221849) solution

  • Laboratory padding machine

  • Stenter or oven for drying and curing

  • Beakers, glass rods, and a digital balance

4.1.2. Padding Paste Formulation

A typical formulation for the padding paste is as follows:

ComponentConcentration
This compound Dispersion (20% stock)20 - 50 g/L
Acrylic Binder100 - 150 g/L
Thickener10 - 20 g/L
Fixing Agent10 - 20 g/L
Wetting Agent1 - 2 g/L
AmmoniaTo adjust pH to 8.0-8.5
WaterTo make up 1 Liter

4.1.3. Procedure

  • Paste Preparation: In a beaker, add the required amount of water, followed by the thickener, and stir until a homogeneous paste is formed. Add the binder, wetting agent, and this compound dispersion while stirring. Finally, adjust the pH to 8.0-8.5 with a dilute ammonia solution.

  • Padding: The pre-treated cotton fabric is passed through the padding machine containing the pigment paste. The nip pressure should be adjusted to achieve a wet pick-up of 70-80%.

  • Drying: The padded fabric is then dried at 90-100°C for 3-5 minutes.

  • Curing: The dried fabric is cured at 140-150°C for 3-5 minutes to fix the pigment onto the fabric.[8]

  • Post-Treatment: The cured fabric is ready for use. A light washing or rinsing can be performed if a softer hand-feel is desired.

Protocol 2: Exhaustion Dyeing Method for Cotton Garments/Fabric

This method is suitable for achieving a "weathered" or "washed-down" look on garments or fabric pieces.

4.2.1. Materials and Equipment

  • Pre-treated 100% cotton fabric or garments

  • This compound dispersion

  • Cationic pretreatment agent

  • Acrylic binder (preferably cationic)

  • Acetic acid

  • Laboratory-scale garment dyeing machine or a beaker with a stirrer

  • Water bath or heating mantle

4.2.2. Recipe

ComponentConcentration (on weight of fabric)
Cationic Pretreatment Agent2.0 - 4.0 %
This compound Dispersion (20% stock)1.0 - 3.0 %
Binder3.0 - 5.0 %
Acetic AcidTo adjust pH
Liquor Ratio 1:10 - 1:20

4.2.3. Procedure

  • Cationic Pretreatment:

    • Load the cotton material into the dyeing vessel.

    • Set the bath at 27°C and adjust the pH to 4.7 with acetic acid.[9]

    • Add the cationic pretreatment agent and raise the temperature to 50°C at a rate of 1.5°C per minute.[9]

    • Run for 10-20 minutes to allow for the exhaustion of the cationic agent onto the fabric.[9]

    • Drain the bath and rinse the material thoroughly.[9]

  • Pigmentation:

    • Set a new bath at 27°C.

    • Add the pre-diluted this compound dispersion over 15 minutes and run for an additional 10 minutes.[9]

    • Raise the temperature to 60°C at a rate of 1°C per minute.[9]

    • Run for 10-20 minutes to allow for the pigment to exhaust onto the cationized cotton.[9]

    • Drain the bath.

  • Binder Application and Curing:

    • Set a new bath at 40°C.

    • Add the binder and run for 15-20 minutes.

    • Drain the bath, extract excess water, and tumble dry the material.

    • Cure the dyed material in an oven at 140-150°C for 3-5 minutes.

Visualization of Experimental Workflows

Pad-Dry-Cure Workflow

PadDryCure cluster_prep Paste Preparation cluster_application Fabric Application prep1 Mix Water & Thickener prep2 Add Binder & Wetting Agent prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Adjust pH to 8.0-8.5 prep3->prep4 pad Padding (70-80% Wet Pick-up) prep4->pad Padding Paste dry Drying (90-100°C, 3-5 min) pad->dry cure Curing (140-150°C, 3-5 min) dry->cure final Final Product cure->final Dyed Fabric ExhaustionDyeing cluster_cationization Step 1: Cationization cluster_pigmentation Step 2: Pigmentation cluster_finishing Step 3: Finishing start Start: Cotton Material cat_treat Cationic Pretreatment (50°C, 10-20 min) start->cat_treat cat_rinse Rinse cat_treat->cat_rinse pigment_add Add this compound cat_rinse->pigment_add pigment_exhaust Exhaustion at 60°C (10-20 min) pigment_add->pigment_exhaust binder_add Binder Application (40°C, 15-20 min) pigment_exhaust->binder_add dry_cure Drying & Curing (140-150°C, 3-5 min) binder_add->dry_cure end_product Final Dyed Product dry_cure->end_product

References

Application Notes and Protocols for Pigment Red 21 in Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 21 in the formulation of printing inks. This document includes its chemical and physical properties, a typical formulation for a water-based flexographic ink, and detailed experimental protocols for evaluating the performance of the pigment within an ink system.

Introduction to this compound

This compound (C.I. 12300) is a monoazo pigment that is widely utilized in the printing ink industry to achieve a brilliant yellowish-red shade.[1][2][3] Its chemical structure imparts good color strength and hiding power, making it a suitable choice for various printing applications, including water-based inks, offset inks, and nitro paints.[2][3][4]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. This data is essential for formulators to understand the pigment's behavior in an ink system.

PropertyValueReferences
Chemical FormulaC₂₃H₁₆ClN₃O₂[1]
Molecular Weight401.84 g/mol [1]
C.I. NameThis compound[1]
C.I. Number12300[1]
CAS Number6410-26-0[1]
AppearanceRed powder[2]
ShadeYellowish Red[2][4]
Oil Absorption35-45 g/100g [2]
Density1.5 g/cm³[4]
pH Value6.0 - 7.0[4]
Performance Characteristics

The performance of this compound in a printing ink is critical for the final print quality. Table 2 summarizes its fastness properties.

Performance ParameterRating/ValueReferences
Light Fastness (BWS)6[5]
Heat Resistance150 °C[4]
Water Resistance4[4]
Oil Resistance3[4]
Acid Resistance5[4]
Alkali Resistance5[4]

(Note: Fastness properties are rated on a scale of 1 to 5, where 5 is excellent, or on the Blue Wool Scale (BWS) from 1 to 8, where 8 is excellent.)

Printing Ink Formulation

A representative formulation for a water-based flexographic printing ink incorporating this compound is provided below. This formulation can be used as a starting point for further development and optimization.

Typical Water-Based Flexographic Ink Formulation
ComponentFunctionWeight (%)
This compoundColorant15.0
Acrylic Resin EmulsionBinder/Vehicle45.0
WaterSolvent25.0
Propylene GlycolCo-solvent/Drying retarder5.0
DefoamerAdditive0.5
DispersantAdditive2.0
Wax EmulsionAdditive (Rub resistance)2.5
pH Adjuster (e.g., Ammonia)Additiveto pH 8.5-9.0
Total 100.0
Ink Formulation and Evaluation Workflow

The following diagram illustrates the logical workflow for formulating a printing ink with this compound and subsequently evaluating its performance.

G cluster_formulation Ink Formulation cluster_evaluation Ink and Print Evaluation A Weighing of Raw Materials (Pigment, Resin, Solvents, Additives) B Premixing of Pigment and Dispersant in Water A->B C Dispersion (e.g., High-speed dissolver, Bead mill) B->C D Let-down: Addition of remaining components (Resin, Co-solvents, Additives) C->D E Final Adjustment (Viscosity, pH) D->E F Ink Property Testing (Viscosity, pH, Fineness of Grind) E->F G Ink Drawdown/Printing F->G H Drying/Curing G->H I Printed Film Performance Testing (Color Strength, Lightfastness, Chemical Resistance) H->I G A Prepare Printed Sample and Blue Wool Scale B Cover Half of Sample and Blue Wool Scale A->B C Expose to Xenon Arc Lamp in Lightfastness Tester B->C D Remove and Observe Color Change C->D E Compare Fading of Sample to Fading of Blue Wool Scale D->E F Assign Lightfastness Rating (BWS 1-8) E->F

References

Light microscopy techniques for observing Pigment Red 21 particles

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the observation and characterization of Pigment Red 21 particles using various light microscopy techniques. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science who require detailed analysis of pigment characteristics.

Introduction to this compound

This compound (C.I. 12300) is a monoazo pigment that produces a brilliant, yellowish-red color.[1][2] Its performance in various applications, such as coatings, inks, and plastics, is highly dependent on its physical properties, including particle size, shape, state of aggregation, and dispersion quality.[3][4] Light microscopy is a fundamental and accessible tool for evaluating these critical parameters, providing insights that are essential for quality control, formulation development, and research.[3]

This guide details four primary light microscopy techniques for the analysis of this compound: Brightfield, Darkfield, Polarized Light, and Differential Interference Contrast (DIC) microscopy.

Physicochemical and Optical Properties

A summary of the key properties of this compound is presented below. Understanding these properties is crucial for selecting the appropriate microscopy technique and sample preparation method.

PropertyValue / DescriptionReference(s)
Chemical Group Monoazo[1]
C.I. Name This compound[1]
C.I. Number 12300[1]
CAS Number 6410-26-0[1]
Molecular Formula C₂₃H₁₆ClN₃O₂[2]
Appearance Red Powder[1]
Refractive Index (n) ~1.665[5]
Density ~1.5 g/cm³[1]
Optical Properties Anisotropic (Birefringent)[6]

Light Microscopy Techniques: Application Notes

The choice of microscopy technique dictates the type of information that can be obtained. While primary pigment particles are often smaller than the resolution limit of light microscopy (~0.2 µm), the presence of aggregates and agglomerates in the 1-5 µm range makes them observable.[7]

Brightfield Microscopy
  • Principle: The most common microscopy technique, where the specimen is illuminated by transmitted white light and observed against a bright background. Contrast is generated by the absorption, refraction, or scattering of light by the sample.

  • Application for this compound: Brightfield microscopy is useful for a preliminary assessment of pigment dispersion. It allows for the direct observation of particle morphology, color, and the presence of large agglomerates.[8] Due to the high refractive index of this compound relative to common mounting media, particles will appear as high-contrast, colored entities.[9]

  • Limitations: Fine details and smaller aggregates can be difficult to resolve. It provides limited information about the surface texture or crystalline nature of the particles.

Darkfield Microscopy
  • Principle: An opaque disk blocks the central illuminating rays, allowing only oblique rays to strike the specimen. The objective lens collects only the light scattered by the sample, making the specimen appear bright against a dark background.[10]

  • Application for this compound: This technique is highly effective for enhancing the contrast of unstained particles and is ideal for detecting small particles and aggregates that may be invisible or have poor contrast in brightfield.[10][11] It is particularly useful for assessing the overall cleanliness of the dispersion and identifying the presence of fine particulate matter.

  • Limitations: Darkfield microscopy does not provide information about the internal structure or optical properties (like birefringence) of the pigment.

Polarized Light Microscopy (PLM)
  • Principle: PLM uses two polarizers, one below the specimen (polarizer) and one above (analyzer), to observe materials based on their interaction with polarized light. Anisotropic materials, which have direction-dependent refractive indices, appear bright against a dark background when the polarizers are crossed.[6]

  • Application for this compound: As a crystalline organic solid, this compound is anisotropic and therefore exhibits birefringence (the property of having more than one refractive index).[6][12] PLM is an excellent technique for confirming the crystalline nature of the pigment particles. It can reveal information about particle shape, size, and crystallinity.[13] By rotating the stage, one can observe extinction (where the particle appears dark), which is characteristic of crystalline materials.

  • Limitations: Requires specialized equipment (polarizers and a rotating stage). Interpretation of results requires a degree of expertise.

Differential Interference Contrast (DIC) Microscopy
  • Principle: DIC, or Nomarski microscopy, is a beam-shearing interference technique that converts gradients in the optical path length of a specimen into intensity differences.[10][14] This creates a pseudo-three-dimensional, shadow-cast image that highlights edges and surface details.[15]

  • Application for this compound: DIC is ideal for high-resolution imaging of the surface morphology and texture of this compound particles and agglomerates.[8] It provides superior contrast and detail compared to brightfield microscopy without the halo artifacts sometimes seen in phase contrast.[10] This technique is excellent for visualizing the topography of particle clusters and assessing how well primary particles are wetted and separated.

  • Limitations: DIC is a complex and expensive technique. The image is a representation of optical path gradients and not a true topographical map.[10]

Summary of Techniques
TechniquePrimary Information Obtained for this compoundAdvantages
Brightfield Basic particle shape, size, color, and large agglomerates.Simple, accessible, provides fundamental morphological data.
Darkfield Presence of small particles and aggregates, overall dispersion quality.High contrast for small particles, excellent for detecting contaminants.
Polarized Light (PLM) Crystallinity (anisotropy/birefringence), particle shape, extinction.Confirms crystalline nature, useful for identification.[13][16]
Differential Interference (DIC) Surface texture, particle morphology, pseudo-3D appearance of agglomerates.High resolution, excellent for surface detail, no halo artifacts.[8][15]

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for analyzing this compound and the logical relationship between the chosen microscopy technique and the information sought.

G cluster_prep Sample Preparation cluster_imaging Microscopic Imaging cluster_analysis Analysis & Reporting A This compound (Dry Powder) B Select & Prepare Dispersion Medium A->B Input C Disperse Pigment (e.g., Sonication) B->C D Prepare Microscope Slide (Mounting) C->D Dispersion E Brightfield D->E F Darkfield D->F G Polarized Light (PLM) D->G H Differential Interference Contrast (DIC) D->H I Image Acquisition E->I F->I G->I H->I J Qualitative Assessment (Morphology, Dispersion) I->J K Quantitative Analysis (Particle Size, Shape) I->K L Reporting J->L K->L

Caption: General experimental workflow for this compound analysis.

G cluster_input Sample cluster_tech Microscopy Technique cluster_prop Observable Property Input Prepared Slide of This compound BF Brightfield Input->BF DF Darkfield Input->DF PLM Polarized Light Input->PLM DIC DIC Input->DIC Prop1 Basic Shape & Color BF->Prop1 Prop2 Agglomeration State BF->Prop2 DF->Prop2 Prop3 Fine Particle Detection DF->Prop3 PLM->Prop1 Prop4 Crystallinity (Birefringence) PLM->Prop4 DIC->Prop2 Prop5 Surface Texture DIC->Prop5

Caption: Relationship between techniques and observable properties.

Experimental Protocols

Protocol 1: Pigment Dispersion

This protocol describes a general method for dispersing this compound powder for microscopic analysis. The goal is to break down loose agglomerates without altering the primary particles.

Materials and Equipment:

  • This compound powder

  • Dispersion medium (e.g., Isopropyl alcohol, mineral oil, or a suitable solvent-based resin)

  • Dispersant/surfactant (optional, helps prevent re-agglomeration)

  • Glass vials (2-5 mL)

  • Spatula

  • Analytical balance

  • Bath sonicator or ultrasonic probe

Procedure:

  • Weigh approximately 1-5 mg of this compound powder and transfer it to a clean glass vial.

  • Add 1-2 mL of the chosen dispersion medium to the vial. If using a dispersant, it should be pre-dissolved in the medium.

  • Gently swirl the vial to wet the pigment powder. The initial step involves replacing the air trapped between pigment particles with the liquid medium.[17][18]

  • Place the vial in a bath sonicator and sonicate for 5-10 minutes. Alternatively, use an ultrasonic probe for 1-2 minutes at low power. Caution: Over-sonication can lead to particle attrition. The goal is to de-agglomerate, not to grind the primary particles.

  • Visually inspect the dispersion. It should appear uniform and homogeneous. If large particles are still settled at the bottom, sonicate for an additional few minutes.

Protocol 2: Microscope Slide Preparation

Proper slide preparation is critical for obtaining high-quality images. The choice of mounting medium is important, especially for PLM.

Materials and Equipment:

  • Pigment dispersion from Protocol 5.1

  • Microscope slides (25 x 75 mm)

  • Coverslips (#1.5 thickness, 0.17 mm)[19]

  • Mounting medium (e.g., Cargille Meltmount n=1.662, Canada Balsam, or immersion oil)

  • Micropipette or glass rod

  • Hot plate (if using a thermoplastic mounting medium like Meltmount)

Procedure:

  • Place a clean microscope slide on a flat surface.

  • If using a thermoplastic mounting medium like Cargille Meltmount (refractive index 1.662), place a small fragment of the solid medium onto the slide and warm it on a hot plate at ~70°C until it melts.[20] This medium is ideal as its refractive index is very close to that of this compound (~1.665), which minimizes light refraction at the particle-medium interface.[21][22]

  • Using a micropipette or glass rod, transfer a small drop (5-10 µL) of the prepared pigment dispersion onto the center of the slide (or into the molten mounting medium).

  • Gently lower a coverslip over the drop at an angle to avoid trapping air bubbles.

  • If using a thermoplastic medium, the slide can be gently pressed to ensure a thin, even layer of dispersed particles.[13]

  • Allow the slide to cool and the mounting medium to solidify (if applicable). For liquid mounts, the edges of the coverslip can be sealed with nail polish for long-term storage.[19]

Protocol 3: Microscopic Observation

General Microscope Setup:

  • Place the prepared slide on the microscope stage.

  • Begin with a low-power objective (e.g., 10x) to locate the areas of interest.

  • Adjust the illumination and focus to obtain a clear image.

  • Switch to higher magnification objectives (e.g., 40x, 100x oil immersion) for detailed observation. For quantitative analysis, ensure the microscope is properly calibrated (Köhler illumination).

Technique-Specific Procedures:

  • Brightfield: Use the standard transmitted light path. Adjust the condenser aperture to balance contrast and resolution.

  • Darkfield: Insert the appropriate darkfield stop into the condenser. The numerical aperture (NA) of the objective should be lower than the NA of the condenser. Open the condenser aperture fully for maximum oblique illumination.

  • Polarized Light (PLM):

    • Insert both the polarizer (below the condenser) and the analyzer (above the objective) into the light path.

    • Rotate the analyzer until the field of view is at its darkest (maximum extinction). This is the "crossed polars" position.

    • Observe the sample. Birefringent this compound particles will appear bright against the dark background.

    • Rotate the microscope stage. Observe the particles for changes in brightness and color, noting the extinction positions (where they turn dark) every 90 degrees of rotation.

  • Differential Interference Contrast (DIC):

    • Insert the appropriate DIC prism into the condenser and a second DIC prism above the objective.

    • Insert the polarizer and analyzer.

    • Adjust the condenser DIC prism to introduce bias retardation, which controls the contrast and shadow effect in the image. Slide the prism to achieve the desired pseudo-3D effect, making the particle topography visible.[14][23]

Data Analysis and Interpretation

Microscopic images can be used for both qualitative and quantitative analysis.

  • Qualitative Analysis: This involves a visual assessment of the dispersion. Note the general particle size and shape, the degree of aggregation (tightly bound particles) and agglomeration (loosely bound clusters), and the overall uniformity of the dispersion.

  • Quantitative Analysis: Image analysis software (e.g., ImageJ, NIS-Elements) can be used to measure particle size distribution, aspect ratio, and circularity from captured micrographs.[24] This data is crucial for statistically comparing different dispersion methods or pigment batches.

References

Application Notes and Protocols: Preparation and Application of Pigment Red 21 Nanoparticles for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (PR21), a monoazo pigment, is gaining attention in biomedical research due to its potential for formulation into nanoparticles for drug delivery and bio-imaging applications. The conversion of bulk PR21 into nano-sized particles can significantly alter its physicochemical properties, leading to improved dispersibility in aqueous media, enhanced cellular uptake, and the ability to serve as a carrier for therapeutic agents. This document provides detailed protocols for the preparation of PR21 nanoparticles using the anti-solvent precipitation method, their characterization, and their application in drug delivery studies.

Physicochemical Characterization of this compound Nanoparticles

The successful formulation of this compound nanoparticles requires thorough characterization to ensure batch-to-batch consistency and to understand their behavior in biological systems. Key parameters include particle size, polydispersity index (PDI), and zeta potential. The following tables summarize expected quantitative data for PR21 nanoparticles prepared by anti-solvent precipitation, based on typical values for organic pigment nanoparticles.

Table 1: Physicochemical Properties of Unloaded this compound Nanoparticles

ParameterExpected ValueMethod of Analysis
Average Particle Size (Z-average)150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-20 to -35 mVElectrophoretic Light Scattering (ELS)
MorphologySpherical to quasi-sphericalSEM / TEM

Table 2: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded this compound Nanoparticles

ParameterExpected ValueMethod of Analysis
Drug Loading Content (DLC) (%)2 - 8%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE) (%)60 - 85%UV-Vis Spectroscopy / HPLC

Experimental Protocols

Preparation of this compound Nanoparticles via Anti-Solvent Precipitation

This protocol describes a bottom-up method for synthesizing PR21 nanoparticles. The principle involves dissolving the pigment in a good solvent and then rapidly introducing this solution into an anti-solvent, causing the pigment to precipitate as nanoparticles.

Materials:

  • This compound (PR21) powder

  • N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Deionized water (anti-solvent)

  • Surfactant (e.g., Polysorbate 80)

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Glass vials

Procedure:

  • Prepare the Organic Phase: Dissolve 10 mg of this compound in 1 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Prepare the Aqueous Phase: In a separate vial, prepare 10 mL of a 0.5% (w/v) Polysorbate 80 solution in deionized water.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer set to 800 rpm. Using a syringe pump, add the organic phase to the aqueous phase at a constant rate of 0.5 mL/min.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess surfactant and residual solvent.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.

Characterization of this compound Nanoparticles

3.2.1. Particle Size and Zeta Potential Analysis

  • Dilute the PR21 nanoparticle suspension in deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average particle size and Polydispersity Index (PDI).

  • For zeta potential measurement, use the same instrument equipped with an electrophoretic light scattering (ELS) module.

3.2.2. Morphological Analysis

  • Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • For Scanning Electron Microscopy (SEM), coat the dried sample with a thin layer of gold or carbon.

  • For Transmission Electron Microscopy (TEM), the sample can be viewed directly.

  • Image the nanoparticles to observe their size, shape, and surface morphology.

Doxorubicin Loading into this compound Nanoparticles

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into the PR21 nanoparticles.

Materials:

  • This compound nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Orbital shaker

Procedure:

  • Prepare a 1 mg/mL stock solution of Doxorubicin in PBS.

  • Disperse 10 mg of PR21 nanoparticles in 10 mL of PBS.

  • Add the Doxorubicin stock solution to the nanoparticle suspension to achieve a final drug concentration of 100 µg/mL.

  • Incubate the mixture on an orbital shaker at room temperature for 24 hours in the dark.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation at 15,000 x g for 30 minutes.

  • Collect the supernatant to determine the amount of unloaded drug.

  • Wash the nanoparticle pellet with PBS and centrifuge again.

  • Resuspend the final Doxorubicin-loaded PR21 nanoparticles in fresh PBS.

Determination of Drug Loading Content and Encapsulation Efficiency
  • Measure the concentration of Doxorubicin in the supernatant collected in step 5 of the loading protocol using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol assesses the release of Doxorubicin from the PR21 nanoparticles over time.

Materials:

  • Doxorubicin-loaded PR21 nanoparticles

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10-12 kDa)

  • Orbital shaker at 37°C

Procedure:

  • Place 1 mL of the Doxorubicin-loaded PR21 nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release buffer (PBS at pH 7.4 or pH 5.5).

  • Place the setup in an orbital shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of Doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative percentage of drug release as a function of time. A burst release is often observed initially, followed by a sustained release phase.[1][2][3]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_drug Drug Delivery Application prep1 Dissolve PR21 in Organic Solvent prep3 Anti-Solvent Precipitation prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Solvent Evaporation & Purification prep3->prep4 char1 DLS (Size, PDI) prep4->char1 char2 ELS (Zeta Potential) prep4->char2 char3 SEM / TEM (Morphology) prep4->char3 drug1 Drug Loading (Doxorubicin) prep4->drug1 drug2 Quantification (DLC & EE) drug1->drug2 drug3 In Vitro Drug Release drug2->drug3

Experimental Workflow for PR21 Nanoparticles

signaling_pathway cluster_uptake Cellular Uptake Mechanisms cluster_trafficking Intracellular Trafficking np Drug-Loaded PR21 Nanoparticle cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis Internalization clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Low pH) endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release pH-triggered nucleus Nucleus (Target) drug_release->nucleus Therapeutic Action

Cellular Uptake and Drug Release Pathway

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and characterization of this compound nanoparticles for research purposes, with a specific focus on drug delivery applications. The anti-solvent precipitation method is a robust and reproducible technique for generating PR21 nanoparticles with controlled size and surface properties. The ability to load therapeutic agents like Doxorubicin and control their release profiles highlights the potential of these nanoparticles in the development of novel cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety of this promising nanoplatform.

References

Application Note: Spectrophotometric Quantification of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the spectrophotometric quantification of Pigment Red 21 (C.I. 12300), a monoazo pigment. Due to the limited availability of a certified molar absorptivity value in public literature, this application note details a generalized yet robust protocol. The procedure guides researchers in establishing a reliable quantitative analysis method for this compound in a suitable organic solvent. The protocol describes the preparation of standard solutions, the determination of the wavelength of maximum absorbance (λmax), the generation of a calibration curve based on the Beer-Lambert law, and the subsequent quantification of unknown samples.

Introduction

This compound, chemically identified as 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, is a synthetic organic pigment widely utilized in various industrial applications, including paints, inks, and textiles.[1][2][3] Its vibrant yellowish-red hue and stability make it a compound of interest.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes.

UV-Visible spectrophotometry is a widely accessible and effective analytical technique for the quantification of chromophoric compounds like this compound.[4][5] This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

This application note provides a detailed protocol for the spectrophotometric quantification of this compound. As the molar absorptivity (ε) and the specific λmax can be solvent-dependent, this guide emphasizes the initial, critical steps for their experimental determination.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is essential for the safe handling and preparation of analytical standards.

PropertyValueReference
CI Name This compound[1][6]
CI Number 12300[6][7]
CAS Number 6410-26-0[1][6][7][8]
Chemical Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[8]
Molecular Formula C₂₃H₁₆ClN₃O₂[1][3][6][7][8]
Molecular Weight 401.85 g/mol [7][8][9]
Appearance Red powder[10]
Solubility Insoluble in water; Soluble in some organic solvents. Toluene is a known solvent for crystallization.[2][9]
Chemical Class Monoazo[1][6][10]

Table 1: Chemical and Physical Properties of this compound.

Principle of Spectrophotometric Quantification

The quantification of this compound using UV-Vis spectrophotometry is based on the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol L⁻¹)

To quantify an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Experimental Protocol

This protocol outlines the steps to determine the λmax of this compound and to create a calibration curve for its quantification.

Materials and Equipment
  • This compound (analytical standard grade)

  • High-purity organic solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or other suitable solvent)

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

Recommended Solvent Selection

This compound is insoluble in water. Based on its chemical structure and available information, a non-polar or moderately polar organic solvent is recommended. Toluene has been mentioned as a solvent for crystallization and could be a suitable choice.[9] N,N-Dimethylformamide (DMF) is another common solvent for organic pigments. It is crucial for the user to experimentally verify the solubility and stability of this compound in the chosen solvent and to ensure the solvent is transparent in the anticipated wavelength range.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 100 mg/L):

    • Accurately weigh approximately 10.0 mg of this compound using an analytical balance.

    • Transfer the pigment to a 100 mL volumetric flask.

    • Dissolve the pigment in a small amount of the chosen solvent and then dilute to the mark with the same solvent.

    • Mix thoroughly until all the pigment is dissolved. This is your primary stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution. A suggested concentration range is 1 to 20 mg/L. An example dilution series is provided in Table 2.

StandardConcentration (mg/L)Volume of 100 mg/L Stock (mL)Final Volume (mL)
11.00.110
22.50.2510
35.00.510
410.01.010
515.01.510
620.02.010

Table 2: Example Dilution Series for Calibration Standards.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Use one of the mid-range standard solutions (e.g., 10 mg/L) for this determination.

  • Set the spectrophotometer to scan a wavelength range appropriate for red pigments, for example, from 400 nm to 700 nm.

  • Use the chosen solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance spectrum of the standard solution.

  • The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent measurements. While a study on a different red pigment from Monascus purpureus showed a λmax at 500 nm in ethanol, the specific λmax for this compound must be determined experimentally in the selected solvent.

Construction of the Calibration Curve
  • Set the spectrophotometer to the experimentally determined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value close to 1.00 indicates a good linear fit.

Quantification of Unknown Samples
  • Prepare the unknown sample containing this compound in the same solvent used for the standards. Ensure the sample is appropriately diluted so that its absorbance falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at the determined λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve:

    Concentration = (Absorbance - c) / m

    Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Standard Concentration (mg/L)Absorbance at λmax
1.0[Insert Value]
2.5[Insert Value]
5.0[Insert Value]
10.0[Insert Value]
15.0[Insert Value]
20.0[Insert Value]

Table 3: Example of Calibration Curve Data.

Sample IDAbsorbance at λmaxCalculated Concentration (mg/L)
Unknown 1[Insert Value][Insert Value]
Unknown 2[Insert Value][Insert Value]

Table 4: Example of Unknown Sample Data.

Experimental Workflow Diagram

Spectrophotometric_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start stock Prepare Stock Solution start->stock standards Prepare Working Standards stock->standards lambda_max Determine λmax standards->lambda_max calibration Generate Calibration Curve standards->calibration lambda_max->calibration measure_unknown Measure Unknown Sample Absorbance calibration->measure_unknown calculate_conc Calculate Concentration measure_unknown->calculate_conc end End calculate_conc->end

Caption: Workflow for the spectrophotometric quantification of this compound.

Conclusion

This application note provides a generalized yet detailed protocol for the spectrophotometric quantification of this compound. By following these steps, researchers can reliably determine the concentration of this pigment in various samples. The critical initial step of experimentally determining the λmax and generating a standard curve in a suitable solvent is emphasized to ensure the accuracy and reproducibility of the results. This method offers a cost-effective and efficient approach for the routine analysis of this compound in a research or quality control setting.

References

Application Notes and Protocols for Pigment Red 21 in Material Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Pigment Red 21 as a colorant in the study of material degradation. The protocols outlined below are based on established methodologies for evaluating the effects of environmental stressors on pigmented materials. While specific data for this compound is limited in publicly available research, the principles and techniques described are widely applicable.

Introduction to this compound

This compound (C.I. 12300) is a monoazo pigment characterized by its brilliant yellowish-red hue.[1] It is widely used in paints, inks, coatings, and plastics due to its high color strength, good dispersion, and moderate fastness properties.[2][3] Its chemical structure, C23H16ClN3O2, contributes to its thermal and chemical durability.[4] In the context of material degradation, this compound can serve two primary roles: as an indicator of degradation through color change and as a factor influencing the degradation rate of the host material.

Chemical and Physical Properties of this compound:

PropertyValue
C.I. Name This compound
C.I. Number 12300
CAS Number 6410-26-0[1][2][5]
Molecular Formula C23H16ClN3O2[1][2][5]
Molecular Weight 401.84 g/mol [1][2][6]
Shade Yellowish Red[5][6]
Heat Resistance 120-160 °C[3][5][6]
Light Fastness (1-8 scale) 5-7[2][5][6]
Water Resistance (1-5 scale) 4[2][6]
Acid/Alkali Resistance (1-5 scale) 4-5[2][5][6]

Role of Red Pigments in Material Degradation

The incorporation of pigments can significantly alter the degradation pathways of polymeric materials. Red pigments, in particular, can have a dual effect:

  • Protective Effect: Pigments can absorb or scatter harmful UV radiation, thus shielding the polymer matrix from photodegradation. Some studies have shown that the presence of a red pigment can reduce the rate of chemical degradation.[7]

  • Pro-degradant Effect: Conversely, some pigments can absorb UV light and generate oxidative free radicals, which accelerate the photoaging of the polymer.[8] This is particularly relevant for pigments with longer absorption wavelengths, such as reds.[8]

The overall effect depends on the specific pigment, its concentration, the polymer matrix, and the environmental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for studying the degradation of materials containing this compound. These are based on common practices in polymer science and material testing.

Sample Preparation: Incorporation of this compound into a Polymer Matrix

This protocol describes the preparation of pigmented polymer films using a common thermoplastic like polypropylene (B1209903) (PP) as an example.

Materials and Equipment:

  • Polypropylene (PP) resin

  • This compound powder

  • Extruder

  • Film casting or blowing line

  • Precision scale

  • Mixer

Procedure:

  • Drying: Dry the PP resin according to the manufacturer's specifications to remove any residual moisture.

  • Masterbatch Preparation (Recommended):

    • Create a masterbatch by mixing a high concentration of this compound with a small amount of PP resin. This ensures better dispersion.

    • A typical loading for a masterbatch is 20-40% pigment by weight.

  • Blending:

    • Tumble mix the PP resin with the this compound masterbatch to achieve the desired final pigment concentration (e.g., 0.5-2.0% by weight).

  • Extrusion:

    • Feed the blended material into the extruder.

    • Set the extruder temperature profile according to the PP resin's processing guidelines.

    • Extrude the molten polymer through a die to form a film of uniform thickness.

  • Film Casting/Blowing:

    • Cast or blow the extrudate into a film of the desired thickness.

    • Allow the film to cool under controlled conditions.

  • Sample Cutting: Cut the films into standardized dimensions for subsequent testing.

Experimental Workflow for Sample Preparation and Degradation Studies

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Degradation Analysis Resin Polymer Resin (e.g., PP) Blend Blending Resin->Blend Pigment This compound Pigment->Blend Extrude Extrusion Blend->Extrude Film Film Casting Extrude->Film Sample Standardized Samples Film->Sample UV_Chamber UV Weathering Chamber Sample->UV_Chamber Colorimetry Colorimetric Analysis UV_Chamber->Colorimetry FTIR FTIR Spectroscopy UV_Chamber->FTIR Leaching Leaching Test UV_Chamber->Leaching UV_Vis UV-Vis Spectroscopy UV_Chamber->UV_Vis

Caption: Workflow for preparing and analyzing pigmented polymer samples.

Accelerated Aging Protocol

This protocol simulates the effects of environmental weathering on the pigmented polymer samples.

Materials and Equipment:

  • QUV accelerated weathering tester or similar UV exposure chamber

  • Sample holders

Procedure:

  • Mounting: Mount the prepared polymer film samples onto the sample holders.

  • Exposure Cycle:

    • Program the weathering chamber to a standard cycle, such as ASTM G154.

    • A typical cycle might involve alternating periods of UV exposure and condensation.

    • Set the UV-A or UV-B lamp irradiance (e.g., 0.72 W/m² at 340 nm).[9]

    • Set the temperature for the UV and condensation phases (e.g., 60°C and 50°C, respectively).

  • Sampling:

    • Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours) for analysis.

Colorimetric Analysis Protocol

This protocol quantifies the change in color of the samples as a measure of degradation.

Materials and Equipment:

  • Spectrocolorimeter or a spectrophotometer with color measurement capabilities.

Procedure:

  • Calibration: Calibrate the instrument using standard white and black tiles.

  • Measurement:

    • Measure the CIELAB color coordinates (L, a, b*) of each sample at multiple points to ensure an average reading.

    • The L* value represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Calculate Color Change (ΔE):*

    • Calculate the total color difference (ΔE) for each exposed sample relative to the unexposed control using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • A higher ΔE* value indicates a greater color change and, potentially, more significant degradation.

FTIR Spectroscopy Protocol for Chemical Degradation Analysis

This protocol is used to identify chemical changes in the polymer structure, such as the formation of carbonyl groups, which are indicative of oxidation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Perform a background scan to account for atmospheric CO2 and water vapor.

  • Sample Analysis:

    • Place the polymer film sample directly on the ATR crystal and ensure good contact.

    • Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.[10]

  • Data Analysis:

    • Identify the characteristic peaks for the polymer (e.g., C-H stretching and bending in PP).[11]

    • Monitor the growth of new peaks, particularly in the carbonyl region (~1715 cm⁻¹), which indicates oxidation.[12]

  • Calculate Carbonyl Index (CI):

    • Calculate the Carbonyl Index as the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H bending peak).[12]

    • An increase in the CI over time signifies progressive oxidative degradation.

Degradation Monitoring and Analysis Pathway

G cluster_changes Observable Changes cluster_analysis Analytical Techniques Start Pigmented Polymer Sample Exposure Environmental Stress (UV, Heat, Moisture) Start->Exposure Degradation Material Degradation Exposure->Degradation Physical Physical Changes (Cracking, Embrittlement) Degradation->Physical Chemical Chemical Changes (Oxidation, Chain Scission) Degradation->Chemical Color Color Change (Fading, Darkening) Degradation->Color SEM SEM Physical->SEM FTIR FTIR Spectroscopy Chemical->FTIR Colorimetry Colorimetry Color->Colorimetry

Caption: Logical pathway from exposure to analysis in material degradation.

Pigment Leaching Protocol

This protocol is designed to assess the potential for this compound to leach from the material into the surrounding environment. It is adapted from the Toxicity Characteristic Leaching Procedure (TCLP).[13]

Materials and Equipment:

  • Leaching vessel (e.g., glass bottle)

  • Tumbling/rotating agitator

  • Filtration apparatus (e.g., 0.45 µm filter)

  • pH meter

  • Extraction fluid (e.g., acetic acid/sodium hydroxide (B78521) solution, or deionized water for a simpler test)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Cut the polymer sample into small pieces to increase the surface area.

  • Leaching:

    • Place a known mass of the sample into the leaching vessel.

    • Add the extraction fluid at a 20:1 liquid-to-solid ratio.[13]

    • Seal the vessel.

  • Agitation:

    • Place the vessel in a tumbling agitator and rotate for a specified period (e.g., 18 hours).[13]

  • Filtration:

    • Filter the leachate to separate the liquid from the solid polymer pieces.

  • Analysis:

    • Analyze the filtrate using a UV-Vis spectrophotometer.

    • Measure the absorbance at the wavelength of maximum absorption for this compound to determine its concentration in the leachate. A calibration curve should be prepared beforehand.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples based on a hypothetical study of pigmented polypropylene films.

Table 1: Color Change (ΔE) of Pigmented PP Films After Accelerated UV Exposure*

Exposure Time (hours)PP Control (Unpigmented)PP + 0.5% this compoundPP + 2.0% this compound
00.00.00.0
1000.81.51.8
2501.53.23.8
5002.45.86.5
10004.19.711.2

Table 2: Carbonyl Index of Pigmented PP Films After Accelerated UV Exposure

Exposure Time (hours)PP Control (Unpigmented)PP + 0.5% this compoundPP + 2.0% this compound
00.020.020.02
1000.150.120.10
2500.350.280.25
5000.680.550.48
10001.251.050.95

Table 3: Leaching of this compound from PP After 18 Hours of Agitation

SampleLeached Pigment Concentration (mg/L)
PP + 0.5% this compound< 0.1
PP + 2.0% this compound0.3

Conclusion

This compound can be a valuable tool in material degradation studies. By acting as both a potential degradation modulator and a visual indicator of change, it allows researchers to quantify the effects of environmental stressors on materials. The protocols provided here offer a comprehensive approach to preparing, aging, and analyzing materials containing this compound, enabling a thorough assessment of their stability and long-term performance. The use of standardized testing methods and clear data presentation, as outlined, is crucial for obtaining reliable and comparable results.

References

Application Notes and Protocols: Incorporation of Pigment Red 21 into Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of Pigment Red 21 into thin films. This document includes detailed protocols for thin film preparation via spin coating and inkjet printing, methods for film characterization, and a summary of the material's properties. Additionally, potential applications in biomedical research and drug development are discussed, drawing parallels from the broader class of azo compounds.

Introduction to this compound

This compound (C.I. 12300) is a monoazo organic pigment characterized by its brilliant yellowish-red hue.[1][2] Chemically, it is known as 4-((2-chlorophenyl)azo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[3] Due to its vibrant color and stability, it is traditionally used in industrial paints, coatings, and printing inks.[4][5] Its insolubility in water and low solubility in organic solvents contribute to its stability and performance as a colorant.[3][6] The incorporation of this compound into thin films opens up possibilities for novel applications in materials science and biomedical engineering, leveraging its distinct optical properties.

Physicochemical and Optical Properties

A summary of the key properties of this compound is presented in Table 1. Understanding these characteristics is crucial for developing thin film formulations and predicting their performance.

Table 1: Summary of Physicochemical and Optical Properties of this compound

PropertyValueReferences
Chemical Formula C₂₃H₁₆ClN₃O₂[1][2]
Molecular Weight 401.84 g/mol [1][2]
CAS Number 6410-26-0[1][2]
Appearance Bright red powder[3]
Melting Point 241 °C[1][2]
Heat Resistance 120-160 °C[7][8]
Light Fastness (1-8 Scale) 6-7[8][9]
Solubility Insoluble in water[3]
Shade Yellowish Red[8]

Experimental Protocols: Thin Film Preparation

The fabrication of high-quality thin films using this compound requires careful control over the deposition process. Below are two common methods for preparing such films.

Protocol 1: Spin Coating of this compound-Doped Polymer Films

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[10] This protocol is adapted from methods used for other azo dyes.[3]

Materials and Equipment:

  • This compound powder

  • Poly(methyl methacrylate) (PMMA) or other suitable polymer matrix

  • Toluene or other appropriate solvent

  • Glass or silicon substrates

  • Spin coater

  • Ultrasonic bath

  • Hot plate

  • Precision balance

  • Volumetric flasks

Procedure:

  • Substrate Preparation:

    • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma to enhance wettability.

  • Solution Preparation:

    • Prepare a stock solution of the polymer (e.g., 5% w/v PMMA in toluene).

    • Create a dispersion of this compound in the same solvent. The concentration will depend on the desired film properties.

    • Mix the this compound dispersion with the polymer solution at the desired weight ratio (e.g., 1:100 pigment to polymer).

    • Stir the final solution for at least 12 hours in the dark to ensure homogeneity.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the pigment-polymer solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often effective:

      • Step 1 (Spread): 500 rpm for 10 seconds to evenly distribute the solution.

      • Step 2 (Thinning): 3000-5000 rpm for 30-60 seconds to achieve the desired thickness.

    • The final film thickness is dependent on the solution viscosity and spin speed.

  • Annealing:

    • Transfer the coated substrate to a hot plate.

    • Anneal at 80-100°C for 10-30 minutes to remove residual solvent and improve film quality.

Protocol 2: Inkjet Printing of this compound Thin Films

Inkjet printing allows for the precise deposition of materials in a patterned manner, making it suitable for creating arrays or devices.

Materials and Equipment:

  • Micronized this compound

  • Dispersing agent

  • Solvent system (e.g., a mixture of diethylene glycol and water)

  • Binder resin

  • Inkjet printer with a suitable printhead (e.g., piezoelectric)

  • Substrate (e.g., treated paper, polymer film)

  • Homogenizer or bead mill

Procedure:

  • Ink Formulation:

    • Disperse the micronized this compound in the solvent system with the aid of a dispersing agent. The particle size should ideally be below 200 nm to prevent nozzle clogging.[11]

    • Use a high-shear mixer or bead mill to achieve a stable dispersion.

    • Add the binder resin and any other necessary additives (e.g., humectants, surfactants).

    • Filter the ink through a sub-micron filter.

  • Printing:

    • Load the formulated ink into the inkjet printer.

    • Optimize printing parameters such as drop spacing, printhead voltage, and substrate temperature to achieve the desired film morphology and thickness.

    • Print the desired pattern onto the substrate.

  • Curing/Drying:

    • Cure the printed film according to the requirements of the binder and substrate, which may involve heating or UV exposure.

Thin Film Characterization Protocols

Characterization of the prepared thin films is essential to understand their properties and performance.

Table 2: Characterization Techniques for this compound Thin Films

TechniquePurposeExpected Information
UV-Visible Spectroscopy To determine the optical absorption properties.Absorption maxima (λmax), bandgap energy.
Spectroscopic Ellipsometry To measure film thickness and refractive index.Precise film thickness, complex refractive index (n and k).
Atomic Force Microscopy (AFM) To characterize the surface topography and roughness.2D and 3D surface images, root-mean-square (RMS) roughness.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and cross-section.High-magnification images of the film surface and thickness.
X-ray Diffraction (XRD) To assess the crystallinity of the film.Information on the crystalline or amorphous nature of the pigment within the film.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify chemical bonds and confirm the presence of the pigment.Vibrational spectra corresponding to the chemical structure of this compound.

Diagrams of Experimental Workflows

experimental_workflow_spin_coating cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning sol_prep Solution Preparation dispense Dispense Solution sol_prep->dispense spin Spin Coating dispense->spin anneal Annealing spin->anneal char Film Analysis anneal->char

Spin Coating Experimental Workflow

experimental_workflow_inkjet cluster_ink Ink Formulation cluster_print Printing cluster_cure Curing cluster_char_ink Characterization disperse Pigment Dispersion formulate Add Binder & Additives disperse->formulate filter Filtration formulate->filter print Inkjet Printing filter->print cure Drying/Curing print->cure char_ink Film Analysis cure->char_ink

Inkjet Printing Experimental Workflow

Potential Applications in Drug Development and Biomedical Research

While this compound itself is not established in biomedical applications, the broader class of azo compounds has garnered significant interest. Thin films of such pigments could serve as platforms for these applications. However, it is crucial to note the potential for toxicity and carcinogenicity associated with some azo dyes and their metabolic byproducts, necessitating thorough biocompatibility and cytotoxicity studies for any new application.[12][13]

Potential Research Directions:

  • Photodynamic Therapy (PDT): Certain azo dyes can act as photosensitizers, generating reactive oxygen species upon light activation to induce cell death.[1][3] Thin films containing this compound could be investigated for their potential in light-activated therapies, for instance, as coatings on medical devices.

  • Biosensors: Azo compounds can be designed to exhibit colorimetric or fluorescent changes in response to specific analytes or physiological conditions like pH.[6][7][14] Thin films of this compound could be explored as components of biosensors for diagnostics.

  • Drug Delivery Systems: The azo bond (-N=N-) can be cleaved by azoreductase enzymes, which are abundant in the gut microbiome. This property is being exploited for colon-targeted drug delivery.[15][16] While this compound is a pigment and not a prodrug, this mechanism highlights a potential area of chemical modification for creating responsive biomaterials.

  • Cell Imaging and Staining: Azo dyes are used for staining lipids and other cellular components.[17][18] Thin films of this compound could be investigated as substrates for cell culture, where their optical properties might be used to monitor cell adhesion or morphology.

potential_applications pr21 This compound Thin Film pdt Photodynamic Therapy pr21->pdt Photosensitization biosensors Biosensors pr21->biosensors Colorimetric/Fluorescent Response drug_delivery Drug Delivery pr21->drug_delivery Azo-bond Cleavage (with modification) cell_imaging Cell Imaging pr21->cell_imaging Substrate for Cell Culture

Potential Biomedical Applications

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[19] Avoid inhalation of the powder and contact with skin and eyes.[19] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The incorporation of this compound into thin films presents a versatile platform for a range of applications, from advanced coatings to potential biomedical technologies. The protocols outlined in this document provide a starting point for the fabrication and characterization of these films. While the direct application of this compound in drug development is yet to be established, the known functionalities of the broader azo dye class suggest promising avenues for future research, contingent on rigorous biocompatibility and efficacy testing.

References

Application Note: Exploring the Potential of Pigment Red 21 for Latent Fingerprint Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latent fingerprints, invisible to the naked eye, are crucial pieces of evidence in forensic investigations. Their development relies on the interaction of various chemical and physical methods with the components of fingerprint residue, which is a complex mixture of sweat, oils, and amino acids. While a variety of powders and chemical reagents are routinely used, research into new, effective, and safe materials is ongoing.

This document explores the potential application of Pigment Red 21 (C.I. 12300) as a novel powder for the visualization of latent fingerprints on non-porous surfaces. To date, the use of this compound in forensic science is not well-documented in existing literature. Therefore, the protocols and data presented herein are hypothetical and based on the known properties of the pigment and established forensic techniques for similar compounds. This application note aims to provide a theoretical framework for researchers and forensic scientists interested in investigating its efficacy.

This compound is a monoazo pigment known for its brilliant yellowish-red hue, high color strength, and good hiding power.[1][2][3] These properties suggest its potential as a fingerprint powder, offering strong contrast against various backgrounds.

Potential Applications in Forensic Science

The primary hypothesized application of this compound in forensic science is as a latent fingerprint dusting powder. The fine particulate nature and vibrant color of this organic pigment could allow it to adhere to the moisture and oily components of latent fingerprint residue, rendering the ridges visible.[4] Its insolubility in water is a beneficial characteristic for a powder used in this context.[5]

Potential advantages could include:

  • High Contrast: The bright red color could provide excellent contrast on light-colored non-porous surfaces.

  • Adhesion: As an organic pigment, it may exhibit favorable adhesive properties to the sebaceous components of latent prints.

  • Cost-Effectiveness: Depending on its manufacturing process, it could be a cost-effective alternative to more specialized powders.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior and for the formulation of effective application protocols.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 12300[1][3]
CAS Number 6410-26-0[1][3][6]
Molecular Formula C23H16ClN3O2[1][6]
Molecular Weight 401.84 g/mol [1]
Appearance Red Powder[3]
Color Brilliant Yellowish-Red[1][2]
Melting Point 241 °C[1][6]
Density 1.31 - 1.5 g/cm³[3][6][7]
Solubility Insoluble in water[5]
Light Fastness 5-6[3]
Heat Stability 120 °C[3]

Hypothetical Experimental Protocols

The following are proposed, hypothetical protocols for the application of this compound in latent fingerprint development. These protocols are based on standard forensic procedures and should be optimized and validated in a controlled laboratory setting.

Protocol 1: Dry Powder Dusting

This is the most direct method for applying this compound.

Materials:

  • This compound powder

  • Fingerprint brush (e.g., fiberglass, camel hair)

  • Latent fingerprints on non-porous surfaces (e.g., glass, metal)

  • Protective equipment (gloves, mask)

Procedure:

  • Don the necessary protective equipment.

  • Pour a small amount of this compound powder onto a clean, dry surface.

  • Lightly dip the tips of the fingerprint brush into the powder.

  • Remove excess powder by tapping the brush.

  • Gently brush the powder over the suspected area containing the latent fingerprint using a light, circular motion.

  • Once the print is visualized, carefully remove excess powder with the brush.

  • Photograph the developed print using appropriate lighting and a contrasting background.

Protocol 2: Wet Powder Suspension

This method may be suitable for wet or oily surfaces.

Materials:

  • This compound powder

  • Distilled water

  • A wetting agent (e.g., Photo-Flo)

  • A magnetic stirrer and stir bar

  • A spray bottle or wash bottle

Procedure:

  • Prepare the wet powder suspension by adding approximately 10g of this compound and a few drops of wetting agent to 500mL of distilled water.

  • Mix the suspension thoroughly using a magnetic stirrer for 15-20 minutes.

  • Transfer the suspension to a spray or wash bottle.

  • Apply the suspension to the surface by spraying or flowing it over the area of interest.

  • Allow the suspension to drain off the surface. The powder particles should adhere to the fingerprint ridges.

  • Gently rinse the surface with a fine spray of distilled water to remove excess powder from the background.

  • Allow the surface to dry completely.

  • Photograph the developed print.

Visualizations

The following diagrams illustrate the logical workflow of the proposed experimental protocols.

experimental_workflow_dry_powder start Start prep Prepare Equipment (this compound, Brush) start->prep apply Apply Powder to Surface prep->apply develop Visualize Fingerprint apply->develop remove_excess Remove Excess Powder develop->remove_excess photograph Photograph Developed Print remove_excess->photograph end End photograph->end

Caption: Dry Powder Dusting Workflow

experimental_workflow_wet_powder start Start prepare_suspension Prepare Wet Powder Suspension start->prepare_suspension apply_suspension Apply Suspension to Surface prepare_suspension->apply_suspension rinse Gently Rinse Surface apply_suspension->rinse dry Allow Surface to Dry rinse->dry photograph Photograph Developed Print dry->photograph end End photograph->end

Caption: Wet Powder Suspension Workflow

Safety Precautions

As with any fine powder, appropriate safety measures should be taken to avoid inhalation.[7] It is recommended to work in a well-ventilated area or a fume hood and to wear a dust mask, gloves, and safety goggles.[7] The safety data sheet (SDS) for this compound should be consulted for detailed handling and disposal information.[7]

Conclusion and Future Directions

While this compound is not a standard reagent in forensic science, its physical and chemical properties suggest it may be a candidate for latent fingerprint development, particularly as a dry powder. The proposed protocols provide a starting point for the systematic evaluation of its performance.

Future research should focus on:

  • Comparative Studies: Comparing the effectiveness of this compound with standard fingerprint powders on a variety of non-porous surfaces.

  • Particle Size Analysis: Investigating the effect of pigment particle size on the quality of developed prints.

  • Formulation Optimization: For wet methods, optimizing the concentration of the pigment and the type of wetting agent used.

  • Substrate Specificity: Determining the types of surfaces on which this compound is most and least effective.

The exploration of new materials like this compound is essential for the advancement of forensic science, potentially leading to the development of more effective, safer, and economical tools for criminal investigation.

References

Application Notes and Protocols for Pigment Red 21 as a Reference Material in Colorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

1. Introduction

Pigment Red 21 (C.I. 12300; CAS 6410-26-0) is a monoazo organic pigment characterized by its vivid yellowish-red shade.[1][2] With the chemical formula C₂₃H₁₆ClN₃O₂, it is widely used in industrial applications such as paints, inks, and textiles due to its strong tinting strength and good dispersibility.[1][2][3][4] These stable and reproducible color characteristics also make it a suitable candidate for use as a reference material in colorimetry.

In research and development, particularly within the pharmaceutical industry, consistent and accurate color measurement is crucial for quality control, stability testing of formulations, and ensuring the uniformity of final products. The use of a stable color reference like this compound can aid in the calibration and verification of colorimetric instrumentation, ensuring the reliability of color measurements over time.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use as a reference material in colorimetric applications.

2. Physicochemical Properties

This compound is a synthetic organic pigment with well-defined chemical and physical properties that contribute to its stability as a color reference.[5]

PropertyValueReference
C.I. Name This compound[5][6]
C.I. Number 12300[5][6]
CAS Number 6410-26-0[2][5][6]
Chemical Formula C₂₃H₁₆ClN₃O₂[2][5]
Molecular Weight 401.85 g/mol [2]
Shade Yellowish Red[2][3][4]
Heat Stability Up to 150°C[2][5]
Light Fastness (1-8) 5-7[2][6]
Oil Absorption 35-50 g/100g [6]

3. Illustrative Colorimetric Data

The following tables present illustrative colorimetric data for this compound. These values are typical for a pigment of this type and should be used as a guideline. For critical applications, it is recommended to characterize the specific batch of pigment being used.

3.1. CIELAB Color Space Coordinates

The CIELAB (Lab*) color space is a three-dimensional model that describes all the colors visible to the human eye.[7][8]

  • L *: Lightness (0 = black, 100 = white)

  • a : Red/green axis (+a = red, -a* = green)

  • b : Yellow/blue axis (+b = yellow, -b* = blue)

Illuminant/ObserverLab*
D65/10°45.552.025.0
D50/2°46.051.526.5
A/10°48.053.030.0

3.2. Spectral Reflectance Data (Illustrative)

Spectral reflectance data provides the percentage of light reflected from a material at different wavelengths. This data is the fingerprint of a color and is used to calculate CIELAB values.

Wavelength (nm)Reflectance (%)
4005.2
4205.0
4404.8
4604.5
4804.7
5005.5
5207.0
54010.5
56020.0
58045.0
60065.0
62070.0
64072.0
66073.0
68073.5
70074.0

4. Experimental Protocols

The following protocols describe the procedures for preparing and measuring the colorimetric properties of this compound.

4.1. Protocol for Preparation of a Dry Pigment Standard

This protocol is suitable for preparing a stable, pressed pellet of this compound for consistent colorimetric measurements.

Materials:

  • This compound powder

  • Hydraulic press

  • Pellet die (e.g., 13 mm diameter)

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 200 mg of this compound powder.

  • Carefully transfer the powder into the pellet die.

  • Distribute the powder evenly within the die to ensure a uniform thickness.

  • Place the die into the hydraulic press.

  • Apply a pressure of 8-10 tons for 2 minutes to form a compact pellet.

  • Carefully eject the pellet from the die.

  • Store the pellet in a desiccator to protect it from moisture and light.

4.2. Protocol for Colorimetric Measurement (CIELAB)

This protocol outlines the steps for measuring the Lab* values of the prepared this compound pellet using a spectrophotometer or colorimeter.

Instrumentation:

  • Spectrophotometer or colorimeter with a diffuse/8° (d/8°) geometry is recommended.

  • White and black calibration tiles.

Procedure:

  • Turn on the colorimeter and allow it to warm up according to the manufacturer's instructions.

  • Perform a white and black calibration using the provided standard tiles.

  • Set the measurement parameters:

    • Illuminant: D65 (or as required)

    • Observer: 10° (or as required)

    • Color Space: CIELab*

  • Place the prepared this compound pellet on the measurement port.

  • Ensure the pellet is flat against the port and that no ambient light can interfere with the measurement.

  • Take at least three separate measurements, rotating the pellet slightly between each measurement to average out any minor surface variations.

  • Record the L, a, and b* values for each measurement and calculate the average.

4.3. Protocol for Measuring Spectral Reflectance

This protocol details the procedure for obtaining the spectral reflectance curve of this compound.

Instrumentation:

  • Spectrophotometer with a spectral range of at least 400-700 nm.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's guidelines.

  • Set the measurement parameters:

    • Measurement Mode: Reflectance

    • Spectral Range: 400-700 nm

    • Data Interval: 10 nm

  • Place the prepared this compound pellet at the measurement port.

  • Initiate the scan.

  • Save the resulting spectral reflectance data.

  • For data analysis, the reflectance values can be plotted against the wavelength to visualize the color's unique spectral fingerprint.

5. Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the colorimetric characterization of this compound.

G A Start: Obtain this compound Powder B Prepare Dry Pigment Pellet (Protocol 4.1) A->B C Calibrate Spectrophotometer/ Colorimeter B->C D Measure CIELAB Values (Protocol 4.2) C->D E Measure Spectral Reflectance (Protocol 4.3) C->E F Record and Analyze Data D->F E->F G End: Characterized Reference Material F->G

Caption: Workflow for Colorimetric Characterization.

5.2. Relationship between Physical Properties and Color Perception

This diagram illustrates how the inherent properties of this compound lead to its perceived color.

G cluster_0 Inherent Physical Properties cluster_1 Interaction with Light cluster_2 Colorimetric Perception A Molecular Structure (C₂₃H₁₆ClN₃O₂) C Selective Absorption of Light (Blue-Green Wavelengths) A->C B Crystalline State B->C D Reflection of Light (Red-Yellow Wavelengths) C->D E Perceived Color: Vivid Yellowish-Red D->E

Caption: From Pigment Properties to Perceived Color.

6. Applications in Research and Drug Development

  • Quality Control: Ensuring batch-to-batch color consistency of pharmaceutical products, such as tablets, capsules, and oral suspensions.

  • Stability Testing: Monitoring color changes in drug formulations over time and under various storage conditions as an indicator of degradation.

  • Instrument Calibration and Verification: Using a stable reference to verify the performance of colorimeters and spectrophotometers.

  • Development of Color Standards: Creating in-house color standards for specific product lines.

7. Disclaimer

The colorimetric data presented in this document is for illustrative purposes only. It is strongly recommended that users perform their own characterization of this compound using calibrated instrumentation for critical applications. The stability and colorimetric properties of the pigment may vary depending on the supplier and batch.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion of C.I. Pigment Red 21 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for challenges encountered when dispersing C.I. Pigment Red 21 in aqueous media.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering potential causes and solutions to guide your experimental process.

Q1: My this compound dispersion shows visible sediment and particle clumps after a short period. What is happening and how can I fix it?

A1: This issue is likely due to aggregation (irreversible clumping) or flocculation (reversible clumping), leading to particle settling.[1][2] Pigments in aqueous media require stabilization to remain uniformly dispersed.[1]

Potential Causes:

  • Inadequate Dispersant: The type or concentration of the dispersing agent may be insufficient to keep the pigment particles separated.[1][3] Different pigments require different dispersants based on their surface chemistry.[3]

  • Improper Initial Dispersion: If the pigment was not sufficiently milled or sonicated upon initial preparation, larger agglomerates will settle out more quickly.[1][4][5] The dispersion process requires breaking down pigment agglomerates into individual particles.[5]

  • Incorrect pH: The surface charge of pigment particles is often pH-dependent. An unfavorable pH can minimize electrostatic repulsion, leading to agglomeration.[1] For many organic pigments, pH values between 4 and 7.5 can be prone to stability issues.[6]

  • High Electrolyte Concentration: The presence of salts from buffers or other additives can compress the electrical double layer around particles, reducing repulsive forces and causing flocculation.[1]

Solutions & Recommendations:

  • Optimize Dispersant: Experiment with different polymeric or surfactant-based dispersants. Perform a concentration ladder study to find the optimal level that yields the lowest viscosity and smallest particle size.

  • Improve Mechanical Dispersion: Increase milling time or energy.[7] Ensure the milling equipment (e.g., bead mill, high-speed disperser) is appropriate for organic pigments.[5][8][9]

  • Adjust pH: Measure the pH of your dispersion and adjust it to a range where the zeta potential is maximized (typically > +30 mV or < -30 mV for good stability).[10]

  • Control Ionic Strength: Use deionized water for preparations and minimize the addition of salts or use non-ionic stabilization methods.[1]

Q2: The color strength of my this compound dispersion is weak or inconsistent. How can I improve it?

A2: Weak color strength is typically a direct result of poor dispersion, where pigment agglomerates are not effectively broken down into smaller particles.[5][11] The color strength of a pigment is dependent on the available surface area; the more surface exposed, the more intense the color.[11]

Potential Causes:

  • Ineffective Milling: The mechanical energy applied is insufficient to deagglomerate the pigment particles to their optimal size for maximum color development.[5]

  • Poor Wetting: The liquid medium is not effectively displacing air from the surface of the pigment particles, which is the first step in dispersion.[4] Using a suitable wetting agent can reduce surface tension and allow the liquid to wet the pigment more easily.[4]

  • Flocculation: Particles may be re-agglomerating after the milling process, which reduces the effective surface area and traps light, leading to lower color strength.[2]

Solutions & Recommendations:

  • Optimize Milling Parameters: Evaluate different milling media (bead size), mill speed, and processing time.[7] For high oil-absorbing reds, reducing the pigment concentration in the grind may be necessary.[12]

  • Incorporate a Wetting Agent: Add a suitable surfactant or wetting agent to the formulation before adding the pigment to improve the initial wet-out stage.[4][13]

  • Evaluate Dispersant Stability: Ensure the chosen dispersant provides long-term stability to prevent flocculation after milling is complete.[2][12]

Q3: The viscosity of my aqueous dispersion is too high, making it difficult to work with. What causes this and what can be done?

A3: High viscosity can be caused by several factors, including inappropriate dispersant levels, particle interactions, or the pigment's inherent properties.[3]

Potential Causes:

  • Incorrect Dispersant Dosage: Both insufficient and excessive amounts of dispersant can lead to an increase in viscosity.[3] An excess of dispersant can cause foaming or other issues.[14]

  • Pigment Flocculation: A poorly stabilized dispersion can form a network of flocculated particles, leading to a significant increase in viscosity.

  • High Pigment Loading: The concentration of this compound may be too high for the current formulation. This compound has a moderate oil absorption value, which can contribute to higher viscosity at higher concentrations.[15][16]

Solutions & Recommendations:

  • Create a Dispersant Demand Curve: Systematically vary the dispersant concentration (e.g., from 1% to 10% active dispersant on pigment weight) and measure the viscosity of the resulting dispersion after milling. The optimal concentration will correspond to the point of minimum viscosity.

  • Re-evaluate Dispersant Choice: The selected dispersant may not be optimal. Test alternative dispersants with different stabilization mechanisms (electrostatic vs. steric).

  • Adjust Pigment Concentration: Reduce the pigment loading in the formulation and observe the effect on viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for choosing a dispersant for this compound? A1: this compound is a monoazo organic pigment.[15] For organic pigments in aqueous systems, high-performance polymeric dispersants are often a good starting point as they provide robust steric stabilization.[4] Nonionic surfactants with an HLB (Hydrophilic-Lipophilic Balance) between 10-14 can also be effective for improving milling efficiency and stabilization.[13] It is always recommended to screen several options.

Q2: What is a "zeta potential" and why is it important for my dispersion? A2: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion.[6][14] It is a key indicator of the stability of a dispersion. A high absolute zeta potential (e.g., greater than +30 mV or less than -30 mV) generally indicates good stability, as the particles will repel each other and resist aggregation.[10] A value close to zero suggests that flocculation is likely to occur.[10]

Q3: Does the order of addition of components matter when preparing the dispersion? A3: Yes, the order of addition is critical. The dispersant and any wetting agents should always be dissolved in the water before adding the pigment powder.[14][17] This ensures that the dispersant is readily available to adsorb onto the pigment surface as the agglomerates are broken down during milling.[14]

Q4: Can I use sonication instead of milling? A4: While sonication can be useful for small-scale, preliminary dispersion tests, it is often insufficient to achieve the optimal particle size and color development required for many applications. High-energy mechanical methods like bead milling are generally necessary to fully deagglomerate organic pigments like this compound.[5][9]

Data Presentation

Table 1: Illustrative Effect of Dispersant Type on this compound Dispersion Properties

This table presents typical, not experimental, data to illustrate the comparative effects of different dispersant types.

Dispersant TypeConcentration (% on Pigment Weight)Mean Particle Size (d50, nm)Zeta Potential (mV) at pH 8.024-hr Stability
None 0%> 1000-10.5Poor (Heavy Sediment)
Anionic Surfactant 5%250-45.2Moderate (Slight Sediment)
Non-ionic Surfactant 5%280-20.1Poor (Flocculation)
Polymeric Dispersant 5%180-38.7Good (No Visible Settling)
Table 2: Illustrative Effect of Milling Time on Dispersion Quality

This table presents typical, not experimental, data to illustrate the impact of processing time.

Milling Time (hours)Mean Particle Size (d50, nm)Viscosity (cP)Color Strength (%)
1 45015085
2 2809596
4 18560100
6 18058101

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion
  • Preparation of the Liquid Phase: In a suitable vessel, add the required amount of deionized water.

  • Dispersant Addition: While stirring at low speed, add the chosen wetting agent (if any) and the dispersing agent. Continue stirring until fully dissolved.[17]

  • Pigment Addition: Gradually add the this compound powder to the liquid phase under moderate agitation to wet the pigment and form a homogenous slurry.[9]

  • Milling (Deagglomeration): Transfer the slurry to a high-energy milling device (e.g., a laboratory bead mill). Mill the dispersion for a predetermined time (e.g., 2-4 hours), ensuring the temperature does not exceed specified limits (e.g., 40°C).[8]

  • Let-down and Characterization: After milling, immediately dilute a small sample for particle size and zeta potential analysis.[12] Store the bulk dispersion in a sealed container for stability evaluation.

Protocol 2: Particle Size and Zeta Potential Measurement
  • Sample Preparation: Dilute the milled pigment dispersion with deionized water or a filtered supernatant from a centrifuged sample to a concentration suitable for the instrument (typically a slightly translucent appearance).

  • Instrumentation: Use a dynamic light scattering (DLS) instrument for particle size analysis and an electrophoretic light scattering (ELS) instrument for zeta potential. Many modern instruments combine both functions.

  • Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C). Perform at least three consecutive measurements to ensure reproducibility.

  • Analysis: Report the mean particle size (Z-average or d50) and the Polydispersity Index (PDI) for size. Report the mean zeta potential and its standard deviation for stability.

Protocol 3: Assessment of Dispersion Stability
  • Accelerated Aging: Place a sealed vial of the dispersion in an oven at a constant temperature (e.g., 50°C) for a set period (e.g., 1 week).[18]

  • Visual Assessment: After the aging period, visually inspect the sample for any signs of settling, phase separation, or hard cake formation at the bottom of the vial. Compare it to a control sample stored at room temperature.

  • Quantitative Analysis: Re-measure the particle size of the aged sample. A significant increase in the mean particle size indicates instability and agglomeration.

Visualizations

TroubleshootingWorkflow Start Dispersion Issue Identified (e.g., Settling, Low Color) CheckDispersion Review Dispersion Process: - Correct Order of Addition? - Adequate Milling Energy/Time? Start->CheckDispersion IsProcessOK Process OK? CheckDispersion->IsProcessOK CheckFormulation Review Formulation: - Dispersant Type & Conc.? - pH & Ionic Strength? IsFormulationOK Formulation OK? CheckFormulation->IsFormulationOK IsProcessOK->CheckFormulation Yes OptimizeProcess Action: Optimize Milling - Increase Time/Energy - Change Media IsProcessOK->OptimizeProcess No OptimizeFormulation Action: Optimize Formulation - Screen Dispersants - Adjust pH / Conc. IsFormulationOK->OptimizeFormulation No Resolved Issue Resolved IsFormulationOK->Resolved Yes OptimizeProcess->CheckDispersion OptimizeFormulation->CheckFormulation ExperimentalWorkflow Start 1. Define Goal: Stable this compound Dispersion Select 2. Select Variables: - Dispersant Type - Dispersant Conc. - Milling Time Start->Select Prepare 3. Prepare Samples (Protocol 1) Select->Prepare Measure 4. Characterize: - Particle Size - Zeta Potential - Viscosity Prepare->Measure Analyze 5. Analyze Results: Identify Optimal Parameters Measure->Analyze Confirm 6. Confirm Stability (Protocol 3) Analyze->Confirm StabilizationMechanisms cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization a Pigment Particle b Pigment Particle a->b Repulsive Force (Like Charges) p1 p2 p3 p4 p5 p6 c Pigment Particle d Pigment Particle c->d Physical Barrier (Polymer Chains) s1 } s2 {

References

Technical Support Center: Preventing Aggregation of Pigment Red 21 Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dispersion of Pigment Red 21 (P.R. 21).

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, offering potential causes and actionable solutions to prevent the aggregation of this compound particles during your experiments.

Q1: My this compound dispersion shows visible sediment and particle clumps after preparation. What is causing this and how can I fix it?

A1: This is likely due to either irreversible aggregation or reversible flocculation of the pigment particles. Effective dispersion requires a three-stage process: wetting, deagglomeration, and stabilization. Issues at any of these stages can lead to settling.

Potential Causes:

  • Inadequate Wetting: The surface of the P.R. 21 particles has not been properly wetted by the solvent or dispersion medium, leading to clumps and poor dispersion.

  • Insufficient Deagglomeration: The mechanical energy applied during milling or sonication was not enough to break down the initial pigment agglomerates into smaller, primary particles.[1][2]

  • Improper Dispersant Selection or Concentration: The type or amount of dispersing agent is not suitable for P.R. 21 or the chosen solvent system, failing to provide an effective stabilizing barrier.[3]

  • Incorrect pH: The surface charge of pigment particles can be pH-dependent. An unfavorable pH can minimize electrostatic repulsion, leading to particle aggregation.

Solutions & Recommendations:

  • Optimize Wetting: Ensure the chosen solvent has a lower surface tension than the surface energy of the pigment. The use of a wetting agent can facilitate this process.

  • Effective Deagglomeration: Employ high-shear mixing, such as bead milling or ultrasonication, to break down agglomerates. Refer to the detailed "Experimental Protocol for Deagglomeration" below.

  • Select an Appropriate Dispersant: Polymeric dispersants are often effective for organic pigments like P.R. 21.[3] For alcohol-based systems, consider using Polyvinyl Butyral (PVB). For aqueous systems, Polyvinylpyrrolidone (PVP) can be a good starting point.[3]

  • Determine Optimal Dispersant Concentration: The ideal concentration depends on the pigment's surface area. A general starting point for polymeric dispersants is around 2 mg of active dispersant per square meter of pigment surface area.

  • Control pH: If using electrostatic stabilization, adjust the pH of the dispersion to maximize the surface charge and repulsive forces between particles.

Q2: The color strength of my this compound formulation is weak and inconsistent. Could this be related to aggregation?

A2: Yes, poor dispersion and particle aggregation are common causes of weak and inconsistent color strength. When pigment particles clump together, their effective surface area for light absorption and scattering is reduced, leading to a less intense color.

Potential Causes:

  • Flocculation: Even after initial dispersion, particles can loosely re-associate into flocs, which reduces color strength. This can be reversible with gentle mixing.[4][5]

  • Incomplete Deagglomeration: If the initial milling process was insufficient, large agglomerates remain, leading to poor color development.

  • Dispersant Instability: The chosen dispersant may desorb from the pigment surface over time, leading to re-aggregation and a decrease in color strength.

Solutions & Recommendations:

  • Improve Stabilization: Utilize a high-molecular-weight polymeric dispersant to provide a robust steric barrier that prevents flocculation.[1][6]

  • Optimize Milling Process: Increase milling time or energy to ensure complete breakdown of agglomerates. Monitor particle size distribution to confirm the desired size is achieved.

  • Evaluate Long-Term Stability: Conduct stability tests by storing the dispersion at various temperatures and monitoring for changes in particle size and color strength over time.

Q3: My this compound dispersion is experiencing a significant increase in viscosity. What could be the cause?

A3: An unexpected increase in viscosity is often a sign of poor dispersion stability and particle aggregation.

Potential Causes:

  • Particle Aggregation: As particles aggregate, they can form a network structure that entraps the solvent, leading to an increase in viscosity.

  • Inappropriate Dispersant Level: An excess of certain dispersants can sometimes lead to increased viscosity. Conversely, an insufficient amount will lead to aggregation and a subsequent viscosity increase.

  • Solvent Evaporation: If working with a volatile solvent, its evaporation can increase the pigment concentration and, consequently, the viscosity.

Solutions & Recommendations:

  • Optimize Dispersant Concentration: Create a ladder study with varying dispersant concentrations to find the optimal level that provides the lowest and most stable viscosity.

  • Ensure Proper Stabilization: Use a dispersant that provides strong and long-lasting stabilization to prevent the formation of particle networks.

  • Control Environmental Conditions: When working with volatile solvents, ensure the system is properly sealed to prevent solvent loss.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between aggregation and flocculation?

A1: Aggregation refers to the formation of tightly bound, often irreversible, clusters of pigment particles. Flocculation, on the other hand, is the formation of loose, reversible clusters of particles that can often be broken up with gentle agitation.[4][5]

Q2: How do I choose the right type of dispersant for this compound?

A2: The choice of dispersant depends on the solvent system (aqueous or non-aqueous) and the desired stabilization mechanism (steric, electrostatic, or electrosteric).[7][8] For organic pigments like P.R. 21 in solvent-based systems, polymeric dispersants that provide steric stabilization are generally preferred due to their strong adsorption and long-term effectiveness.[1][6][9] Polyvinyl Butyral (PVB) has shown excellent performance in stabilizing red pigment dispersions in alcohol-based inks.[3]

Q3: What is steric stabilization and how does it work?

A3: Steric stabilization is a mechanism where a layer of polymeric chains is adsorbed onto the surface of the pigment particles.[9][10][11] These polymer chains extend into the surrounding medium, creating a physical barrier that prevents particles from getting close enough to aggregate. For this to be effective, the polymer chains must be well-solvated by the medium.[6][9]

Q4: Can I use a combination of dispersants?

A4: While some systems benefit from a combination of wetting and dispersing agents, using a single, well-chosen polymeric dispersant can often provide both functions and simplify the formulation.[1] If a combination is used, ensure the agents are compatible and do not interfere with each other's function.

Q5: What is the ideal particle size for a stable this compound dispersion?

A5: The optimal particle size depends on the application. For high color strength and transparency, a smaller particle size (e.g., below 100 nm) is generally desirable.[12] However, for opacity, a particle size around half the wavelength of visible light (approximately 200-300 nm) is often targeted.[12] The key to stability is a narrow particle size distribution, regardless of the target size.

Experimental Protocols

Protocol 1: Deagglomeration of this compound via Salt Milling

This protocol is adapted from a method used for C.I. Pigment Red 57:1 and can be used as a starting point for the deagglomeration of P.R. 21.

Materials:

  • This compound powder

  • Sodium Chloride (NaCl), fine grade

  • Methanol (B129727)

  • Ball mill or planetary mill with grinding jars and media (e.g., zirconia beads)

  • Centrifuge

  • Deionized water

Procedure:

  • Premixing: In a grinding jar, combine this compound powder and sodium chloride at a weight ratio of 1:4 (pigment:salt).

  • Solvent Addition: Add methanol to the mixture to create a paste-like consistency.

  • Milling:

    • Add grinding media to the jar.

    • Mill the mixture at room temperature. The optimal milling time will need to be determined empirically but can range from a few hours to 24 hours.

  • Salt Removal:

    • After milling, transfer the mixture to a centrifuge tube.

    • Add deionized water to dissolve the salt.

    • Centrifuge the suspension to pellet the pigment particles.

    • Decant the supernatant containing the dissolved salt.

    • Repeat the washing and centrifugation steps multiple times until the salt is completely removed (can be confirmed by testing the conductivity of the supernatant).

  • Drying (Optional): If a dry pigment powder is required, the washed pigment can be dried in a vacuum oven at a low temperature.

Protocol 2: Preparation of a Stabilized this compound Dispersion

This protocol provides a general method for preparing a stabilized dispersion using a polymeric dispersant.

Materials:

  • Deagglomerated this compound (from Protocol 1 or as received if already fine)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Polymeric Dispersant (e.g., Polyvinyl Butyral - PVB for alcohol systems, or Polyvinylpyrrolidone - PVP for aqueous systems)

  • High-shear mixer or ultrasonicator

Procedure:

  • Dispersant Solution Preparation: Dissolve the chosen polymeric dispersant in the selected solvent. A starting concentration for PVB could be 1% by mass fraction of the final dispersion.[3]

  • Pigment Addition: Gradually add the this compound powder to the dispersant solution while mixing at low speed.

  • Dispersion:

    • Increase the mixing speed to high shear or use an ultrasonicator to disperse the pigment.

    • Continue the dispersion process until a stable and uniform dispersion is achieved. This can be monitored by measuring the particle size distribution.

  • Stability Assessment:

    • Measure the initial particle size distribution of the dispersion using a technique like Dynamic Light Scattering (DLS).

    • Store the dispersion under desired conditions (e.g., room temperature, elevated temperature) and re-measure the particle size distribution at regular intervals to assess long-term stability.

Quantitative Data

The following table summarizes data from a study on red pigment dispersions for whiteboard marker ink, which can serve as a reference for selecting dispersants for this compound.

Dispersant TypeDispersant TestedConcentration (mass fraction)Observation on Stability
Polymeric DispersantPolyvinyl Butyral (PVB)1%Excellent stability
Polymeric DispersantPolyvinylpyrrolidone (PVP)-Improved stability
Non-ionic SurfactantFatty alcohol polyoxyethylene ether (AEO-6)-Less effective than polymeric dispersants

Data adapted from a study on red pigment dispersions for alcohol-soluble ink.[3]

Visualizations

Experimental Workflow for Preventing Pigment Aggregation

experimental_workflow start Start: Dry P.R. 21 Powder (Agglomerates) wetting Step 1: Wetting (Add solvent and wetting agent) start->wetting deagglomeration Step 2: Deagglomeration (High-shear milling) wetting->deagglomeration stabilization Step 3: Stabilization (Add polymeric dispersant) deagglomeration->stabilization analysis Analysis: Particle Size & Stability stabilization->analysis stable_dispersion Result: Stable P.R. 21 Dispersion (Primary particles) analysis->stable_dispersion

Caption: A logical workflow for the dispersion of this compound.

Mechanism of Steric Stabilization

steric_stabilization cluster_0 Steric Hindrance Prevents Aggregation p1 P.R. 21 Particle c1_1 p1->c1_1 c1_2 p1->c1_2 c1_3 p1->c1_3 c1_4 p1->c1_4 c1_5 p1->c1_5 c1_6 p1->c1_6 c1_7 p1->c1_7 c1_8 p1->c1_8 c1_9 p1->c1_9 c1_10 p1->c1_10 c1_11 p1->c1_11 c1_12 p1->c1_12 p2 P.R. 21 Particle c2_1 p2->c2_1 c2_2 p2->c2_2 c2_3 p2->c2_3 c2_4 p2->c2_4 c2_5 p2->c2_5 c2_6 p2->c2_6 c2_7 p2->c2_7 c2_8 p2->c2_8 c2_9 p2->c2_9 c2_10 p2->c2_10 c2_11 p2->c2_11 c2_12 p2->c2_12 label_chains Polymeric Dispersant Chains (e.g., PVB)

References

Technical Support Center: Optimizing Staining Protocols with Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Red 21. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the application of this compound in biological staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to biological staining?

This compound, also known as Fast Red 2R, is a monoazo organic pigment.[1][2] Its chemical formula is C₂₃H₁₆ClN₃O₂.[1][3] While traditionally used in industrial applications like paints and inks for its vivid yellowish-red shade and high opacity, its potential as a biological stain is being explored.[1][4] Its key properties for potential staining applications include its organic nature, which may lend it to staining lipid-rich structures, and its vibrant color for visualization.

Q2: Is this compound soluble in common laboratory solvents?

This compound has poor solvent resistance.[5] Its solubility in aqueous solutions is low, but it may be soluble in organic solvents like toluene, where it forms brown-red needle-like crystals.[5] For staining protocols, it is crucial to prepare a stock solution in an appropriate organic solvent before further dilution in aqueous or alcoholic buffers.

Q3: What are the potential applications of this compound in a research setting?

Given its chemical properties, this compound is being investigated for its utility as a selective stain for certain cellular components. Dyes are crucial tools in biological research for observing cell structures, tracking biomolecules, and evaluating cell functions.[6][7] The specific binding mechanism of this compound in biological tissues is still under investigation, but its non-polar nature suggests a potential affinity for lipidic structures.

Q4: What safety precautions should be taken when handling this compound?

It is essential to handle this compound in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of the powder and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[8]

Troubleshooting Common Staining Issues

This section addresses specific problems that may arise during a staining procedure with this compound.

Problem Possible Cause Recommended Solution
No Staining or Weak Signal Improper Fixation: The target antigen or structure may be masked or destroyed.Use a different fixation method (e.g., switch from formalin to methanol (B129727) fixation for certain antigens). Ensure fixation time is optimal for your tissue type.
Incorrect pH of Staining Solution: The pH can affect the charge of both the dye and the tissue components, influencing binding.Prepare the staining solution with a buffer at the recommended pH. Verify the pH of your solution before use.
Insufficient Staining Time: The dye may not have had enough time to penetrate the tissue and bind to the target.Increase the incubation time with the this compound solution. Monitor staining progress microscopically.
Low Dye Concentration: The concentration of the dye may be too low for effective staining.Prepare a fresh, more concentrated working solution of this compound.
High Background or Non-Specific Staining Overstaining: Excessive incubation time or dye concentration can lead to non-specific binding.Reduce the staining time and/or dilute the this compound working solution.
Inadequate Washing: Residual dye that is not tightly bound to the target can cause background staining.Increase the number and duration of wash steps after staining. Use a gentle washing buffer.
Hydrophobic Interactions: As an organic pigment, it may non-specifically adhere to hydrophobic regions.Include a blocking step with a protein-based blocker (e.g., BSA) before staining. Consider adding a small percentage of a non-ionic detergent (e.g., Tween 20) to the staining and wash buffers.
Uneven Staining Incomplete Deparaffinization/Rehydration: Residual paraffin (B1166041) can prevent the stain from reaching the tissue.Ensure complete removal of paraffin by using fresh xylene and graded alcohols.
Tissue Sections Drying Out: Allowing sections to dry at any stage can cause uneven staining patterns.Keep slides in a humid chamber during incubations and do not allow them to dry out.
Air Bubbles: Air bubbles trapped on the tissue section can prevent the stain from making contact.Carefully apply the staining solution to avoid trapping air bubbles. If bubbles are present, gently remove them with a fine needle.
Crystal Formation Precipitation of the Dye: The dye may precipitate out of solution, especially if the solvent is not optimal or the solution is old.Filter the staining solution before use. Prepare fresh staining solutions for each experiment. Ensure the dye is fully dissolved in the stock solution.

Experimental Protocols

The following are detailed methodologies for a hypothetical application of this compound for staining lipid droplets in cultured cells.

Preparation of this compound Stock Solution (1 mg/mL)
  • Weigh out 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly until the pigment is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Staining Protocol for Lipid Droplets in Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1 µg/mL working solution of this compound by diluting the stock solution in PBS.

    • Add the working solution to the cells and incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Counterstaining (Optional):

    • To visualize nuclei, you can counterstain with a blue fluorescent nuclear stain like DAPI.

    • Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualization:

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation/emission maxima would need to be empirically determined but are expected in the green-red range) and DAPI (blue).

Visualizations

Experimental Workflow for Staining Lipid Droplets

G cluster_prep Preparation cluster_staining Staining Procedure cluster_vis Visualization A Grow cells on coverslips B Fix cells with 4% PFA A->B C Wash with PBS B->C D Incubate with this compound C->D E Wash with PBS D->E F Counterstain with DAPI (Optional) E->F G Wash with PBS F->G H Mount coverslip G->H I Image with fluorescence microscope H->I G Start Problem: Weak or No Staining Fixation Check Fixation Protocol Start->Fixation pH Verify pH of Staining Solution Fixation->pH If no improvement Time Increase Staining Time pH->Time If no improvement Concentration Increase Dye Concentration Time->Concentration If no improvement Result Staining Improved Concentration->Result If improvement

References

Addressing photodegradation of Pigment Red 21 in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pigment Red 21 in fluorescence microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound, offering step-by-step solutions to overcome them.

Issue 1: Rapid Loss of Fluorescent Signal (Photodegradation)

Q: My this compound signal is fading very quickly upon excitation. How can I minimize this photobleaching?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[1] To mitigate this, consider the following strategies:

  • Reduce Excitation Light Intensity: High-intensity light accelerates photobleaching.[2][3]

    • Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

    • Employ neutral density (ND) filters to attenuate the excitation light.[4]

  • Minimize Exposure Time: The total time the sample is exposed to excitation light is a critical factor.[2][3]

    • Focus on the sample using transmitted light before switching to fluorescence imaging.[4]

    • Use shorter exposure times with higher camera gain, finding a balance that reduces photobleaching without significantly increasing noise.[3]

    • For time-lapse experiments, increase the interval between image acquisitions.

  • Utilize Antifade Reagents: These chemical cocktails are added to the mounting medium to reduce photobleaching.[5]

    • Incorporate a commercially available antifade mounting medium or prepare one in the lab (see Experimental Protocols).

    • Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[5]

  • Optimize Imaging Conditions:

    • Ensure that the objective lens has a high numerical aperture (NA) to collect more emitted light, allowing for lower excitation power.

    • Use sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less light.

Logical Workflow for Minimizing Photobleaching

start Start: Rapid Signal Loss Observed reduce_intensity Reduce Excitation Intensity (Lower laser power, use ND filters) start->reduce_intensity check1 Signal Still Fading? reduce_intensity->check1 minimize_exposure Minimize Exposure Time (Shorter camera exposure, longer intervals) check1->minimize_exposure Yes end Problem Resolved check1->end No check2 Signal Still Fading? minimize_exposure->check2 use_antifade Incorporate Antifade Reagent (e.g., PPD, NPG, DABCO) check2->use_antifade Yes check2->end No check3 Signal Still Fading? use_antifade->check3 optimize_hardware Optimize Hardware (High NA objective, sensitive camera) check3->optimize_hardware Yes check3->end No optimize_hardware->end

Caption: Troubleshooting workflow for addressing rapid signal loss.

Issue 2: Weak or No Initial Fluorescent Signal

Q: I am not seeing a strong signal from this compound, even at the beginning of my experiment. What could be the cause?

A: A weak initial signal can stem from several factors unrelated to photobleaching:

  • Low Staining Concentration or Efficiency: The concentration of this compound may be too low, or the staining protocol may be inefficient.

    • Optimize the staining concentration and incubation time.

    • Ensure proper sample permeabilization if targeting intracellular structures.

  • pH of Mounting Medium: The fluorescence of some dyes is pH-sensitive. While information for this compound is limited, it's a factor to consider.

  • Solvent Incompatibility: this compound is generally insoluble in water and alcohols, which could affect its performance in aqueous mounting media without proper formulation.[8]

Experimental Workflow for Optimizing Initial Signal

start Start: Weak Initial Signal check_filters Verify Correct Filter Sets (Excitation/Emission) start->check_filters check1 Signal Still Weak? check_filters->check1 optimize_staining Optimize Staining Protocol (Concentration, Incubation Time) check1->optimize_staining Yes end Problem Resolved check1->end No check2 Signal Still Weak? optimize_staining->check2 check_ph Check pH of Mounting Medium check2->check_ph Yes check2->end No check3 Signal Still Weak? check_ph->check3 check_solubility Ensure Pigment Solubility/Dispersion check3->check_solubility Yes check3->end No check_solubility->end

Caption: Workflow for troubleshooting a weak initial fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound (C.I. 12300) is a monoazo organic pigment with the chemical formula C₂₃H₁₆ClN₃O₂.[9][10] It appears as a brilliant yellowish-red powder.[11] While primarily used in industrial applications like paints, inks, and textiles, its fluorescent properties make it a candidate for microscopy applications.[6][7][12]

Q2: What are the known properties of this compound?

A: The following table summarizes some of the known physical and chemical properties of this compound. Note that fluorescence-specific data like quantum yield and precise excitation/emission maxima for microscopy applications are not well-documented in the provided search results.

PropertyValue / Description
C.I. Name This compound
C.I. Number 12300[10]
CAS Number 6410-26-0[10]
Chemical Formula C₂₃H₁₆ClN₃O₂[10]
Appearance Yellowish-red powder[7]
Solubility Insoluble in water and alcohols[8]
Light Fastness Moderate (Grade 6-7)[6][9]
Heat Resistance Up to 140-150°C[6][9]

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemicals added to mounting media to protect fluorophores from photobleaching.[5] They are thought to work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the dye molecules.

Q4: Which antifade reagent should I use for this compound?

A: The optimal antifade reagent can be dye-specific.[13] Since there is no specific data for this compound, a good starting point would be to test common, broad-spectrum antifade agents.

Antifade AgentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective antifading agent.[5]Can cause weak and diffused fluorescence after storage; can react with cyanine (B1664457) dyes.[5]
n-Propyl gallate (NPG) Nontoxic, suitable for live-cell imaging.[5]Can have anti-apoptotic properties; requires prolonged heating to dissolve.[5]
1,4-Diazabicyclo-octane (DABCO) Less toxic than PPD, preferred for live-cell work.[5]Less effective than PPD; may have anti-apoptotic effects.[5]
Trolox Cell-permeable, works via a dual mechanism of triplet quenching and radical scavenging.

Q5: Are there more photostable alternatives to this compound?

A: Yes, several classes of fluorescent dyes have been specifically designed and optimized for fluorescence microscopy and offer superior photostability. If photobleaching of this compound remains a significant issue, consider alternatives such as:

  • Rhodamine derivatives: A class of robust and widely used red-emitting fluorophores.[14]

  • Silicon-rhodamines (SiR dyes): These exhibit far-red emission and are known for their brightness and photostability, making them suitable for super-resolution microscopy.[15]

  • Cyanine dyes (e.g., Cy3, Cy5): A family of dyes with high molar absorptivity covering a wide spectral range.[16]

  • Alexa Fluor and ATTO dyes: These are commercially available dyes engineered for high performance and photostability in microscopy.[13]

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium

This protocol describes the preparation of a common antifade mounting medium. Safety Note: p-Phenylenediamine (PPD) is toxic and an irritant. Handle with extreme caution, wearing appropriate personal protective equipment (PPE).[17]

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS)

  • pH meter

Procedure:

  • Prepare a 10x stock solution of PBS.

  • Dissolve PPD in PBS to a final concentration of 0.1% (w/v).

  • Adjust the pH of the solution to ~8.0 using a basic solution (e.g., 0.5 M carbonate-bicarbonate buffer, pH 9.0). Note: It is crucial to raise the pH, as PPD will not dissolve in acidic or neutral PBS.

  • Add glycerol to a final concentration of 90% (v/v).

  • Mix thoroughly until the solution is homogeneous.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Quantifying Photobleaching of this compound

This protocol provides a method to quantitatively assess the rate of photobleaching, allowing for the comparison of different imaging conditions or antifade reagents.[1]

Materials:

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Stained sample

Procedure:

  • Sample Preparation: Prepare your sample stained with this compound and mounted in the medium you wish to test.

  • Image Acquisition:

    • Locate a region of interest (ROI) with clear staining.

    • Set your imaging parameters (e.g., laser power, exposure time) to the conditions you intend to use for your experiments. Keep these settings constant throughout the acquisition.

    • Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Define a background ROI in a region with no staining and measure the mean background intensity for each time point.

    • Correct for background by subtracting the mean background intensity from the mean signal intensity for each time point.

    • Normalize the corrected fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plotting the Data:

    • Plot the normalized fluorescence intensity against time.

    • The rate of decay of this curve represents the photobleaching rate. A slower decay indicates higher photostability.

    • You can fit an exponential decay curve to the data to calculate the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value).

Relationship between Experimental Factors and Photodegradation

cluster_factors Experimental Factors cluster_process Photodegradation Process intensity Excitation Intensity excited_state Fluorophore Excited State intensity->excited_state Increases population exposure Exposure Time exposure->excited_state Prolongs duration antifade Antifade Reagents ros Reactive Oxygen Species (ROS) antifade->ros Scavenges oxygen Molecular Oxygen oxygen->ros Forms excited_state->ros Reacts with bleaching Photobleaching (Signal Loss) ros->bleaching Causes

Caption: Factors influencing the photodegradation of fluorescent dyes.

References

Technical Support Center: Overcoming Batch-to-Batch Variability of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pigment Red 21. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to batch-to-batch variability of this pigment in your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research and drug development?

This compound is a monoazo pigment with the chemical formula C23H16ClN3O2 and CAS number 6410-26-0.[1][2][3][4][5][6][7] It appears as a yellowish-red powder and is used as a colorant in various applications, including industrial paints, inks, and coatings.[2][3][5][6][8] In the pharmaceutical industry, it can be used as a colorant for solid dosage forms, such as tablets and capsules, to aid in product identification, patient compliance, and branding.[9][10][11][12][13]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability in this compound, an azo pigment, primarily stems from the manufacturing process. Key factors include:

  • Inconsistent Reaction Conditions: The synthesis of azo pigments involves diazotization and coupling reactions. Variations in temperature, pH, and reaction time during these stages can lead to differences in particle size, shape, and the formation of impurities.

  • Raw Material Purity: The purity of the starting materials, such as the aromatic amines, can impact the final pigment quality and introduce impurities.

  • Mixing and Dispersion: Inadequate mixing during synthesis can result in localized inconsistencies in reaction conditions, leading to a broader particle size distribution and non-uniform color.[8]

  • Post-Synthesis Processing: Steps like washing, drying, and milling can significantly influence the final particle size, agglomeration, and crystal form of the pigment.

Q3: How does batch-to-batch variability of this compound impact drug product quality?

Inconsistent properties of this compound can have several adverse effects on the final drug product, particularly for oral solid dosage forms:

  • Color Inconsistency: The most apparent issue is a noticeable difference in the color of tablets or capsules between batches, which can affect brand identity and patient perception of the product's quality.[8][14]

  • Content Uniformity Issues: For low-dose drug products, variations in pigment particle size and agglomeration can impact the uniformity of the blend, potentially leading to inconsistent drug content in the final tablets.[15][16][17][18][19]

  • Manufacturing Processability: Changes in pigment properties like particle size and flowability can affect the tablet compression process, leading to issues like sticking, picking, and mottling.[1][20]

  • Dissolution and Bioavailability: While less common for an excipient like a pigment, significant variations in particle size could potentially influence the dissolution rate of the drug, especially for poorly soluble active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound variability.

Problem 1: Color Variation Between Batches of Tablets/Capsules

  • Symptom: Finished tablets or capsules from different manufacturing batches exhibit noticeable differences in color.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inconsistent Pigment Properties Implement stringent incoming quality control for each batch of this compound. Refer to the Quality Control Parameters for this compound table below.
Inadequate Pigment Dispersion in Coating Suspension Optimize the mixing process (e.g., using a high-shear mixer) to ensure uniform pigment dispersion. Maintain constant agitation of the coating suspension throughout the coating process.[8]
Uneven Coating Application Calibrate and optimize spray gun settings, including spray rate and nozzle position, to ensure uniform coating distribution. Adjust the coating pan's rotation speed for better tablet coverage.[1][8]
Color Migration During Drying Use milder drying conditions (lower temperature and longer time) to prevent the migration of soluble components.[14]

Problem 2: Mottling or Uneven Color on Individual Tablets

  • Symptom: The surface of a single tablet shows patches of lighter or darker color.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Pigment Agglomeration Ensure the pigment is deagglomerated during the preparation of the coating suspension. Use of micronized pigments can improve dispersion.[8]
Migration of Soluble Dyes If the formulation contains soluble dyes in addition to the pigment, consider replacing them with insoluble pigments or lakes to prevent migration during drying.
Improper Mixing of Colored Binder Solution If the pigment is incorporated into a binder solution, ensure thorough and uniform mixing.
High Drying Temperature Reduce the drying temperature to minimize the migration of colorants to the tablet surface.[9][10][11]

Quantitative Data and Specifications

To mitigate variability, it is crucial to establish and adhere to strict quality control specifications for incoming batches of this compound. The following tables provide typical specifications for pharmaceutical-grade red azo pigments.

Table 1: Recommended Quality Control Parameters for this compound

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionFine, yellowish-red powder
Identification FTIR SpectroscopyThe spectrum should be concordant with the reference spectrum of this compound.
Colorimetric Analysis (CIELAB) SpectrophotometrySee Table 2 for details.
Particle Size Distribution Laser DiffractionSee Table 3 for details.
Impurity Profile HPLC-UVSee Table 4 for details.
Loss on Drying Gravimetric≤ 1.0%
Heavy Metals USP <232> / ICH Q3DConforms to regulatory limits.

Table 2: Typical CIELAB Colorimetric Specifications

The CIELAB color space is used to quantify color. The values below represent a typical specification for a red pigment, ensuring batch-to-batch color consistency.

ParameterDescriptionTypical Range
L Lightness (0=black, 100=white)40 - 50
a Red/Green axis (+a is red, -a is green)+45 - +55
b Yellow/Blue axis (+b is yellow, -b is blue)+20 - +30
ΔE Total color difference from a standard≤ 1.5

Table 3: Typical Particle Size Distribution Specifications

Particle size distribution is critical for dispersion and content uniformity. The D10, D50, and D90 values represent the particle size below which 10%, 50%, and 90% of the particles fall, respectively.[21][22][23][24]

ParameterDescriptionTypical Range (µm)
D10 Fine particle fraction1 - 5
D50 Median particle size5 - 15
D90 Coarse particle fraction15 - 30

Table 4: Typical Impurity Profile Specifications by HPLC

Impurity profiling is essential to ensure the safety and performance of the pigment.

Impurity TypeSpecification
Unreacted Starting Materials Not more than 0.1% for any individual impurity
Side-Reaction By-products Not more than 0.2% for total by-products
Degradation Products Not more than 0.1% for any individual degradation product
Total Impurities Not more than 0.5%

Experimental Protocols

1. Spectrophotometric Color Measurement

  • Objective: To quantitatively assess the color of this compound batches using the CIELAB color space.

  • Methodology:

    • Sample Preparation: Prepare a dispersion of a standardized concentration of this compound in a suitable binder or solvent system, consistent for all batches.

    • Instrument Setup: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions, using a white reference standard.

    • Measurement: Measure the reflectance spectrum of the prepared sample.

    • Data Analysis: The instrument software will calculate the L, a, and b* values. Compare these values to the established specifications.[22][25] Calculate the total color difference (ΔE) between the sample and a reference standard using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²).

2. Particle Size Distribution Analysis by Laser Diffraction

  • Objective: To determine the particle size distribution of this compound.

  • Methodology:

    • Sample Preparation: Disperse a small, representative sample of the pigment powder in a suitable liquid dispersant (e.g., isopropyl alcohol with a surfactant) and sonicate to break up agglomerates.

    • Instrument Setup: Configure the laser diffraction particle size analyzer according to the manufacturer's protocol.

    • Measurement: Introduce the dispersed sample into the instrument's measurement cell. The instrument will measure the light scattering pattern as the particles pass through a laser beam.

    • Data Analysis: The instrument's software will calculate the particle size distribution and report the D10, D50, and D90 values.[21][23][24]

3. Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate, identify, and quantify impurities in this compound.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of the pigment in a suitable solvent (e.g., a mixture of methanol (B129727) and a small amount of ammonium (B1175870) hydroxide (B78521) to aid dissolution), and sonicate if necessary. Dilute to a known volume and filter through a 0.45 µm syringe filter.[26][27][28][29]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 20 mM Ammonium acetate (B1210297) buffer (pH 4.5).

      • Mobile Phase B: Acetonitrile.

      • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the main pigment and any less polar impurities.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound (around 520 nm) and other wavelengths to detect impurities.[29]

    • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification of specific impurities can be achieved using certified reference standards.[29]

Visualizations

Troubleshooting_Workflow start Problem: Batch-to-Batch Color Variation qc Step 1: Review Incoming Pigment QC Data start->qc spec Within Specification? qc->spec process Step 2: Investigate Manufacturing Process spec->process Yes reject Action: Reject Pigment Batch & Contact Supplier spec->reject No dispersion Check Pigment Dispersion Procedure process->dispersion coating Evaluate Coating Parameter Uniformity process->coating drying Assess Drying Conditions process->drying resolve Problem Resolved dispersion->resolve coating->resolve drying->resolve

Troubleshooting workflow for color variation.

Pigment_Variability_Impact variability This compound Batch-to-Batch Variability particle_size Particle Size & Distribution variability->particle_size color Colorimetric Properties (CIELAB) variability->color impurities Impurity Profile variability->impurities content_uniformity Content Uniformity (especially low-dose) particle_size->content_uniformity processability Manufacturing Processability particle_size->processability color_consistency Color Consistency of Final Product color->color_consistency product_quality Impact on Drug Product Quality impurities->product_quality

References

Technical Support Center: Troubleshooting Poor Color Yield with Pigment Red 21 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Pigment Red 21 in plastic applications. Our aim is to help you diagnose and resolve issues related to poor color yield, ensuring optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor color yield with this compound in plastics?

A1: Poor color yield with this compound in plastics is often attributed to two primary factors: inadequate dispersion of the pigment and thermal degradation during processing. Organic pigments like this compound have a tendency to form agglomerates, which are clumps of pigment particles. If these are not broken down and distributed uniformly throughout the plastic matrix, the desired color strength will not be achieved.[1] Additionally, this compound has limited heat stability, and processing at temperatures exceeding its tolerance can cause the pigment to degrade, leading to a color shift or loss of color intensity.[2][3][4]

Q2: What is the recommended processing temperature for this compound?

A2: The thermal stability of this compound is a critical factor. Technical data sheets suggest a heat stability in the range of 120°C to 160°C.[5][6] Processing temperatures for various plastics can range from 150°C for PVC to over 280°C for polymers like polypropylene (B1209903) in certain processes.[2][3] It is crucial to select a polymer with a processing window that is compatible with the heat stability of this compound to avoid degradation.

Q3: How can I improve the dispersion of this compound in my plastic formulation?

A3: Improving dispersion involves several key steps:

  • Use of Dispersing Agents: Incorporating a suitable dispersing agent can significantly enhance pigment wetting and prevent re-agglomeration of pigment particles.[7][8][9] Polymeric dispersants are often effective for organic pigments.[9]

  • Proper Mixing: Employing high-shear mixing techniques can help break down pigment agglomerates into smaller, more uniformly distributed particles.[10]

  • Masterbatch Quality: If using a masterbatch, ensure it is of high quality with the pigment already well-dispersed in a compatible carrier resin. The carrier should have a melt index that is compatible with the base resin.[11]

  • Optimized Processing Parameters: Adjusting parameters such as screw speed and back pressure during extrusion or injection molding can improve mixing and dispersion.[12]

Q4: Is this compound compatible with all types of plastics?

A4: this compound, like many organic pigments, may exhibit varying levels of compatibility with different polymers.[13] Its suitability depends on factors like the polarity of the resin and the processing temperature. It is generally used in plastics that are processed at lower temperatures. It is essential to consult technical data sheets and conduct preliminary compatibility tests with the specific polymer you are using, such as polyethylene (B3416737) (PE), polypropylene (PP), or polyvinyl chloride (PVC).

Q5: What are the signs of thermal degradation of this compound?

A5: Thermal degradation of this compound can manifest as a noticeable color shift, often towards a duller, browner, or yellowish shade.[2] You may also observe a significant loss in color strength or opacity. In severe cases, the degradation can produce undesirable odors or fumes.[2]

Troubleshooting Guide: Poor Color Yield

This guide provides a systematic approach to identifying and resolving the root cause of poor color yield.

Step 1: Visual Inspection of the Final Product

Question: What is the nature of the poor color yield?

  • A) Weak or pale color: This suggests an overall low color strength.

  • B) Specks, streaks, or color swirls: This indicates poor pigment dispersion.[10][12]

  • C) Discoloration or a shift in hue (e.g., brownish or yellowish tint): This points towards thermal degradation of the pigment.[2]

Step 2: Review of Formulation and Raw Materials

Question: Have you checked the components of your formulation?

  • Pigment Loading: Is the percentage of this compound in your formulation sufficient to achieve the desired color depth? Typical loading levels can vary, so it's important to start with a recommended concentration.

  • Dispersing Agent: Are you using a dispersing agent? If so, is it the correct type and at the optimal concentration for this compound and your chosen polymer?[7][8]

  • Polymer Compatibility: Is the carrier resin in your masterbatch compatible with your base polymer? Mismatched melt flow indices (MFI) can lead to poor mixing.[11]

Step 3: Evaluation of Processing Parameters

Question: Are your processing conditions optimized for this compound?

  • Temperature Profile: Is the processing temperature within the recommended range for this compound (typically below 160°C)?[2][6] High temperatures are a primary cause of degradation.

  • Mixing Parameters:

    • Screw Speed: Is the screw speed adequate to provide sufficient shear for dispersion without generating excessive frictional heat?[12]

    • Back Pressure: Is the back pressure optimized to enhance mixing?[12]

  • Residence Time: Is the pigment exposed to high temperatures for an extended period? A shorter residence time can minimize thermal degradation.

Data Presentation

Table 1: Properties of this compound

PropertyTypical ValueSource(s)
Heat Stability120 - 160 °C[5][6]
Lightfastness (1-8 scale)6[6]
Oil Absorption ( g/100g )45 ± 5[6]
Specific Gravity1.50 ± 0.1[6]

Table 2: Recommended Processing Temperatures for Common Plastics

PolymerTypical Processing Temperature Range (°C)Compatibility Consideration with this compound
Low-Density Polyethylene (LDPE)160 - 240Processing at the lower end of the range is recommended.
High-Density Polyethylene (HDPE)200 - 280High processing temperatures may cause degradation.
Polypropylene (PP)200 - 280High processing temperatures pose a significant risk of degradation.
Polyvinyl Chloride (PVC) - Rigid160 - 180Generally compatible due to lower processing temperatures.
Polyvinyl Chloride (PVC) - Flexible140 - 170Good compatibility.

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion by Light Microscopy

Objective: To visually assess the dispersion quality of this compound in a plastic matrix.

Methodology:

  • Sample Preparation:

    • Produce a thin film or a microtomed section (5-10 µm thick) of the pigmented plastic.

    • Mount the sample on a glass slide.

  • Microscopic Examination:

    • Use a transmitted light microscope.

    • Start with a low magnification (e.g., 100x) to get an overview of the dispersion.

    • Increase the magnification (e.g., 400x or higher) to observe individual pigment particles and agglomerates.

  • Analysis:

    • Look for the presence of large, un-dispersed pigment agglomerates, which will appear as dark, dense areas.

    • A well-dispersed pigment will show fine, individual particles distributed evenly throughout the matrix.

    • Compare the sample to a reference standard with known good dispersion if available. There is no specific ASTM standard for this using a light microscope, but it is a widely used technique for evaluating dispersion.[14]

Protocol 2: Colorimetric Analysis using a Spectrophotometer (based on ASTM E308)

Objective: To quantitatively measure the color of the plastic sample and compare it to a standard.

Methodology:

  • Instrument Setup:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Set the illuminant and observer conditions (e.g., D65 illuminant, 10° observer).

  • Sample Measurement:

    • Ensure the sample is opaque and has a flat, clean surface.

    • Place the sample at the measurement port of the instrument.

    • Take multiple readings at different locations on the sample to ensure an average and representative measurement.

  • Data Analysis:

    • Obtain the CIELAB color coordinates (L, a, b*).[15]

    • Compare the measured values to the target color standard.

    • Calculate the color difference (ΔE) to quantify the deviation from the standard. A higher ΔE indicates a greater color difference and potentially poor color yield.

Mandatory Visualizations

Troubleshooting_Workflow Start Poor Color Yield Observed Visual_Inspection Step 1: Visual Inspection Start->Visual_Inspection Formulation_Review Step 2: Formulation Review Visual_Inspection->Formulation_Review Weak/Pale Color Visual_Inspection->Formulation_Review Specks/Streaks Processing_Review Step 3: Processing Parameter Review Visual_Inspection->Processing_Review Discoloration/Hue Shift Dispersion_Test Action: Evaluate Dispersion (Microscopy) Formulation_Review->Dispersion_Test Thermal_Analysis Action: Check for Thermal Degradation Processing_Review->Thermal_Analysis Adjust_Formulation Solution: Adjust Formulation - Increase Pigment Loading - Add/Optimize Dispersant Dispersion_Test->Adjust_Formulation Adjust_Processing Solution: Adjust Processing - Lower Temperature - Optimize Screw Speed/Back Pressure Thermal_Analysis->Adjust_Processing

Caption: Troubleshooting workflow for poor color yield.

Dispersion_vs_Degradation cluster_good Good Color Yield cluster_poor Poor Color Yield Good_Dispersion Well-Dispersed Pigment Particles Good_Result Desired Color Strength Good_Dispersion->Good_Result Optimal_Temp Optimal Processing Temperature Optimal_Temp->Good_Result Poor_Dispersion Pigment Agglomerates (Poor Dispersion) Weak_Color Weak/Pale Color Specks/Streaks Poor_Dispersion->Weak_Color High_Temp Excessive Processing Temperature Degraded_Color Discoloration/ Hue Shift High_Temp->Degraded_Color

Caption: Causes of poor versus good color yield.

References

Technical Support Center: Enhancing the Lightfastness of Pigment Red 21 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the lightfastness of Pigment Red 21 (PR21) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical lightfastness?

This compound (C.I. 12300) is a monoazo pigment with a yellowish-red hue. It is commonly used in industrial paints, water-based inks, and textile printing. Its lightfastness is generally considered moderate, with ratings typically ranging from 5 to 6 on the Blue Wool scale (where 1 is very poor and 8 is excellent).

Q2: What are the primary factors that influence the lightfastness of a this compound formulation?

The lightfastness of a PR21 formulation is not solely dependent on the pigment itself. Several factors can significantly impact its stability:

  • Pigment Concentration: Lower concentrations of the pigment can lead to faster fading.

  • Binder System: The type of binder used to disperse the pigment plays a crucial role. Some binders offer more protection from UV radiation than others.

  • Additives: The presence or absence of light stabilizers, such as UV absorbers and Hindered Amine Light Stabilizers (HALS), is a critical determinant of lightfastness.

  • Substrate: The surface onto which the formulation is applied can influence the overall stability.

  • Presence of Other Pigments: Interactions with other pigments in the formulation, such as titanium dioxide, can sometimes accelerate fading.

Q3: How can I improve the lightfastness of my this compound formulation?

Several strategies can be employed to enhance the lightfastness of PR21 formulations:

  • Incorporate UV Stabilizers: The addition of UV absorbers (e.g., benzotriazoles, benzophenones) and Hindered Amine Light Stabilizers (HALS) is a highly effective method. UV absorbers compete with the pigment for UV radiation, while HALS trap free radicals generated during the photodegradation process.

  • Pigment Modification: Surface treatment or encapsulation of the pigment can significantly improve its stability. For instance, modifying this compound with sepiolite (B1149698) and lithopone (B576373) has been shown to enhance its lightfastness by one grade on the Blue Wool scale.

  • Optimize Binder Selection: Choose a binder with inherent UV resistance or one that is compatible with the addition of light stabilizers.

  • Increase Pigment Loading: Where possible, a higher pigment concentration can improve lightfastness.

Troubleshooting Guide

Issue: My this compound formulation is exhibiting premature fading or discoloration upon light exposure.

This guide will walk you through a series of questions to identify the potential cause and find a suitable solution.

Troubleshooting_Lightfastness start Start: Premature Fading Observed check_stabilizers Are UV absorbers (e.g., benzotriazole) and/or HALS included in the formulation? start->check_stabilizers add_stabilizers Action: Incorporate a UV absorber and/or HALS. Consider a synergistic blend. check_stabilizers->add_stabilizers No check_binder Is the binder system known to have good UV stability? check_stabilizers->check_binder Yes end Solution Implemented add_stabilizers->end change_binder Action: Evaluate alternative binders with inherent UV resistance or better compatibility with light stabilizers. check_binder->change_binder No check_concentration Is the pigment concentration adequate? check_binder->check_concentration Yes change_binder->end increase_concentration Action: Increase the pigment loading within the acceptable range for the application. check_concentration->increase_concentration No check_modification Is a surface-modified or encapsulated grade of this compound being used? check_concentration->check_modification Yes increase_concentration->end use_modified_pigment Action: Consider using a modified grade of PR21 with enhanced lightfastness. check_modification->use_modified_pigment No check_modification->end Yes, issue may be complex. Further investigation required. use_modified_pigment->end

Caption: Troubleshooting workflow for poor lightfastness of this compound.

Data Presentation

Table 1: Lightfastness Ratings of this compound Formulations

Formulation IDDescriptionLightfastness (Blue Wool Scale, 1-8)
PR21-STDStandard this compound in an acrylic binder without stabilizers.5-6
PR21-MODThis compound modified with sepiolite and lithopone in an acrylic binder.7
PR21-UVAStandard this compound with a benzotriazole-type UV absorber.7
PR21-HALSStandard this compound with a Hindered Amine Light Stabilizer.7
PR21-COMBIStandard this compound with a combination of a UV absorber and HALS.7-8

Note: Values for formulations with UVA, HALS, and their combination are typical expected improvements based on general principles of light stabilization for organic pigments.

Experimental Protocols

Protocol 1: Accelerated Lightfastness Testing of this compound Coatings

This protocol is based on ASTM D4303 and ISO 16474 standards for accelerated weathering.

1. Sample Preparation: a. Prepare a dispersion of this compound in the chosen binder system (e.g., acrylic emulsion). b. If testing stabilizers, add the UV absorber and/or HALS to the dispersion at the desired concentration (typically 0.5-2.0% by weight of total solids). c. Apply the coating to a standardized substrate (e.g., aluminum panels) at a uniform thickness. d. Prepare a control sample without any light stabilizers. e. Allow the samples to cure completely according to the binder manufacturer's instructions.

2. Initial Color Measurement: a. Using a calibrated spectrophotometer, measure the initial CIELAB color values (L, a, b*) of each sample at multiple points.

3. Accelerated Weathering: a. Place the samples in a xenon arc weathering apparatus. b. Set the exposure conditions to simulate indoor or outdoor light exposure, as relevant to the application (e.g., continuous light, controlled irradiance, temperature, and humidity). A typical setting for simulating daylight through glass is an irradiance of 0.35 W/m²/nm at 340 nm. c. Include a set of Blue Wool standards alongside the samples to serve as a reference.

4. Periodic Evaluation: a. At predetermined intervals (e.g., every 200 hours), remove the samples from the weathering apparatus. b. Remeasure the CIELAB color values of the exposed areas. c. Calculate the total color change (ΔE*) for each sample at each interval. d. Visually assess the fading of the samples against the Blue Wool standards to determine the lightfastness rating.

5. Data Analysis: a. Plot the ΔE* values as a function of exposure time for each formulation. b. Compare the rate of color change between the control and the stabilized samples to quantify the improvement in lightfastness.

Experimental_Workflow prep 1. Sample Preparation - Pigment Dispersion - Additive Incorporation - Coating Application & Curing initial_measurement 2. Initial Color Measurement (Spectrophotometer) prep->initial_measurement exposure 3. Accelerated Weathering (Xenon Arc Apparatus) initial_measurement->exposure periodic_measurement 4. Periodic Color Measurement exposure->periodic_measurement At set intervals periodic_measurement->exposure analysis 5. Data Analysis - Calculate ΔE* - Determine Blue Wool Rating periodic_measurement->analysis report Report Results analysis->report

Caption: Workflow for accelerated lightfastness testing.

Pigment Degradation and Stabilization Pathway

The following diagram illustrates the general mechanism of photodegradation for an azo pigment like this compound and the intervention points for UV absorbers and HALS.

Degradation_Pathway cluster_stabilization Stabilization Mechanisms uv_absorber UV Absorber uv_energy UV Energy (from light source) hals HALS hals_cycle HALS Cycle (Radical Scavenging) hals->hals_cycle free_radicals Free Radicals (Highly Reactive) uv_energy->uv_absorber Preferential Absorption pigment This compound (Chromophore) uv_energy->pigment Absorption free_radicals->hals Interception degradation Pigment Degradation (Color Fading) free_radicals->degradation excited_pigment Excited Pigment (Higher Energy State) pigment->excited_pigment excited_pigment->free_radicals Bond Cleavage (Photolysis)

Caption: Photodegradation pathway and points of stabilization.

Mitigating the effects of pH on Pigment Red 21 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of pH on Pigment Red 21 stability.

Troubleshooting Guide

Issue 1: Rapid Color Fading or Shade Shift in Acidic Formulations (pH < 6)

Possible Cause: Protonation of the azo group in acidic conditions can disrupt the chromophore, leading to a loss of color.

Solution:

  • Buffering System: Incorporate a suitable buffer system to maintain the pH of the formulation in a more neutral range (pH 6.0-8.0).[1] Consider using phosphate (B84403) or citrate (B86180) buffers, depending on the formulation's compatibility.

  • Encapsulation: Encapsulate this compound to create a protective barrier between the pigment and the acidic environment.[2]

  • Surface Treatment: Modify the surface of the pigment particles to enhance their resistance to acidic conditions.

Experimental Protocol: --INVALID-LINK--

Issue 2: Color Instability or Degradation in Alkaline Formulations (pH > 8)

Possible Cause: The hydroxyl group in the naphthol ring of this compound can become deprotonated in alkaline conditions, making the molecule more susceptible to oxidative degradation. High pH can also affect the stability of the azo bond.

Solution:

  • pH Adjustment: Carefully adjust the formulation's pH to be within the recommended range of 6.0-8.0.[1]

  • Antioxidants: Add antioxidants to the formulation to scavenge free radicals and inhibit oxidative degradation.

  • Encapsulation: Use encapsulation to shield the pigment from the alkaline medium.

Experimental Protocol: --INVALID-LINK--

Issue 3: Inconsistent Color Stability Between Batches

Possible Cause: Variations in the raw materials of the formulation or slight differences in the manufacturing process can lead to pH fluctuations, affecting the pigment's stability.

Solution:

  • Strict pH Control: Implement rigorous pH monitoring and control at critical steps of the manufacturing process.

  • Raw Material Qualification: Ensure the consistency of all raw materials, particularly those that could influence the final pH of the product.

  • Standardized Operating Procedures (SOPs): Adhere to strict SOPs to minimize batch-to-batch variability.

Experimental Protocol: --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: Based on typical performance data for monoazo pigments, this compound is most stable in a pH range of 6.0 to 8.0.[1] Significant deviations from this range can lead to color fading or shifts.

Q2: How can I quantitatively measure the color stability of this compound at different pH values?

A2: You can use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b) of your formulation over time. The total color difference (ΔE) can then be calculated to quantify the change in color. A higher ΔE* value indicates greater color instability.

Q3: What are the primary degradation pathways for this compound at extreme pH values?

A3: While specific degradation pathways for this compound are not extensively published, based on the chemistry of related azo pigments, the following are likely:

  • Acidic conditions: Protonation of the azo linkage can lead to a hypsochromic shift (color lightening) and potential cleavage of the C-N bond.

  • Alkaline conditions: Deprotonation of the naphthol hydroxyl group can increase susceptibility to oxidation, leading to the breakdown of the chromophore.

Q4: What are some recommended methods to improve the pH stability of this compound?

A4: Several strategies can be employed:

  • Encapsulation: Creating a physical barrier around the pigment particles using polymers or other materials.[2]

  • Surface Treatment: Modifying the pigment's surface chemistry to improve its resistance to chemical attack.

  • Use of Buffering Agents: Incorporating buffers into the formulation to maintain a stable pH environment.[1]

Q5: Are there any analytical techniques to identify the degradation products of this compound?

A5: Yes, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly UPLC-MS/MS, are powerful tools for separating and identifying potential degradation products.[3]

Quantitative Data Summary

PropertyAcidic (pH < 6)Neutral (pH 6-8)Alkaline (pH > 8)
Acid/Alkali Resistance (1-5 Scale) 4[4][5]5[4][5]4[4][5]
Expected Color Stability Moderate to GoodExcellentModerate to Good
Potential for Color Shift Possible shift towards yellowMinimalPossible darkening or fading

Key Experimental Protocols

Protocol 1: pH Stability Testing of this compound

Objective: To evaluate the color stability of this compound in a formulation at different pH values over time.

Materials:

  • This compound

  • Your formulation base

  • Buffer solutions (e.g., citrate, phosphate) or acid/alkali for pH adjustment (e.g., HCl, NaOH)

  • pH meter

  • Spectrophotometer or colorimeter

  • Constant temperature and humidity chamber

Methodology:

  • Sample Preparation:

    • Prepare several samples of your formulation containing a fixed concentration of this compound.

    • Adjust the pH of each sample to a different value (e.g., pH 4, 5, 6, 7, 8, 9) using appropriate buffers or pH adjusters.

    • Prepare a control sample at the optimal expected pH (e.g., pH 7).

  • Initial Measurement (T=0):

    • Immediately after preparation, measure the CIELAB (L, a, b*) values of each sample using a spectrophotometer. This will serve as the baseline.

  • Accelerated Aging:

    • Store the samples in a constant temperature and humidity chamber under controlled conditions (e.g., 40°C, 75% RH) to accelerate any potential degradation.

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove the samples from the chamber and allow them to equilibrate to room temperature.

    • Measure the CIELAB values for each sample.

  • Data Analysis:

    • Calculate the total color difference (ΔE) for each sample at each time point using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

    • Plot ΔE* versus time for each pH value to visualize the rate of color change.

Protocol 2: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under harsh pH conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Water bath or oven

  • HPLC-MS system

  • pH meter

Methodology:

  • Acidic Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add hydrochloric acid to achieve a highly acidic pH (e.g., pH 1-2).

    • Heat the solution (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add sodium hydroxide to achieve a highly alkaline pH (e.g., pH 12-13).

    • Heat the solution (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis (Control):

    • Prepare a solution of this compound in a neutral solvent (e.g., water or a buffered solution at pH 7).

    • Heat the solution under the same conditions as the acidic and alkaline samples.

  • Sample Analysis:

    • After the degradation period, neutralize the acidic and alkaline samples.

    • Analyze all samples (acidic, alkaline, and neutral) using an HPLC-MS system to separate and identify the parent pigment and any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

Visualizations

Pigment_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation P This compound in Formulation A Adjust pH (Acidic) P->A N Adjust pH (Neutral) P->N B Adjust pH (Alkaline) P->B Stress Accelerated Aging (e.g., 40°C, 75% RH) A->Stress N->Stress B->Stress Spectro Spectrophotometry (CIELAB Lab*) Stress->Spectro HPLC HPLC-MS (Degradant ID) Stress->HPLC DeltaE Calculate ΔE* (Color Change) Spectro->DeltaE Pathway Propose Degradation Pathway HPLC->Pathway

Caption: Experimental workflow for assessing the pH stability of this compound.

Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Instability This compound Instability at Non-Optimal pH Buffering Use Buffering Agents Instability->Buffering Encapsulation Encapsulation Instability->Encapsulation SurfaceTx Surface Treatment Instability->SurfaceTx Stability Enhanced Color Stability Buffering->Stability Encapsulation->Stability SurfaceTx->Stability

Caption: Logical relationship of mitigation strategies for pH-induced instability.

Azo_Degradation_Pathway cluster_acid Acidic Conditions (pH < 6) cluster_alkali Alkaline Conditions (pH > 8) PR21 This compound (Azo Chromophore) Protonation Protonation of Azo Group PR21->Protonation Deprotonation Deprotonation of Naphthol -OH PR21->Deprotonation Cleavage Potential Cleavage of Azo Bond Protonation->Cleavage LossOfColor_A Color Fading/ Shift to Yellow Cleavage->LossOfColor_A Oxidation Increased Susceptibility to Oxidation Deprotonation->Oxidation LossOfColor_B Color Degradation/ Darkening Oxidation->LossOfColor_B

Caption: Proposed degradation pathways for this compound at extreme pH.

References

Pigment Red 21 Technical Support Center: Troubleshooting Compatibility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on solving compatibility issues encountered with Pigment Red 21 in various binder systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CI 12300) is a monoazo organic pigment with the chemical formula C₂₃H₁₆ClN₃O₂.[1] It is known for its bright, yellowish-red shade and is commonly used in industrial paints, water-based inks, coatings, and textile printing.[2][3]

Q2: What are the most common compatibility issues with this compound?

The most frequently encountered issues include:

  • Flocculation: The clumping of pigment particles, leading to poor color development, reduced gloss, and inconsistent color.[4][5]

  • Poor Dispersion: Difficulty in achieving a uniform distribution of the pigment within the binder, resulting in specks, streaks, and lower tinting strength.

  • Color Shift: Undesirable changes in the hue of the pigment when incorporated into different binder systems.

  • Poor Stability: Settling of the pigment over time in liquid formulations.

Q3: What factors influence the compatibility of this compound with a binder?

Several factors can affect compatibility, including:

  • Binder Chemistry: The chemical nature of the binder (e.g., acrylic, oil-based, water-based) plays a crucial role.[6]

  • Solvent System: The type of solvent used can impact pigment wetting and dispersion.[7]

  • Pigment Particle Size and Surface Treatment: The physical characteristics of the pigment itself are critical.[8][9]

  • Presence of Additives: Dispersants, wetting agents, and other additives can significantly improve or hinder compatibility.[10][11]

Troubleshooting Guides

Issue 1: Flocculation in the Pigment Dispersion

Symptoms:

  • Reduced color strength.

  • Loss of gloss in the final coating.

  • Appearance of streaks or mottled effects.

  • A significant color difference is observed in a "rub-up" test.[12]

Possible Causes and Solutions:

CauseSolution
Inadequate Wetting of Pigment Particles The binder and solvent system may not be effectively displacing air from the pigment surface. Solution: Introduce a suitable wetting agent. For aqueous systems, non-ionic surfactants are often effective. For solvent-based systems, consider additives that lower the surface tension between the pigment and the binder.[10]
Incorrect Dispersant Choice The dispersant used may not be providing sufficient steric or electrostatic repulsion between pigment particles.[4] Solution: Select a dispersant specifically designed for organic pigments. Polymeric dispersants can be particularly effective in providing long-term stability.[13] For water-based systems, anionic dispersants can improve stability.[14]
Insufficient Dispersion Energy The mechanical energy applied during the dispersion process may not be adequate to break down pigment agglomerates. Solution: Optimize the dispersion process by adjusting the speed and duration of mixing. For high-performance applications, consider using a bead mill or a three-roll mill for more effective deagglomeration.[15]
Incompatibility with Other Formulation Components Interactions between the pigment, binder, and other additives can lead to flocculation. Solution: Conduct a systematic evaluation of all components. A compatibility test, where the pigment is mixed with each component individually, can help identify the source of the issue.
Issue 2: Color Shift in the Final Formulation

Symptoms:

  • The dried film exhibits a different color compared to the wet formulation.

  • The color of the pigmented system varies when different binders are used.

Possible Causes and Solutions:

CauseSolution
Interaction with Binder Chemistry The polarity and chemical structure of the binder can influence the electronic environment of the pigment molecule, causing a color shift. Solution: Evaluate the compatibility of this compound with the chosen binder through preliminary testing. If a color shift is observed, consider a binder with a different chemical composition.
pH of the Formulation In aqueous systems, the pH can affect the surface charge of the pigment particles and their interaction with the binder, potentially leading to a color shift. Some pigments can even exhibit color changes due to pH, like D&C Red 21.[16] Solution: Measure and adjust the pH of the formulation. Buffering the system may be necessary to maintain a stable pH and consistent color.
Flocculation As flocculation can alter the light scattering properties of the pigment particles, it can be perceived as a color shift. Solution: Address the flocculation issue using the steps outlined in the previous section. A rub-up test can help determine if flocculation is the cause of the color change.[12]

Quantitative Data Summary

The following tables provide typical performance data for this compound in different binder systems. These values are for guidance and should be confirmed through specific testing.

Table 1: Fastness Properties of this compound in Various Binder Systems

PropertyWater-Based AcrylicSolvent-Based AlkydOil-Based
Light Fastness (1-8, 8=Excellent) 65-65
Heat Stability (°C) 120140120
Water Resistance (1-5, 5=Excellent) 433
Oil Resistance (1-5, 5=Excellent) 344
Acid Resistance (1-5, 5=Excellent) 454
Alkali Resistance (1-5, 5=Excellent) 454

Data compiled from multiple sources.[17][18]

Experimental Protocols

Protocol 1: Assessment of Pigment Dispersion Quality using the Rub-Up Test

Objective: To qualitatively assess the degree of pigment dispersion and identify potential flocculation.

Methodology:

  • Prepare the pigmented formulation by incorporating this compound into the chosen binder system according to the desired formulation.

  • Apply a uniform film of the wet paint or ink onto a non-porous substrate (e.g., a drawdown card).

  • Allow the film to partially dry until it is tacky.

  • Gently rub a small area of the tacky film with a finger.

  • Observe any difference in color between the rubbed and unrubbed areas. A significant color difference indicates flocculation.[12]

Protocol 2: Quantitative Evaluation of Color Stability

Objective: To quantitatively measure the color stability of this compound in a specific binder system over time.

Methodology:

  • Prepare a sample of the pigmented formulation.

  • Use a spectrophotometer to measure the initial CIELAB color coordinates (L, a, b*) of the sample.

  • Store the sample under controlled conditions (e.g., specified temperature and light exposure).

  • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), re-measure the CIELAB coordinates.

  • Calculate the color difference (ΔEab) using the following formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb*)\² ]^½

  • A higher ΔE*ab value indicates greater color instability.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Compatibility Testing cluster_analysis Data Analysis & Troubleshooting P1 Weigh this compound and Binder P2 Add Solvents and Additives P1->P2 P3 High-Shear Dispersion P2->P3 T1 Rub-Up Test for Flocculation P3->T1 T2 Spectrophotometry for Color Stability P3->T2 T3 Viscosity Measurement P3->T3 A2 Evaluate Dispersion Quality T1->A2 A1 Analyze Color Difference (ΔE*ab) T2->A1 A3 Adjust Formulation (e.g., Dispersant) A1->A3 A2->A3

Caption: Workflow for assessing this compound compatibility.

Troubleshooting_Logic Start Compatibility Issue (e.g., Flocculation) Q1 Is wetting agent present and appropriate? Start->Q1 S1 Add/Optimize Wetting Agent Q1->S1 No Q2 Is dispersant type and concentration optimal? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Select/Optimize Dispersant Q2->S2 No Q3 Is dispersion energy sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Increase Mixing Time/Intensity Q3->S3 No End Compatibility Achieved Q3->End Yes A3_Yes Yes A3_No No S3->End

Caption: Logical flow for troubleshooting flocculation issues.

References

Best practices for handling and storing Pigment Red 21 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Pigment Red 21 powder. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Chemical and Physical Properties

A clear understanding of the properties of this compound is essential for its safe handling and effective use.

PropertyValueReference
C.I. Number This compound[1]
CAS Number 6410-26-0[1][2]
Molecular Formula C23H16ClN3O2[1][3][4]
Molecular Weight 401.84 g/mol [1][5]
Appearance Red powder[6]
Shade Yellowish Red[1][3]
pH Value 6.0 - 8.0[1][6]
Density 1.32 - 1.5 g/cm³[1][6]
Oil Absorption 35-45 ml/100g[1][6]
Heat Resistance 120°C - 160°C[1][6]
Light Fastness 5 - 7[5][6]
Water Resistance 4[1][5]
Oil Resistance 3 - 4[1][5]
Acid Resistance 4 - 5[1][6]
Alkali Resistance 4 - 5[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound powder?

A1: While this compound is not classified as a hazardous substance, it is crucial to handle it with care.[7] The main risks are associated with the inhalation of dust and contact with skin and eyes.[7] In case of fire, hazardous vapors and gases like carbon and nitrogen oxides may be released.[8][9] There is also a risk of dust explosion, as with many fine organic powders.[8][10]

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

A2: To ensure safety, the following PPE is recommended:

  • Respiratory Protection: A NIOSH-approved respirator should be used if ventilation is inadequate or if exposure limits are exceeded, to avoid inhaling the powder.[7][11]

  • Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against dust particles.[7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber) that comply with EU Directive 89/686/EEC and the EN 374 standard should be worn.[7][8]

  • Body Protection: Wear suitable protective clothing, such as a lab coat or overalls, to prevent skin contact.[7][8]

Q3: What are the ideal storage conditions for this compound powder?

A3: Proper storage is critical to maintain the quality and stability of the pigment. Store the powder in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][12][13] The storage location should be away from heat, ignition sources, direct sunlight, and incompatible materials such as strong oxidizing agents, acids, and bases.[8][9][14] It is also advisable to store pigment powders in a separate room from other chemicals to prevent cross-contamination.[11][12]

Q4: How should I handle a spill of this compound powder?

A4: In the event of a spill, it is important to avoid generating dust.[7] Isolate the spill area and ensure adequate ventilation.[7] Use spark-proof tools and explosion-proof equipment for cleanup.[7] The spilled material should be collected mechanically (e.g., by sweeping with a dust binding material or using a vacuum with a HEPA filter) and placed into a suitable, labeled container for disposal.[7][10] Do not let the powder enter drains or waterways.[7]

Troubleshooting Guide

Issue: The pigment powder has formed clumps or is caked.

This issue is often caused by exposure to moisture.

Caption: Workflow for troubleshooting caked this compound powder.

Issue: The color of the pigment appears to have changed or faded.

Color change can be indicative of degradation due to improper storage or contamination.

Caption: Decision-making process for addressing color changes in this compound.

Experimental Protocols

While detailed experimental protocols are highly specific to the research being conducted, the following general procedures for handling and preparation should be followed.

Protocol for Safe Handling and Weighing of this compound Powder
  • Preparation: Before handling the powder, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[7] Put on all required personal protective equipment (PPE), including a respirator, safety goggles, gloves, and a lab coat.

  • Container Handling: Retrieve the this compound container from its designated storage area. Before opening, gently tap the container to settle the contents.

  • Dispensing: Open the container slowly to avoid creating airborne dust. Use a clean, dedicated spatula for transferring the powder.

  • Weighing: Weigh the desired amount of powder on a calibrated analytical balance. It is recommended to perform this task within a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Cleanup: After weighing, securely close the pigment container and return it to storage. Clean any residual powder from the balance and surrounding surfaces using a damp cloth or a vacuum with a HEPA filter.

  • Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with local, state, and federal regulations.[7]

Protocol for Responding to Accidental Exposure
  • Inhalation: If the powder is inhaled, move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[7] Consult a doctor if irritation persists.[7]

  • Eye Contact: If the powder enters the eyes, rinse cautiously with clean water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Emergency_Response_Flowchart cluster_workflow Accidental Exposure Response Exposure Accidental Exposure Occurs ExposureType Type of Exposure? Exposure->ExposureType Inhalation Inhalation ExposureType->Inhalation Inhalation SkinContact Skin Contact ExposureType->SkinContact Skin EyeContact Eye Contact ExposureType->EyeContact Eye Ingestion Ingestion ExposureType->Ingestion Ingestion FreshAir Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash with soap and water. SkinContact->WashSkin RinseEyes Rinse with water for 15 mins. Remove contact lenses. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention FreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency response workflow for accidental exposure to this compound.

References

Technical Support Center: Decontamination of Pigment Red 21 Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures for safely handling and decontaminating spills of Pigment Red 21.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 6410-26-0) is a monoazo organic pigment.[1][2] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance.[3] However, like many fine powders, it can pose a respiratory hazard if inhaled and may cause mild irritation to the skin and eyes upon contact.[3][4] The primary risks are associated with the generation of airborne dust, which should be minimized during handling and cleanup.[3][5] There is also a general risk of dust explosion for organic pigments when suspended in air at specific concentrations.[4][6]

Q2: What immediate steps should I take after a this compound spill?

A2:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[7]

  • Assess the Situation: Evaluate the size of the spill and determine if you have the appropriate training and materials to clean it up safely. For large spills, or if you are unsure, contact your institution's Environmental Health & Safety (EHS) office.[5][8]

  • Secure the Area: Restrict access to the spill area to prevent further contamination.[7][9]

  • Don Personal Protective Equipment (PPE): Before beginning any cleanup, put on the required PPE.[3][9]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A3: The minimum required PPE for a this compound spill includes:

  • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[3][4][10]

  • Eye Protection: Safety goggles or glasses with side shields.[3][11]

  • Lab Coat/Protective Clothing: To prevent contamination of personal clothing.[3][4]

  • Respiratory Protection: If there is a risk of inhaling dust, a respirator (e.g., N95 or higher) is necessary.[4][7]

Troubleshooting Guide

Problem 1: The pigment powder has become airborne.

  • Cause: Air currents from ventilation or improper cleanup techniques (e.g., dry sweeping).

  • Solution: If the spill occurred outside a fume hood, consider turning off local ventilation if it's safe to do so and won't affect other critical experiments.[7] Do not attempt to clean up airborne dust without appropriate respiratory protection.[7][8] Gently mist the spilled powder with water to dampen it and prevent further aerosolization.[7][9]

Problem 2: Standard cleaning with soap and water is leaving a red stain on the surface.

  • Cause: this compound has strong coloring properties and can adsorb onto surfaces.[2]

  • Solution: After removing the bulk of the pigment, use a more robust cleaning procedure. A common method for decontaminating surfaces from chemical residues is to use a sequence of cleaning agents. For stubborn stains, a mild solvent wash (e.g., isopropyl alcohol or ethanol) may be effective, but ensure the surface material is compatible with the solvent first. Always test on a small, inconspicuous area. Follow the solvent wipe with a detergent wash and a final rinse with deionized water.

Problem 3: How do I know if the area is truly decontaminated?

  • Cause: Visual inspection may not be sufficient to confirm the complete removal of the fine pigment particles.

  • Solution: For critical applications or in cleanroom environments, surface wipe sampling can be performed to verify the effectiveness of the decontamination. This involves wiping a defined area with a filter medium wetted with a suitable solvent and analyzing the filter for residual pigment. Refer to the detailed protocol below.

Quantitative Data: Physical and Chemical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 6410-26-0[3][12]
Molecular Formula C23H16ClN3O2[1][2]
Density 1.5 g/cm³[2][12]
Heat Resistance 120-160 °C[1][12][13]
Oil Absorption 35-45 ml/100g[12][13]
Water Solubility Insoluble / Sparingly Soluble[1][14]
pH Value 6.0 - 8.0[12][13]

Experimental Protocols

Protocol 1: Decontamination of a Solid this compound Spill

This protocol details the step-by-step procedure for cleaning a minor spill of powdered this compound.

Materials:

  • Spill Kit containing:

    • PPE (gloves, safety goggles, lab coat, respirator)

    • Absorbent pads or paper towels[9]

    • Plastic scoop or dustpan[5]

    • Sealable plastic bags for waste disposal[5][6]

    • Spray bottle with water

    • Detergent solution (e.g., 1-2% solution of a standard lab detergent in water)

    • Hazardous waste labels[5]

Procedure:

  • Preparation: Don the appropriate PPE. Cordon off the spill area.

  • Containment & Dust Control: Gently spray a fine mist of water over the spilled powder to prevent it from becoming airborne.[7][9] Avoid using excessive water that could cause the spill to spread.

  • Collect Bulk Material: Once dampened, carefully use a plastic scoop to collect the bulk of the pigment.[5] Place the collected material into a heavy-duty, sealable plastic bag.[5]

  • Initial Cleaning: Use absorbent pads or damp paper towels to wipe up any remaining pigment. Place all used pads and towels into the waste bag.[5]

  • Surface Decontamination:

    • Liberally apply the detergent solution to the contaminated surface.

    • Wipe the area from the outer edge of the spill towards the center.

    • Rinse the area with clean, wet paper towels.

    • Perform a final wipe with dry paper towels.

  • Disposal: Seal the waste bag tightly and affix a completed hazardous waste label.[5] Dispose of the waste according to your institution's chemical waste guidelines.[3][8]

  • Post-Cleanup: Remove PPE and wash hands thoroughly with soap and water.[3]

Protocol 2: Surface Wipe Sampling for Decontamination Verification

This protocol provides a method to verify the cleanliness of a surface after a spill.

Materials:

  • Wipe sampling media (e.g., sterile gauze or filter paper)

  • Wetting solvent (e.g., Isopropyl Alcohol)

  • Clean, sterile forceps

  • Sample vials with caps

  • Analysis equipment (e.g., UV-Vis Spectrophotometer)

Procedure:

  • Sample Area Selection: Identify the decontaminated area and a nearby, unaffected area to serve as a control.

  • Preparation: Put on a new pair of clean gloves. Using the forceps, remove a piece of wipe media from its packaging.

  • Wetting: Moisten the wipe media with a few drops of the wetting solvent.

  • Sampling:

    • Wipe a defined area (e.g., 10 cm x 10 cm) within the decontaminated zone.

    • Press firmly and wipe in overlapping "S" patterns in one direction.

    • Fold the wipe with the exposed side inward.

    • Wipe the same area again at a 90-degree angle to the first pass.

  • Storage: Using the forceps, place the wipe sample into a labeled sample vial and seal it.

  • Control Sample: Repeat steps 2-5 on the unaffected control surface.

  • Analysis: Extract the pigment from the wipe using a suitable solvent and analyze the concentration using a technique like UV-Vis spectrophotometry, comparing the spill area sample to the control. A result at or below the background level of the control indicates successful decontamination.

Mandatory Visualizations

Decontamination Workflow for this compound Spill

Spill_Decontamination_Workflow start Spill Occurs secure_area Secure Area & Alert Personnel start->secure_area assess Assess Spill Size & Risk minor_spill Minor Spill (Manageable Internally) assess->minor_spill Minor major_spill Major Spill (Contact EHS) assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe secure_area->assess contain Contain Spill: Dampen Powder with Water Mist don_ppe->contain collect Collect Bulk Material (Use Scoop) contain->collect clean Clean Area with Detergent Solution collect->clean rinse Rinse with Water clean->rinse verify Visually Inspect (Optional: Wipe Sample) rinse->verify package_waste Package & Label Contaminated Waste verify->package_waste dispose Dispose of Waste via EHS Procedures package_waste->dispose end Decontamination Complete dispose->end

Caption: Workflow for this compound spill response and decontamination.

References

Minimizing background staining with Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining when using Pigment Red 21 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary properties?

This compound, also known as Bronze Red 2R, is a yellowish-red monoazo pigment.[1][2] It is an organic compound that is insoluble in water but soluble in some organic solvents.[3][4] Its chemical formula is C₂₃H₁₆ClN₃O₂.[5] While primarily used in industrial applications like inks and paints, it is also considered a multifunctional dye for biological experiments, including cell and tissue analysis.[6][7][8][9] Some sources also classify it as a fluorescent dye suitable for chemical stain analysis.[6]

Q2: What are the likely applications of this compound in a research setting?

Given its hydrophobic nature and similarity to other azo dyes like Oil Red O, this compound is likely to be used for staining lipids and other hydrophobic structures within cells and tissues.[1] Its potential fluorescence also suggests applications in fluorescence microscopy.[6]

Q3: What causes high background staining with this compound?

High background staining with this compound can stem from several factors, primarily related to its chemical properties:

  • Hydrophobic Interactions: As a hydrophobic molecule, this compound can non-specifically bind to other hydrophobic molecules and structures in the tissue, such as lipids and certain proteins.[10]

  • Electrostatic Interactions: Non-specific binding can also be mediated by charge-based interactions between the pigment and tissue components.

  • Pigment Aggregation: Due to its low water solubility, the pigment may form aggregates that become trapped in the tissue, leading to punctate or diffuse background.

  • Inadequate Fixation and Washing: Poor fixation can fail to preserve tissue morphology and mask antigens, while insufficient washing may not remove all unbound pigment.

Troubleshooting Guide: Minimizing Background Staining

This guide provides a systematic approach to troubleshooting and minimizing background staining when using this compound.

Problem: High, Diffuse Background Staining

This is often due to non-specific hydrophobic or electrostatic interactions.

Potential Cause Recommended Solution
Non-specific Hydrophobic Binding 1. Add a Surfactant: Include a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween 20 in your wash buffers to disrupt hydrophobic interactions. 2. Use a Protein Blocker: Incubate the sample with a blocking solution containing Bovine Serum Albumin (BSA) or non-fat dry milk before applying the pigment. This can shield hydrophobic sites.
Non-specific Electrostatic Binding 1. Adjust pH: Modify the pH of your buffers. If the pigment and tissue components have opposite charges at the working pH, electrostatic attraction can increase background. 2. Increase Salt Concentration: Adding NaCl (e.g., up to 200 mM) to your buffers can create a shielding effect that reduces charge-based interactions.
Sub-optimal Pigment Concentration Titrate the Pigment: The concentration of this compound may be too high. Perform a dilution series to find the optimal concentration that provides a strong signal with minimal background.
Problem: Punctate or Speckled Background Staining

This is often a result of pigment precipitation or aggregation.

Potential Cause Recommended Solution
Pigment Precipitation 1. Prepare Fresh Staining Solution: this compound solutions should be made fresh before each use. 2. Filter the Staining Solution: Before applying to the sample, filter the pigment solution through a 0.22 µm syringe filter to remove any aggregates.
Poor Solubility in Working Buffer Optimize Solvent Concentration: If diluting a stock of this compound into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility without damaging the tissue. For example, similar azo dyes are often used in 60% isopropanol (B130326).[1]
Problem: Uneven or Patchy Staining

This can be caused by issues with the experimental protocol.

Potential Cause Recommended Solution
Inadequate Deparaffinization If using paraffin-embedded tissues, ensure complete removal of wax by using fresh xylene and extending the deparaffinization time.
Poor Fixation The choice of fixative can impact staining. Ensure the fixation method is appropriate for preserving the target structures. Poor fixation can lead to loss of detail and non-specific binding.
Insufficient Washing Increase the number and duration of wash steps after pigment incubation to ensure all unbound pigment is removed.
Tissue Drying Do not allow the tissue section to dry out at any stage of the staining process, as this can cause non-specific pigment binding and high background.[11]

Experimental Protocols

Hypothetical Protocol for Staining Lipids in Cultured Cells with this compound

This protocol is based on methodologies for similar azo dyes and should be optimized for your specific cell type and experimental conditions.

Reagents:

  • This compound Stock Solution (e.g., 0.5% w/v in 99% isopropanol)

  • 60% Isopropanol

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (for fixation)

  • Mayer's Hematoxylin (B73222) (optional counterstain)

  • Aqueous Mounting Medium

Procedure:

  • Cell Fixation: Wash cultured cells with PBS, then fix with 10% formalin for 10-15 minutes at room temperature.

  • Washing: Discard the formalin and wash the cells twice with distilled water.

  • Isopropanol Rinse: Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.

  • Staining: Remove the isopropanol and add the freshly filtered this compound working solution (diluted from stock with distilled water and filtered). Incubate for 10-20 minutes at room temperature.

  • Differentiation: Remove the staining solution and add 60% isopropanol to differentiate the stain and remove excess pigment.

  • Washing: Wash the cells thoroughly with distilled water.

  • Counterstaining (Optional): If desired, counterstain with Mayer's hematoxylin to visualize cell nuclei.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

  • Visualization: Observe under a microscope. Lipid droplets should appear red.

Visualizations

TroubleshootingWorkflow Start High Background Staining Observed ProblemType Identify Staining Pattern Start->ProblemType Diffuse Diffuse Background ProblemType->Diffuse Diffuse Punctate Punctate/Speckled Background ProblemType->Punctate Punctate Uneven Uneven/Patchy Staining ProblemType->Uneven Uneven Hydrophobic Reduce Hydrophobic Interactions (e.g., Tween 20, BSA) Diffuse->Hydrophobic Filter Filter Staining Solution Punctate->Filter Protocol Review Protocol Steps Uneven->Protocol Electrostatic Reduce Electrostatic Interactions (e.g., Adjust pH, Increase Salt) Hydrophobic->Electrostatic Concentration Optimize Pigment Concentration Electrostatic->Concentration End Minimized Background Concentration->End Fresh Prepare Fresh Solution Filter->Fresh Solvent Optimize Solvent in Buffer Fresh->Solvent Solvent->End Deparaffinize Improve Deparaffinization Protocol->Deparaffinize Fixation Optimize Fixation Protocol->Fixation Washing Enhance Washing Steps Protocol->Washing Washing->End

Caption: Troubleshooting workflow for high background staining.

StainingInteractions cluster_tissue Tissue Section cluster_pigment This compound Lipid Lipid Droplet (Hydrophobic Target) Protein Non-target Protein (Hydrophobic/Charged) Pigment This compound (Hydrophobic) Pigment->Lipid Specific Binding (Desired Staining) Pigment->Protein Non-Specific Binding (Background Staining)

Caption: Specific vs. non-specific binding of this compound.

References

Technical Support Center: Strategies to Reduce Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses strategies to reduce phototoxicity, with a focus on red fluorescent probes. "Pigment Red 21" is an industrial pigment primarily used in paints, inks, and textiles, and is not a standard or recommended fluorescent probe for live-cell imaging.[1][2][3][4][5][6] Its use in biological applications may lead to significant and unpredictable cytotoxic effects. This guide will discuss general principles for mitigating phototoxicity that can be applied to validated live-cell imaging fluorophores. We strongly recommend using fluorescent dyes specifically designed and validated for live-cell imaging to ensure data integrity and reproducibility.

Troubleshooting Guide

This guide provides solutions to common issues encountered during live-cell imaging experiments, with a focus on problems arising from phototoxicity.

Problem Potential Cause Recommended Solution
Rapid cell death or membrane blebbing upon illumination. [7][8]High excitation light intensity or prolonged exposure is causing acute phototoxicity. The chosen dye may be inherently toxic to cells.1. Reduce Excitation Power: Lower the laser or LED power to the minimum required for a detectable signal. 2. Decrease Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[8][9] 3. Switch to a Less Phototoxic Dye: Consider validated, photostable red fluorescent proteins like mScarlet or "gentle" rhodamine dyes.[10][11] 4. Use an Antifade Reagent: Incorporate a commercially available antifade reagent for live-cell imaging, such as ProLong™ Live Antifade Reagent.[9]
Cells show altered morphology, become rounded, or detach over time. [8]Cumulative phototoxic effects are stressing the cells and disrupting normal cellular processes.1. Time-lapse Imaging Strategy: Increase the interval between image acquisitions to allow cells to recover. 2. Use Neutral Density Filters: Reduce the intensity of the excitation light.[9] 3. Optimize Imaging Medium: Supplement the medium with antioxidants like ascorbic acid or Trolox to scavenge reactive oxygen species (ROS).[10][12] 4. Consider a Different Imaging Modality: If available, use techniques with lower phototoxicity like light-sheet or two-photon microscopy.[10][12]
Fluorescent signal photobleaches quickly. [13]The fluorophore is being photochemically destroyed by the excitation light.1. Select a More Photostable Fluorophore: Dyes specifically engineered for photostability will provide a longer-lasting signal.[14] 2. Use Antifade Mounting Media (for fixed cells): For fixed-cell controls, use mounting media with antifade protection.[13][15] 3. Minimize Exposure: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[13] 4. Create a Photobleaching Curve: Quantify the rate of photobleaching to normalize your fluorescence intensity data.[13]
Subtle changes in cell behavior are observed (e.g., altered migration, stalled mitosis). [16][17][18]Phototoxicity is causing non-lethal cellular dysfunction that can compromise experimental results.1. Perform Control Experiments: Image unstained cells under the same illumination conditions to assess the impact of light alone. 2. Use Lower Energy Wavelengths: Red-shifted fluorophores are generally less phototoxic than blue or green ones because they use longer, lower-energy excitation wavelengths.[7][10] 3. Reduce "Illumination Overhead": Use hardware triggering (e.g., TTL) to ensure the sample is only illuminated during the camera's exposure time.[16][19] 4. Assess Mitochondrial Morphology: As a sensitive indicator of cell health, monitor mitochondrial morphology. Fragmentation can be an early sign of phototoxic stress.[16]

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a problem in live-cell imaging?

A1: Phototoxicity refers to the damaging effects of light on living cells, which is often exacerbated by the presence of fluorescent molecules.[20] During fluorescence microscopy, high-intensity light is used to excite a fluorophore. This process can lead to the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[20] This damage can lead to altered cell behavior, apoptosis (cell death), and artifacts in the experimental data, ultimately compromising the biological relevance of the findings.[7][12][18]

Q2: Are red fluorescent dyes less phototoxic than other colors?

A2: Generally, longer wavelengths of light (like those used to excite red fluorescent dyes) are less energetic and penetrate deeper into tissues with less scattering compared to shorter wavelengths (like blue or green light).[10][21][22] This often translates to lower phototoxicity and less autofluorescence from the sample.[21] However, the phototoxicity of a dye is also dependent on its chemical structure and quantum yield of triplet state formation. Therefore, while red-shifted dyes are often preferred, it is crucial to choose a dye that has been specifically optimized for low phototoxicity in live-cell imaging.[10]

Q3: How can I reduce phototoxicity by optimizing my imaging parameters?

A3: To minimize phototoxicity, you should aim to deliver the minimum number of photons necessary to obtain a usable image. This can be achieved by:

  • Minimizing illumination intensity: Use the lowest possible laser or LED power.[9]

  • Minimizing exposure time: Use the shortest camera exposure time that provides a good signal-to-noise ratio.[9]

  • Reducing the frequency of image acquisition: In time-lapse experiments, increase the interval between exposures.

  • Avoiding unnecessary illumination: Use transmitted light to find and focus on your cells before switching to fluorescence for image capture.[13]

Q4: What are the best practices for choosing a fluorescent dye for live-cell imaging?

A4: When selecting a fluorescent dye, consider the following:

  • Photostability: Choose a dye that is resistant to photobleaching.

  • Brightness: A brighter dye will require less excitation light.

  • Low Toxicity: Select dyes that have been demonstrated to have minimal impact on cell viability and function.

  • Spectral Properties: Ensure the excitation and emission spectra of the dye are compatible with your microscope's lasers and filters.

  • Validated for Live-Cell Imaging: Prioritize dyes that have been specifically developed and validated for live-cell applications, such as certain rhodamine derivatives or newer red fluorescent proteins.[11][21]

Q5: Can adding supplements to my imaging media help reduce phototoxicity?

A5: Yes, supplementing your imaging medium with antioxidants can help mitigate phototoxicity by neutralizing reactive oxygen species (ROS).[12] Commonly used supplements include:

  • Ascorbic acid (Vitamin C) [10][12]

  • Trolox (a water-soluble analog of Vitamin E)[10][23]

  • n-propyl gallate [10]

  • Sodium Pyruvate [23]

It is important to test the effect of these supplements on your specific cell type and experimental setup, as their efficacy can vary.[12]

Experimental Protocols

Protocol 1: Assessing Phototoxicity using a Cell Viability Assay (Neutral Red Uptake Method)

This protocol is adapted from the 3T3 Neutral Red Uptake Phototoxicity Test and can be used to quantify light-induced cell death.[24][25]

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

  • Dye Incubation: Incubate the cells with the fluorescent dye at the desired concentration for the appropriate amount of time. Include control wells with unstained cells.

  • Illumination: Expose one set of plates (+Light) to a controlled dose of excitation light using your microscope's illumination system. Keep a duplicate set of plates in the dark (-Light).

  • Post-Illumination Incubation: Incubate both sets of plates for 24 hours.

  • Neutral Red Staining: Replace the culture medium with a medium containing Neutral Red dye and incubate for approximately 3 hours. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the Neutral Red from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a plate reader.

  • Analysis: Compare the absorbance values between the +Light and -Light conditions. A significant decrease in absorbance in the +Light wells indicates phototoxicity.

Protocol 2: Quantitative Analysis of Photobleaching

This protocol allows you to measure the rate of photobleaching for a given fluorophore and imaging condition.

  • Sample Preparation: Prepare a sample of cells stained with the fluorescent dye of interest.

  • Image Acquisition:

    • Select a region of interest (ROI) within a stained cell.

    • Acquire a time-lapse series of images using the same imaging settings you plan to use for your experiment (e.g., laser power, exposure time). Keep the time interval between images short and consistent.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the mean fluorescence intensity as a function of time (or image number).

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant.

  • Normalization: Use the calculated photobleaching curve to normalize for the loss of fluorescence intensity in your experiments.[13]

Visualizations

Experimental_Workflow_for_Assessing_Phototoxicity cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_assay Viability Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate stain Stain with Fluorescent Dye start->stain light Expose to Excitation Light (+Light) stain->light dark Keep in Dark (-Light) stain->dark incubate Incubate 24h light->incubate dark->incubate nru Neutral Red Uptake Assay incubate->nru quantify Quantify Absorbance nru->quantify compare Compare +Light vs. -Light quantify->compare result Determine Phototoxicity compare->result

Caption: Workflow for assessing dye phototoxicity using a cell viability assay.

Phototoxicity_Mitigation_Strategies cluster_instrument Instrumental/Setup Optimization cluster_reagent Reagent/Probe Selection cluster_outcome Desired Outcome A1 Decrease Light Intensity (ND filters, lower power) C1 Reduced Phototoxicity & Improved Cell Health A1->C1 A2 Reduce Exposure Time A2->C1 A3 Increase Time Interval A3->C1 A4 Use Hardware Triggering (TTL) A4->C1 B1 Choose Photostable, Bright Fluorophore B1->C1 B2 Use Red-Shifted Dyes B2->C1 B3 Add Antioxidants to Media (Trolox, Ascorbic Acid) B3->C1

Caption: Key strategies to mitigate phototoxicity in live-cell imaging.

ROS_Generation_Pathway Fluorophore Fluorophore (Ground State) ExcitedSinglet Excited Singlet State Fluorophore->ExcitedSinglet Absorption Excitation Excitation Light (Photon) Excitation->Fluorophore ExcitedSinglet->Fluorophore Fluorescence Fluorescence Fluorescence Emission ExcitedSinglet->Fluorescence ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet ISC IntersystemCrossing Intersystem Crossing Oxygen Molecular Oxygen (³O₂) ExcitedTriplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Caption: Simplified Jablonski diagram showing ROS generation by a fluorophore.

References

Improving the signal-to-noise ratio in Pigment Red 21 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Pigment Red 21.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Weak or No Fluorescence Signal

Q: My this compound signal is barely detectable or completely absent. What are the likely causes and how can I resolve this?

A: A weak or non-existent signal can stem from several factors, ranging from incorrect instrument settings to issues with the sample preparation. Below is a systematic approach to diagnosing and solving this problem.

Potential Causes and Solutions for Weak Signal

Potential Cause Recommended Solution
Incorrect Filter Sets This compound is a tetrabromofluorescein.[1] Its fluorescent properties are closely related to Eosin (B541160) Y, which has an excitation maximum around 525 nm and an emission maximum around 546 nm.[2][3] Ensure you are using a filter set that is optimized for these wavelengths (e.g., a standard FITC/GFP or Cy3 filter set may not be optimal).
Low Fluorophore Concentration The concentration of this compound may be too low for detection. Titrate the concentration of the pigment to find the optimal balance between signal intensity and background.[4]
Photobleaching Halogenated fluoresceins can be susceptible to photobleaching (light-induced signal degradation).[1] Minimize light exposure by using neutral density filters, reducing illumination intensity, and decreasing exposure times.[5][6] Consider using an anti-fade mounting medium.[6]
pH Sensitivity The fluorescence of fluorescein (B123965) derivatives can be pH-dependent.[1] Ensure your imaging buffer is within the optimal pH range for the fluorophore, typically slightly alkaline (pH 7.5-8.5).
Suboptimal Antibody Dilution If using this compound conjugated to an antibody, an inappropriate dilution can lead to a weak signal. Optimize the antibody concentration through titration to achieve a high signal-to-background ratio.[4]
Degraded Reagents Ensure that the this compound or its conjugate has been stored correctly, protected from light, and is within its expiration date. Fluorophores can degrade over time, leading to a loss of signal.[4]
Issue 2: High Background Noise

Q: I am observing a strong signal, but the background is also very high, resulting in a poor signal-to-noise ratio. What can I do?

A: High background fluorescence can obscure your specific signal and originates from various sources, including the sample itself (autofluorescence) and the experimental setup.[2]

Strategies for Reducing High Background Noise

Source of Noise Mitigation Strategy
Autofluorescence Biological samples often contain endogenous fluorophores like NADH and collagen that contribute to background noise.[7] Consider using a longer wavelength fluorophore if possible, as autofluorescence is often more pronounced in the blue-green spectrum.[8] Other strategies include perfusing tissues with PBS to remove red blood cells and using chemical quenching agents like Sudan Black B.[7][8]
Nonspecific Antibody Binding If using an antibody conjugate, nonspecific binding can elevate the background. Ensure adequate blocking (e.g., with BSA or serum from the secondary antibody's host species) and include stringent wash steps.[4]
Excess Fluorophore Unbound this compound or its conjugate will contribute to background fluorescence. Ensure thorough washing steps after incubation to remove any unbound dye.[4]
Imaging Medium and Vessels Some cell culture media and plastic-bottom dishes can be fluorescent.[2] For live-cell imaging, consider using a phenol (B47542) red-free, optically clear medium.[9] For microscopy, use glass-bottom dishes or slides to minimize background from the vessel.[2]
Instrumental Noise Noise can be introduced by the camera and other electronic components of the microscope.[10] This can often be reduced by cooling the camera or by using image processing techniques like frame averaging.[11]
Issue 3: Rapid Signal Fading (Photobleaching)

Q: My this compound signal is initially bright but fades quickly upon illumination. How can I prevent this?

A: The rapid fading of fluorescence is known as photobleaching, a common issue with many organic fluorophores, including halogenated fluoresceins.[1][5] This occurs when the fluorophore is irreversibly damaged by the excitation light.

Techniques to Minimize Photobleaching

Strategy Detailed Approach
Reduce Illumination Intensity Use the lowest possible laser power or lamp intensity that provides a sufficient signal. Neutral density filters are effective for this.[3][6]
Minimize Exposure Time Limit the duration of light exposure by using shorter camera exposure times and only illuminating the sample when acquiring an image.[6]
Use Anti-fade Reagents Mount your sample in a commercially available anti-fade mounting medium. These reagents contain chemicals that scavenge free radicals and reduce photobleaching.[3]
Optimize Image Acquisition Settings Increase camera gain or use a more sensitive detector to compensate for a lower excitation intensity. Frame averaging can also improve the signal-to-noise ratio of a dimmer image.[11]
Choose Photostable Alternatives If photobleaching remains a significant issue, consider if a more photostable fluorophore in a similar spectral range could be used for your application.[6]

Experimental Protocols

Protocol for Optimal Staining with this compound Conjugates

This protocol provides a general framework for immunofluorescence staining. Optimal concentrations and incubation times should be determined empirically.

  • Sample Preparation: Prepare cells or tissue sections according to your standard procedure.

  • Fixation and Permeabilization: Fix the sample (e.g., with 4% paraformaldehyde) and permeabilize if the target is intracellular (e.g., with 0.1% Triton X-100 in PBS).

  • Blocking: Incubate the sample in a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour at room temperature to reduce nonspecific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the sample (e.g., for 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the sample three times for 5 minutes each with PBS to remove the unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample three times for 5 minutes each with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for this compound (Excitation: ~525 nm, Emission: ~550 nm).[2][3] Minimize light exposure during imaging.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is chemically known as 2',4',5',7'-tetrabromofluorescein.[1] Its spectral properties are very similar to its disodium (B8443419) salt, Eosin Y. The recommended starting point for excitation is around 525 nm, with an emission peak expected around 546-550 nm.[2][3] The fluorescence quantum yield of the related Eosin Y is approximately 0.67 in basic ethanol, but this can be lower in aqueous solutions.[5][6]

Q2: How should I store this compound and its conjugates?

A2: Like most fluorophores, this compound should be stored protected from light to prevent photodegradation. For long-term storage, follow the manufacturer's recommendations, which typically involve storing it at -20°C or 4°C in a desiccated form. Once in solution, store at 4°C for short-term use and aliquot for long-term storage at -20°C to avoid repeated freeze-thaw cycles. Always handle fluorescent reagents in a dark or dimly lit environment.[4]

Q3: Can I use this compound for live-cell imaging?

A3: While this compound can be used for live-cell imaging, its susceptibility to photobleaching and the potential for phototoxicity with high-intensity light should be considered.[5] It is crucial to use the lowest possible excitation light intensity and exposure time to maintain cell health and signal integrity.[6] Using specialized live-cell imaging media that reduce background fluorescence is also recommended.[2]

Q4: How do I perform a control for autofluorescence?

A4: To assess the level of autofluorescence in your sample, prepare a control slide that goes through all the staining steps, but without the addition of the primary and secondary antibodies.[7] Imaging this sample with the same settings used for your stained samples will reveal the extent of the background signal originating from the sample itself.

Visualizations

Troubleshooting_Workflow start Weak or No Signal check_filters Check Filter Sets (Ex: ~525nm, Em: ~550nm) start->check_filters optimize_concentration Optimize Pigment Concentration check_filters->optimize_concentration Filters Correct check_photobleaching Assess for Photobleaching optimize_concentration->check_photobleaching Concentration Optimized check_ph Verify Buffer pH (e.g., pH 7.5-8.5) check_photobleaching->check_ph Minimal Photobleaching final_image Acquire Image check_ph->final_image pH is Optimal Signal_To_Noise_Factors cluster_signal Signal cluster_noise Noise pigment_concentration Pigment Concentration snr Signal-to-Noise Ratio (SNR) pigment_concentration->snr excitation_intensity Excitation Intensity excitation_intensity->snr quantum_yield Quantum Yield quantum_yield->snr autofluorescence Autofluorescence autofluorescence->snr nonspecific_binding Nonspecific Binding nonspecific_binding->snr detector_noise Detector Noise detector_noise->snr

References

Technical Support Center: Analysis of Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Pigment Red 21. The information is intended for researchers, scientists, and professionals in drug development who are working with this yellowish-red monoazo pigment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as C.I. 12300, is an organic compound with the chemical formula C₂₃H₁₆ClN₃O₂.[1][2][3] It is a monoazo pigment characterized by its brilliant yellowish-red hue.[2] Due to its color properties, it finds applications in various industries, including paints, inks, and coatings.[4][5]

Q2: What are the key analytical techniques for quantifying this compound?

The primary analytical techniques for the quantitative analysis of this compound and other similar organic pigments are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. HPLC is preferred for its ability to separate the pigment from impurities, while UV-Vis spectroscopy offers a simpler and faster method for concentration determination if the sample is relatively pure.

Q3: What is a suitable solvent for preparing this compound standard solutions?

This compound is generally insoluble in water but soluble in several organic solvents.[6] For analytical purposes, Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are effective solvents for dissolving this compound and other monoazo pigments to prepare stock solutions for calibration standards.[7] Toluene can also be used, as this compound can be crystallized from it.[6]

Q4: What is the maximum absorption wavelength (λmax) for this compound?

Experimental Protocols

Preparation of Calibration Standards

A critical step in the quantitative analysis of this compound is the preparation of accurate calibration standards.

Workflow for Preparation of Calibration Standards

A Weigh this compound Standard B Dissolve in Suitable Solvent (e.g., DMF) to Prepare Stock Solution A->B C Perform Serial Dilutions of Stock Solution B->C D Prepare a Series of Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL) C->D E Analyze by HPLC or UV-Vis D->E A Prepare Mobile Phase & Equilibrate HPLC System B Inject Calibration Standards A->B D Inject Sample Solution A->D C Generate Calibration Curve (Peak Area vs. Concentration) B->C E Determine this compound Concentration C->E D->E A Determine λmax of This compound B Measure Absorbance of Calibration Standards at λmax A->B D Measure Absorbance of Sample A->D C Construct Calibration Curve (Absorbance vs. Concentration) B->C E Calculate Concentration using Beer-Lambert Law & Calibration Curve C->E D->E

References

Validation & Comparative

A Comparative Analysis of Lightfastness: Pigment Red 21 vs. Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate colorants is a critical decision, with pigment stability being a paramount concern. This guide provides a detailed comparison of the lightfastness and other key properties of two commonly used red pigments: Pigment Red 21 and Pigment Red 170.

This compound, a monoazo pigment, and Pigment Red 170, a naphthol AS pigment, are both utilized in a variety of applications, from industrial coatings to printing inks. However, their performance characteristics, particularly their resistance to degradation upon exposure to light, differ significantly. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable pigment for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for this compound and Pigment Red 170, based on data from technical datasheets. It is important to note that specific values may vary slightly between manufacturers.

PropertyThis compoundPigment Red 170Test Method/Scale
Lightfastness (Full Shade) 5-6[1]7[2][3]Blue Wool Scale (1-8)
Lightfastness (Reduced Tint) Not specified6[4]Blue Wool Scale (1-8)
Heat Resistance 120°C[1]180°C[2][3][5]-
Water Resistance 4[1]5[2][3][5]Scale (1-5)
Acid Resistance 4[1]5[2][3][5]Scale (1-5)
Alkali Resistance 4[1]5[2][3][5]Scale (1-5)
Oil Resistance 3-4[1]4-5[2][3]Scale (1-5)
Ethanol Resistance 4[1]4-5[3][5]Scale (1-5)
Benzene Resistance 3[1]4-5[2][3]Scale (1-5)
Ketone Resistance 3[1]4-5[2][3]Scale (1-5)
Migration Resistance 3[6]3-4[4]Scale (1-5)

Key Observations:

  • Lightfastness: Pigment Red 170 exhibits significantly better lightfastness (a rating of 7 in full shade) compared to this compound (rated 5-6).[1][2][3] This indicates a greater resistance to fading and color change upon exposure to light, making it more suitable for applications requiring long-term color stability. Pigment Red 170 is available in two crystal forms; a transparent, blue-toned red with a lightfastness of 6, and a non-transparent, more stable form with a lightfastness of 7.[7]

  • Heat Resistance: Pigment Red 170 demonstrates superior heat resistance (180°C) compared to this compound (120°C), making it a better choice for processes involving elevated temperatures.[1][2][3][5]

  • Chemical Resistance: Pigment Red 170 consistently shows higher resistance to water, acids, alkalis, oils, and various solvents than this compound.[1][2][3][5]

Experimental Protocols

The lightfastness of pigments is typically determined using standardized experimental protocols. A widely accepted method is the ASTM D4303, "Standard Test Methods for Lightfastness of Artists' Pigments in Paints." This standard outlines procedures for accelerated weathering to simulate the effects of indoor light exposure over time.

A typical experimental workflow for lightfastness testing involves the following steps:

  • Sample Preparation: The pigment is dispersed in a specific vehicle (e.g., acrylic emulsion, oil) at a standardized concentration. A drawdown of the pigmented binder is then applied to a substrate, such as a sealed paper card or an aluminum panel, to create a uniform film of a specified thickness.

  • Initial Color Measurement: The initial color of the prepared samples is precisely measured using a spectrophotometer or colorimeter. This provides the baseline data for comparison.

  • Exposure: The samples are exposed to a controlled light source that simulates natural daylight filtered through window glass. This is often achieved using a xenon arc apparatus. The total radiant exposure is carefully controlled.

  • Calculation of Color Change: The difference between the initial and final color measurements is calculated, typically expressed as ΔE* (Delta E) using the CIELAB color space. The Blue Wool Scale, a series of blue wool cloths with known, varying degrees of lightfastness, is often exposed alongside the samples as a visual reference.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_measurement Color Measurement cluster_exposure Exposure cluster_analysis Data Analysis A Pigment Dispersion in Vehicle B Drawdown on Substrate A->B C Initial Spectrophotometer Reading B->C D Xenon Arc Exposure (ASTM D4303) C->D E Final Spectrophotometer Reading D->E F Calculate Color Difference (ΔE*) E->F G Assign Lightfastness Rating F->G

Caption: A conceptual workflow for determining pigment lightfastness according to established standards.

Signaling Pathways of Photodegradation

The degradation of organic pigments upon exposure to light is a complex process involving several photochemical reactions. While the specific pathways can vary depending on the pigment's molecular structure, a general overview can be illustrated. The absorption of photons, particularly in the UV and visible regions of the spectrum, can excite the pigment molecule to a higher energy state. This excited molecule can then undergo various reactions, including photo-oxidation and photocleavage of chemical bonds, leading to the breakdown of the chromophore and a loss of color.

Photodegradation_Pathway cluster_initiation Initiation cluster_excitation Excitation cluster_degradation Degradation Pathways A Pigment Molecule (Ground State) B Photon Absorption (hν) A->B Light Exposure C Excited State Pigment Molecule B->C D Photo-oxidation C->D E Photocleavage C->E F Colorless Degradation Products D->F E->F

Caption: A simplified diagram illustrating the general pathways of pigment photodegradation.

Conclusion

Based on the available data, Pigment Red 170 offers superior lightfastness, heat stability, and chemical resistance compared to this compound. For applications where long-term color stability and durability are critical, Pigment Red 170 is the recommended choice. This compound, being a more economical option, may be suitable for applications with less stringent performance requirements, particularly for indoor use where light exposure is limited. The selection between these two pigments should be guided by a thorough evaluation of the specific performance requirements of the intended application.

References

A Comparative Performance Analysis of Pigment Red 21 and Other Select Monoazo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for ensuring the stability, efficacy, and safety of final products. This guide provides an objective comparison of the performance of Pigment Red 21 against other common monoazo pigments, including Pigment Red 2, Pigment Red 3, Pigment Red 48:1, Pigment Red 48:3, and Pigment Red 57:1. The information presented is supported by experimental data and detailed methodologies to aid in informed pigment selection.

Executive Summary

This compound is a monoazo pigment that offers a balance of properties, including moderate lightfastness and heat stability. However, its performance in comparison to other monoazo pigments varies significantly depending on the specific application and environmental conditions. This guide details the relative performance of these pigments across key metrics such as lightfastness, heat stability, and chemical resistance, providing a framework for selecting the optimal pigment for a given formulation.

Data Presentation: Comparative Performance of Monoazo Pigments

The following table summarizes the key performance characteristics of this compound and other selected monoazo pigments based on available technical data.

PigmentC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Water Resistance (1-5 Scale)Oil Resistance (1-5 Scale)
This compound123005-6[1]120[1]4[1][2]4[1][2]4[1]3-4[1]
Pigment Red 2123106[3]150[3]4[3]5[3]4[3]4[3]
Pigment Red 3121206[4]140-150[4][5]3-4[5]3-4[5]4[5]4-5[5]
Pigment Red 48:115865:17[6]180[6]Good[7]Poor[6]Good[7]Good[7]
Pigment Red 48:315865:36-7[8]180[8]3-4[8]4[8]4[8]4[8]
Pigment Red 57:115850:151604444

Note: The data presented in this table is compiled from various manufacturers' technical datasheets and should be considered as a general guide. It is recommended to conduct specific testing for your application.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established industry standards.

Lightfastness Testing (Based on ASTM D4303-10 and ISO 105-B02)

Objective: To determine the resistance of the pigment to fading or changing color upon exposure to a controlled light source simulating indoor or outdoor conditions.

Apparatus:

  • Xenon arc lightfastness apparatus equipped with a daylight filter.

  • Blue Wool Scale (ISO 105-B02) or other agreed-upon lightfastness standards.[9]

  • Spectrophotometer or colorimeter for color measurement.

Procedure:

  • Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied to a substrate to create a uniform colored panel. A portion of the panel is masked to serve as an unexposed reference.

  • Exposure: The prepared panels are placed in the xenon arc apparatus. The exposure conditions are set to simulate the intended end-use environment. For general testing, typical conditions are:

    • Irradiance: 0.35 W/m²/nm at 340 nm.[10]

    • Black Panel Temperature: 63 ± 2°C.

    • Relative Humidity: 55 ± 5%.[10]

  • Evaluation: The exposed portion of the panel is periodically compared to the unexposed portion and the Blue Wool Scale. The lightfastness rating is determined by the Blue Wool reference that shows a similar degree of color change. The color difference (ΔE*ab) between the exposed and unexposed areas can also be measured instrumentally.[11]

Heat Stability Testing (Based on DIN 53775)

Objective: To evaluate the pigment's ability to withstand high temperatures without significant color change.

Apparatus:

  • Forced air convection oven.

  • Thermogravimetric Analyzer (TGA) for more detailed analysis.[12]

  • Colorimeter or spectrophotometer.

Procedure:

  • Sample Preparation: The pigment is incorporated into a specific polymer or binder system at a defined concentration. The mixture is then shaped into plaques or films.

  • Testing: The prepared samples are placed in a preheated oven at a series of increasing temperatures for a specified duration (e.g., 10 minutes at each temperature).

  • Evaluation: After cooling, the color of the heat-treated samples is compared to an untreated control sample. The heat stability is reported as the maximum temperature at which the color change (ΔEab) remains within a specified tolerance (e.g., ΔEab ≤ 3).[13]

Chemical Resistance Testing (Based on ASTM D1308 and ISO 2812-1)

Objective: To assess the pigment's resistance to various chemicals, such as acids, alkalis, and solvents.

Apparatus:

  • Pipettes or droppers.

  • Watch glasses or other suitable covers for spot testing.[14]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).[9]

Procedure:

  • Sample Preparation: A coating of the pigment in a suitable binder is applied to a non-porous substrate and allowed to fully cure.

  • Spot Test: A few drops of the test chemical (e.g., 5% HCl, 5% NaOH) are placed on the coated surface. The spot is then covered with a watch glass to prevent evaporation and left for a specified period (e.g., 24 hours).[14]

  • Evaluation: After the exposure period, the watch glass is removed, and the area is gently cleaned. The tested spot is visually assessed for any changes such as discoloration, blistering, or loss of gloss. The degree of color change is evaluated using the Grey Scale, where a rating of 5 indicates no change and 1 indicates a severe change.[15]

Visualization of Pigment Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable monoazo pigment based on performance requirements.

PigmentSelectionWorkflow A Define Application Requirements (e.g., Lightfastness, Heat, Chemical Resistance) B Consult Comparative Performance Data Table A->B Input C Identify Candidate Pigments B->C Analysis D Review Detailed Experimental Protocols C->D Verification E Conduct Application-Specific Testing D->E Methodology F Evaluate Performance Against Requirements E->F Data F->C Re-evaluate G Select Optimal Pigment F->G Decision H Final Formulation and Quality Control G->H

Pigment Selection Workflow Diagram

Conclusion

The selection of a monoazo pigment requires a careful evaluation of its performance characteristics in the context of the intended application. While this compound offers a general-purpose solution, other monoazo pigments such as Pigment Red 2 and Pigment Red 48:3 may provide superior lightfastness and heat stability. For applications demanding high chemical resistance, a thorough review of specific resistance data is crucial. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists to make informed decisions in the pigment selection process. It is always recommended to perform in-house testing to validate the performance of any selected pigment within the specific formulation and end-use conditions.

References

Validating Pigment Red 21: A Comparative Guide to Non-Toxic Cellular Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate cellular stains is a critical step in experimental design. An ideal stain should provide clear visualization without inducing cytotoxic effects that could confound experimental results. This guide provides a comparative analysis of Pigment Red 21 against two widely used, non-toxic cellular stains: Eosin Y and Neutral Red. Due to a lack of available cytotoxicity data for this compound, this guide also outlines the necessary experimental protocols to validate its potential as a non-toxic cellular stain.

Comparative Analysis of Cellular Stains

The following table summarizes the known properties of this compound, Eosin Y, and Neutral Red. It highlights the current gap in knowledge regarding the cytotoxicity of this compound, emphasizing the need for empirical validation.

FeatureThis compoundEosin YNeutral Red
Chemical Class Monoazo PigmentXanthene DyeAzine Dye
Color in Solution Yellowish-RedPink to RedRed
Cellular Localization Requires Experimental ValidationPrimarily stains cytoplasm and extracellular matrix pink/red.[1][2][3]Accumulates in the lysosomes of viable cells, staining them red.[4][5][6]
Typical Application Industrial pigment for inks, paints, and textiles.[7][8]Counterstain in histology (H&E staining), vital stain for cytoplasm.[1][2][9]Supravital and vital staining of cells, pH indicator.[4][5][10]
Reported Cytotoxicity Data not available from in vitro cellular assays.[11][12]Generally considered non-toxic at working concentrations for vital staining.[13]Considered non-toxic and is used in cell viability/cytotoxicity assays.[6][14]
IC50 (µg/mL) Requires Experimental ValidationNot typically defined for its use as a vital stain.Not typically defined for its use as a vital stain.

Experimental Protocols for Validation

To ascertain the suitability of this compound as a non-toxic cellular stain, a series of validation experiments are necessary. Below are detailed protocols for assessing cytotoxicity and staining efficacy.

Cytotoxicity Assessment: MTT and LDH Assays

Two standard methods for evaluating the effect of a compound on cell viability are the MTT and LDH assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[15][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[15][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) and include untreated and vehicle controls. Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[18]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to release maximum LDH).

Staining Efficacy and Cellular Localization

This protocol determines the ability of this compound to stain living cells and its subcellular localization.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a petri dish or in a chambered slide.

  • Staining Solution Preparation: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS or HBSS) at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Live Cell Staining: Remove the culture medium and wash the cells with PBS. Add the this compound staining solution and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Washing: Remove the staining solution and wash the cells gently with PBS.

  • Microscopy: Immediately observe the cells under a fluorescence microscope using appropriate filter sets. Capture images to document staining patterns.

  • Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., Hoechst for nucleus, MitoTracker for mitochondria).

Visualizing Experimental Workflows

Experimental_Workflow D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 D5 D5 D4->D5

Hypothetical Signaling Pathway for Cytotoxicity

Should this compound exhibit cytotoxic properties, it could potentially act through various cellular signaling pathways. The diagram below illustrates a hypothetical pathway leading to apoptosis (programmed cell death) that could be investigated.

Cytotoxicity_Pathway PR21 This compound ROS Reactive Oxygen Species (ROS) Production PR21->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis triggers

Conclusion

While this compound is utilized in various industrial applications, its suitability as a non-toxic cellular stain for research purposes remains unvalidated. This guide provides a framework for the necessary experimental evaluation. By conducting rigorous cytotoxicity and staining efficacy studies as outlined, researchers can objectively determine if this compound can be added to the toolkit of reliable and non-toxic cellular stains, alongside established options like Eosin Y and Neutral Red. Until such data is available, caution is advised when considering this compound for live-cell imaging and other applications where cell viability is critical.

References

Pigment Red 21: A Viable Alternative to Traditional Biological Dyes? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biological research, the pursuit of novel and enhanced staining reagents is a constant endeavor. While traditional dyes like Eosin Y have long been staples in histology and cytology, their limitations, including moderate photostability, have opened the door for exploring alternatives. This guide provides an in-depth comparison of Pigment Red 21, a monoazo naphthol pigment, with the widely used Eosin Y, offering a data-driven perspective for researchers considering its adoption.

Physicochemical and Performance Characteristics: A Head-to-Head Comparison

A comprehensive understanding of the fundamental properties of a dye is paramount to predicting its performance in biological applications. The following tables summarize the key physicochemical and performance characteristics of this compound and Eosin Y, based on available data.

Physicochemical PropertiesThis compoundEosin Y
Chemical Class Monoazo Naphthol PigmentXanthene Dye
CAS Number 6410-26-017372-87-1
Molecular Formula C₂₃H₁₆ClN₃O₂C₂₀H₆Br₄Na₂O₅
Molecular Weight 401.85 g/mol 691.85 g/mol
Predicted pKa 10.632.0, 3.8
Solubility in Water InsolubleSoluble
Solubility in Ethanol (B145695) SolubleSoluble
Performance CharacteristicsThis compoundEosin Y
Staining Mechanism Likely non-polar and ionic interactionsIonic interactions
Typical Applications Industrial paints, inks (potential for biological staining)Histology (H&E), Cytology (Pap stain)
Photostability Light Fastness: 6-7 (on a scale of 1-8)Prone to photodegradation
Cytotoxicity (IC₅₀) Data not available (generally considered low toxicity)~0.1 mM (in human mesenchymal stem cells, with light exposure)

Experimental Protocols: Methodologies for Staining and Cytotoxicity Assessment

Detailed and reproducible protocols are essential for the objective evaluation of any new reagent. Below are the standard operating procedures for tissue staining with Eosin Y and a proposed protocol for this compound, alongside a general method for assessing cytotoxicity.

Histological Staining Protocols

Eosin Y Staining Protocol (Standard H&E Counterstain)

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate in 95% ethanol for 3 minutes.

    • Hydrate in 70% ethanol for 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Stain in Harris's hematoxylin (B73222) solution for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for a few seconds.

    • "Blue" in Scott's tap water substitute or a weak ammonia (B1221849) solution for 1-2 minutes.

    • Wash in running tap water.

  • Counterstaining (Eosin Y):

    • Immerse slides in 0.5-1.0% Eosin Y solution (aqueous or alcoholic) for 1-3 minutes.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Proposed this compound Staining Protocol (Hypothetical)

Rationale: Given this compound's insolubility in water and solubility in organic solvents, an alcoholic solution and a protocol similar to those for other hydrophobic azo dyes is proposed.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Eosin Y staining.

  • Nuclear Staining (Hematoxylin):

    • Follow the same procedure as for Eosin Y staining.

  • Counterstaining (this compound):

    • Prepare a 0.5% (w/v) stock solution of this compound in 95% ethanol.

    • Filter the staining solution before use.

    • Immerse slides in the this compound solution for 3-5 minutes.

    • Briefly rinse in 95% ethanol to remove excess stain.

  • Dehydration and Mounting:

    • Proceed directly to two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Cytotoxicity Assessment Protocol (MTT Assay)

This protocol provides a general framework for comparing the in vitro cytotoxicity of this compound and Eosin Y.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, NIH/3T3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare a range of concentrations of this compound (solubilized in a suitable solvent like DMSO, then diluted in culture medium) and Eosin Y in culture medium.

    • Replace the culture medium with the prepared dye solutions and incubate for 24, 48, or 72 hours. Include untreated and solvent-only controls.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Processes and Biological Pathways

Clear visual representations of experimental workflows and the biological contexts in which these dyes are used are invaluable for comprehension and application.

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Mounting Slide Mounting Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Hematoxylin Hematoxylin (Nuclear Stain) Deparaffinization->Hematoxylin Counterstain Counterstain (this compound or Eosin Y) Hematoxylin->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy Imaging Image Acquisition Microscopy->Imaging Quantification Image Analysis Imaging->Quantification

Experimental Workflow for Histological Staining.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression

Hypothetical Signaling Pathway Leading to Cell Proliferation.

Concluding Remarks

This compound presents itself as a potentially valuable, cost-effective, and highly photostable alternative to traditional biological counterstains like Eosin Y. Its hydrophobic nature suggests it may be particularly useful for staining lipid-rich structures or for applications where water-based stains are suboptimal. However, the current lack of comprehensive, peer-reviewed data on its biological staining performance and cytotoxicity necessitates further investigation. The proposed protocols in this guide offer a starting point for researchers to conduct their own evaluations. As more data becomes available, the full potential of this compound in the realm of biological research will become clearer, potentially leading to new and improved staining methodologies for a wide range of applications.

Unveiling the Potential for Cross-Reactivity: A Comparative Guide to Pigment Red 21 and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the potential for cross-reactivity between different fluorescent probes is a critical consideration that can significantly impact experimental outcomes. This guide provides a detailed comparison of Pigment Red 21, a fluorescent pigment, with other commonly used fluorescent probes, focusing on the spectral properties that underpin potential cross-reactivity. Experimental protocols for assessing such interactions are also detailed to empower researchers in validating their multi-color fluorescence experiments.

This compound, chemically identified as 2',4',5',7'-tetrabromofluorescein, belongs to the fluoran (B1223164) class of dyes and exhibits inherent fluorescent properties.[1] While primarily used in cosmetics and inks, its fluorescence characteristics merit consideration for biological applications.[1][2][3][4][5] Understanding its spectral behavior is paramount to preventing unintended interactions with other fluorophores in a multi-labeling experimental design.

Spectral Properties and Potential for Overlap

The basis for cross-reactivity between fluorescent probes lies in the overlap of their excitation and emission spectra. When the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor), Förster Resonance Energy Transfer (FRET) can occur, leading to signal bleed-through and inaccurate quantification.[6][7][8] Furthermore, direct excitation of a secondary probe by the light source intended for the primary probe can also lead to confounding signals.[9]

Due to the limited availability of specific photophysical data for this compound, this guide will utilize data from its close chemical analog, Eosin Y (also a tetrabromofluorescein derivative), as a proxy.[10][11][12] Eosin Y exhibits an excitation maximum around 525-530 nm and an emission maximum in the range of 546-550 nm.[10][11] This positions it within the spectral range of several widely used fluorescent probes, creating the potential for spectral overlap.

Here, we compare the spectral properties of Eosin Y (as a stand-in for this compound) with two other commonly used fluorescent probes: Fluorescein Isothiocyanate (FITC) and Rhodamine B.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Eosin Y (proxy for this compound)~525~548~112,000~0.67
Fluorescein Isothiocyanate (FITC) ~495~519~75,000~0.92
Rhodamine B ~543~565~106,000~0.70

Data compiled from multiple sources.[10][13][14][15][16][17]

As the table indicates, the emission spectrum of FITC (peaking at ~519 nm) shows considerable overlap with the excitation spectrum of Eosin Y (peaking at ~525 nm).[10][13] This suggests a high probability of FRET from FITC to Eosin Y if used in close proximity. Similarly, the excitation and emission spectra of Eosin Y and Rhodamine B are in close proximity, which could lead to significant bleed-through in detection channels with wide bandpass filters.[10][14][15]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the level of cross-reactivity between this compound (or its analog) and other fluorescent probes, the following experimental protocols can be employed.

Protocol 1: Spectral Overlap Analysis Using a Fluorometer

This protocol allows for the direct measurement of spectral properties and the quantification of potential cross-reactivity.

Materials:

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • This compound (or Eosin Y) solution of known concentration

  • Secondary fluorescent probe solution (e.g., FITC, Rhodamine B) of known concentration

  • Appropriate solvent (e.g., ethanol, PBS)

Procedure:

  • Individual Spectra Acquisition:

    • Measure the excitation and emission spectra of a dilute solution of this compound (or Eosin Y). To obtain the emission spectrum, excite the sample at its absorption maximum (~525 nm) and scan a range of emission wavelengths (e.g., 535-700 nm). For the excitation spectrum, set the emission monochromator to the emission maximum (~548 nm) and scan a range of excitation wavelengths (e.g., 450-540 nm).

    • Repeat the process for the secondary fluorescent probe (e.g., FITC, exciting at ~495 nm and measuring emission from ~505-650 nm).

  • Cross-Excitation Measurement:

    • Excite the this compound solution with the excitation wavelength used for the secondary probe (e.g., 495 nm for FITC) and measure the resulting emission spectrum. The intensity of this spectrum relative to the emission of the secondary probe at the same concentration will indicate the degree of direct cross-excitation.

  • Spectral Bleed-through Assessment:

    • In a multi-well plate reader or imaging system with appropriate filter sets, measure the signal from the this compound sample in the detection channel intended for the secondary probe, and vice-versa. This provides a direct measure of signal bleed-through with the specific instrumentation being used.

Protocol 2: Förster Resonance Energy Transfer (FRET) Microscopy

This advanced technique can be used to visualize and quantify interactions between two fluorescently labeled molecules in live or fixed cells.[6][7][18]

Materials:

  • Confocal or widefield fluorescence microscope equipped for FRET imaging (with appropriate lasers and filter sets for donor and acceptor fluorophores).

  • Cells or samples co-labeled with this compound (or a spectrally similar dye-conjugated molecule) and a potential FRET partner (e.g., a FITC-conjugated molecule).

  • Image analysis software capable of FRET calculations (e.g., ImageJ/Fiji with FRET plugins).

Procedure:

  • Sample Preparation: Prepare samples with both the donor (e.g., FITC-labeled protein) and acceptor (e.g., a molecule labeled with a dye spectrally similar to this compound) fluorophores. Include control samples with only the donor or only the acceptor.

  • Image Acquisition:

    • Acquire an image of the donor channel by exciting with the donor-specific laser and detecting with the donor emission filter.

    • Acquire an image of the acceptor channel by exciting with the acceptor-specific laser and detecting with the acceptor emission filter.

    • Acquire a FRET channel image by exciting with the donor-specific laser and detecting with the acceptor emission filter.

  • FRET Analysis: Use image analysis software to correct for spectral bleed-through from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation laser. The corrected FRET signal is then used to calculate the FRET efficiency, providing a quantitative measure of the interaction between the two probes.[8][19][20]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the design and interpretation of experiments involving multiple fluorescent probes, visual representations of workflows and biological pathways are invaluable.

Experimental_Workflow Experimental Workflow for Assessing Cross-Reactivity cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare individual solutions of This compound and secondary probe C Measure individual excitation/emission spectra (Fluorometer) A->C D Measure cross-excitation and bleed-through (Fluorometer/Plate Reader) A->D B Prepare co-labeled sample (for FRET microscopy) E Acquire donor, acceptor, and FRET channel images (Microscope) B->E F Analyze spectral overlap C->F G Quantify bleed-through D->G H Calculate FRET efficiency E->H Signaling_Pathway Generic Kinase Cascade Monitored by FRET Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate (FRET Biosensor) Kinase2->Substrate Phosphorylation Response Cellular Response Substrate->Response FRET_off Low FRET (Inactive Substrate) Substrate->FRET_off Conformation 1 FRET_on High FRET (Active Substrate) Substrate->FRET_on Conformation 2

References

A Quantitative Comparison of the Fluorescent Properties of Pigment Red 21 and Rhodamine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical decision impacting experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used red fluorescent compounds: Pigment Red 21 and Rhodamine B. By presenting key photophysical parameters and detailed experimental protocols, this document aims to facilitate an informed choice based on specific application requirements.

Summary of Photophysical Properties

The fluorescence characteristics of this compound, chemically known as 2',4',5',7'-tetrabromofluorescein or Eosin Y, and Rhodamine B are summarized in the table below. These parameters are crucial for predicting the performance of these dyes in various fluorescence-based assays and imaging techniques.

PropertyThis compound (Eosin Y)Rhodamine B
Excitation Maximum (λex) ~525 nm[1]~543-546 nm[2]
Emission Maximum (λem) ~546-555 nm[1][3]~566-570 nm
Molar Extinction Coefficient (ε) 112,000 M⁻¹cm⁻¹ (at 524.8 nm in basic ethanol)[4]106,000 M⁻¹cm⁻¹ (at 542.8 nm in ethanol)[2]
Fluorescence Quantum Yield (Φf) 0.67 (in basic ethanol)[4]0.49 - 0.70 (in ethanol)[2]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (or Eosin Y)

  • Rhodamine B (as the unknown or a secondary standard)

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φf ≈ 0.95)

  • Ethanol (spectroscopic grade)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample (this compound and/or Rhodamine B) in ethanol at a concentration of approximately 10⁻⁴ M.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.

    • Record the fluorescence emission spectrum of the standard solutions.

    • Set the excitation wavelength to the absorbance maximum of the sample.

    • Record the fluorescence emission spectrum of the sample solutions.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots will be used to calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent. (If the same solvent is used for the sample and standard, this term cancels out).

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (10⁻⁴ M in Ethanol) prep_work Prepare Working Solutions (Absorbance 0.01-0.1) prep_stock->prep_work abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_work->abs_measure fluo_measure Measure Fluorescence Spectra (Spectrofluorometer) prep_work->fluo_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluo_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate end End calculate->end start Start start->prep_stock

Experimental workflow for determining relative fluorescence quantum yield.

Signaling Pathway (Hypothetical)

While these dyes are not directly involved in biological signaling pathways in the same way as signaling molecules, their fluorescence can be utilized to probe such pathways. For instance, they can be conjugated to antibodies or other biomolecules to visualize specific components of a pathway. The following diagram illustrates a generic antibody-based detection of a cell surface receptor, a common application for fluorescent dyes in biological research.

signaling_pathway cluster_cell Cellular Environment receptor Cell Surface Receptor primary_ab Primary Antibody receptor->primary_ab Recognized by secondary_ab Secondary Antibody (Labeled with Dye) primary_ab->secondary_ab Binds to emission Fluorescence Emission secondary_ab->emission ligand Ligand ligand->receptor Binds to excitation Excitation Light excitation->secondary_ab

Generic pathway for immunofluorescent labeling of a cell surface receptor.

References

Benchmarking the Stability of Pigment Red 21 in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comparative analysis of the stability of Pigment Red 21, a monoazo organic pigment, across various common polymer matrices. The selection of an appropriate polymer is critical to ensure the longevity and performance of colored plastic articles. This document summarizes available data on the stability of this compound and offers insights into its behavior in different polymeric environments. The information is intended to aid in the selection of materials and in the design of robust and color-stable products.

Comparative Stability Data of this compound

PropertyTest MethodRatingRemarks
Light Fastness Blue Wool Scale (BWS)5 - 6Moderate lightfastness, suitable for indoor and some outdoor applications where high fastness is not critical.[3][4][5]
Heat Stability -120°C - 150°CThe heat stability is a critical parameter during polymer processing. Exceeding this temperature can lead to color changes.[5][6][7]
Water Resistance Scale 1-5 (5=excellent)4Good resistance to water.[4][5]
Oil Resistance Scale 1-5 (5=excellent)3 - 4Moderate to good resistance to oils.[4][5]
Acid Resistance Scale 1-5 (5=excellent)4 - 5Good to excellent resistance to acids.[4][5][8]
Alkali Resistance Scale 1-5 (5=excellent)4 - 5Good to excellent resistance to alkalis.[4][5][8]

Performance in Different Polymer Matrices

The interaction between this compound and the polymer matrix is a key determinant of its ultimate stability. The following provides a qualitative assessment of its expected performance in common thermoplastics.

  • Polyethylene (PE): As a semi-crystalline polymer, the addition of organic pigments like this compound can sometimes influence the crystallization behavior, potentially affecting mechanical properties and dimensional stability.[9][10] The thermal stability of the pigment is generally sufficient for the processing temperatures of most PE grades. The photodegradation of PE can be influenced by the presence of pigments, which can either offer a protective effect or, in some cases, be influenced by the degradation of the polymer itself.[1]

  • Polypropylene (B1209903) (PP): Similar to PE, PP is a semi-crystalline polymer where organic pigments can act as nucleating agents.[9] Studies on red pigments in PP have shown that while the pigment may reduce the chemical degradation of the polymer, the pigment itself can undergo color shifts upon UV exposure.[2] The addition of antioxidants and UV stabilizers is crucial for enhancing the long-term color stability of pigmented PP articles.[11]

  • Polyvinyl Chloride (PVC): PVC has inherently poor thermal and light stability.[12] The degradation of PVC can release hydrogen chloride, which can, in turn, affect the stability of certain pigments. However, this compound's good acid resistance suggests it may be suitable for PVC applications. Care must be taken during processing to avoid exceeding the thermal stability limit of the pigment, as some metal ions present in pigments can catalyze the thermal degradation of PVC.[12]

  • Polystyrene (PS): Polystyrene is an amorphous polymer and generally has good compatibility with organic pigments. However, PS is susceptible to photodegradation, which can lead to yellowing and embrittlement.[13] The stability of this compound in PS will be largely dependent on the UV stability of the polystyrene grade and the presence of UV absorbers. Some studies have shown that the presence of microplastics, such as polystyrene, can affect the stability of pigments under irradiation.[14]

Experimental Protocols

To quantitatively benchmark the stability of this compound in different polymer matrices, a standardized testing protocol is essential. The following outlines a general methodology based on established ASTM and ISO standards.

Sample Preparation
  • Compounding: Dry blend the polymer resin with this compound at a specified concentration (e.g., 0.1%, 0.5%, 1.0% by weight). The use of a masterbatch is recommended for uniform dispersion.

  • Processing: Process the compounded material into test plaques of a standardized thickness (e.g., 2-3 mm) using injection molding or compression molding. Ensure consistent processing parameters (temperature, pressure, cycle time) for all samples to be compared.

  • Conditioning: Condition the test plaques at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours before testing.

Accelerated Weathering (Light and Heat Stability)
  • Apparatus: Utilize a xenon-arc lamp apparatus or a fluorescent UV lamp apparatus for accelerated weathering tests.[15][16][17][18]

  • Test Standards:

    • Xenon-Arc Exposure: Follow the procedures outlined in ISO 4892-2 or ASTM G155 .[16][19][20] This standard simulates the full spectrum of sunlight.

    • Fluorescent UV Exposure: Follow the procedures outlined in ASTM D4329 .[15][21][22][23] This standard is particularly useful for assessing degradation caused by short-wave UV light.

  • Exposure Conditions:

    • Select an appropriate exposure cycle that includes periods of light and moisture (e.g., water spray or condensation) to simulate outdoor conditions.

    • Maintain a controlled black panel temperature (e.g., 63°C ± 3°C) during the light cycle.

    • The duration of the exposure should be sufficient to induce measurable changes in color. It is recommended to have multiple evaluation points over time (e.g., 250, 500, 1000, 2000 hours).

Colorimetric Analysis
  • Instrumentation: Use a spectrophotometer or colorimeter to measure the color coordinates of the test plaques.

  • Test Standard: Follow the procedures in ASTM D2244 to calculate color differences.[24][25][26][27][28]

  • Measurement:

    • Measure the initial color coordinates (L, a, b*) of the unexposed samples.

    • At each evaluation interval during the accelerated weathering test, measure the color coordinates of the exposed samples.

    • Calculate the total color difference (ΔE) and the change in individual color coordinates (ΔL, Δa, Δb) relative to the initial measurements.

  • Data Presentation: Present the color difference data (ΔE*) as a function of exposure time for each polymer matrix in a table and/or graph for easy comparison.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Analysis Dry_Blending Dry Blending (Polymer + this compound) Compounding Compounding (e.g., Twin-Screw Extruder) Dry_Blending->Compounding Molding Injection/Compression Molding (Test Plaques) Compounding->Molding Conditioning Conditioning (23°C, 50% RH) Molding->Conditioning Initial_Color Initial Color Measurement (ASTM D2244) Conditioning->Initial_Color Xenon_Arc Xenon-Arc Exposure (ISO 4892-2) Periodic_Color Periodic Color Measurement Xenon_Arc->Periodic_Color Fluorescent_UV Fluorescent UV Exposure (ASTM D4329) Fluorescent_UV->Periodic_Color Initial_Color->Xenon_Arc Initial_Color->Fluorescent_UV Data_Analysis Data Analysis (ΔE* vs. Time) Periodic_Color->Data_Analysis Comparison Comparative Stability Report Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking pigment stability.

Degradation_Pathways cluster_initiators Initiation Factors cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects UV_Radiation UV Radiation Photodegradation Photodegradation (Cleavage of Azo Bond) UV_Radiation->Photodegradation Heat Heat Oxidation Oxidation Heat->Oxidation Chemicals Chemicals (e.g., O₂, H₂O) Chemicals->Oxidation Hydrolysis Hydrolysis Chemicals->Hydrolysis Color_Fade Color Fading Photodegradation->Color_Fade Color_Shift Color Shift Photodegradation->Color_Shift Polymer_Degradation Polymer Matrix Degradation Photodegradation->Polymer_Degradation Oxidation->Color_Fade Oxidation->Color_Shift Oxidation->Polymer_Degradation Hydrolysis->Color_Fade

Caption: General degradation pathways for azo pigments in polymers.

References

A Framework for Inter-Laboratory Comparison of Pigment Red 21 Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory characterization of C.I. Pigment Red 21 (CAS No. 6410-26-0), a monoazo pigment. The objective is to establish standardized methodologies and data presentation formats to ensure consistent and comparable results across different laboratories. This is particularly crucial for researchers and professionals in drug development where the physicochemical properties of excipients like pigments can influence product performance and safety.

Data Presentation: Physicochemical Properties of this compound

For a meaningful inter-laboratory comparison, a standardized set of parameters should be evaluated. The following table summarizes the typical physicochemical properties of this compound, which can serve as a baseline for comparison. Data from participating laboratories should be compiled in a similar format to facilitate direct comparison.

Property Typical Value/Range Test Method Inter-Laboratory Data (Example)
Chemical Name 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide-Lab A: Confirmed via NMR
C.I. Name This compound-Lab B: Confirmed via FTIR
CAS Number 6410-26-0-Lab C: Confirmed
Molecular Formula C23H16ClN3O2-Lab A: Confirmed via MS
Molecular Weight 401.85 g/mol -Lab B: Confirmed via MS
Physical Form Red PowderVisual InspectionLab C: Red Powder
Density 1.31 - 1.5 g/cm³ISO 787-10Lab A: 1.45 g/cm³
Melting Point ~241 °CDSCLab B: 240.5 °C
Heat Stability 120 - 150 °CISO 787-21Lab C: Stable up to 145 °C
Light Fastness (BWS) 5 - 7ISO 105-B01Lab A: 6
Oil Absorption 35 - 50 ml/100gISO 787-5Lab B: 42 ml/100g
Water Resistance 4ISO 787-7Lab C: 4
Acid Resistance 4 - 5ISO 787-4Lab A: 5
Alkali Resistance 4 - 5ISO 787-4Lab B: 4

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable data. The following methodologies, based on international standards, are recommended for the characterization of this compound.

Particle Size Distribution

Standard: ISO 13320 (Laser Diffraction Methods)

Methodology:

  • Sample Preparation: Disperse a small, accurately weighed amount of this compound in a suitable wetting agent and dispersant (e.g., deionized water with a surfactant) to create a homogeneous suspension. Sonication may be required to break up agglomerates.

  • Instrumentation: Utilize a laser diffraction particle size analyzer.

  • Measurement: Introduce the prepared suspension into the analyzer's dispersion unit. The instrument measures the angular distribution of scattered light from the particles.

  • Data Analysis: The software calculates the particle size distribution based on the light scattering pattern using the Mie or Fraunhofer theory. Report the D10, D50 (median), and D90 values.

Polymorphism Analysis

Standard: Based on X-Ray Powder Diffraction (XRPD) principles.

Methodology:

  • Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency.

  • Instrumentation: Employ a powder X-ray diffractometer.

  • Data Acquisition: Mount the sample and scan over a relevant 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks. Compare the obtained pattern with reference patterns to identify the crystalline form.

Purity Assessment

Standard: High-Performance Liquid Chromatography (HPLC) is a suitable method. A specific standardized method for this compound may need to be developed and validated.

Methodology:

  • Sample and Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., N,N-dimethylformamide). Prepare a series of standard solutions of known concentrations.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.

  • Chromatographic Conditions: Develop a suitable mobile phase and gradient to achieve separation of the main pigment peak from any impurities.

  • Analysis: Inject the sample and standard solutions. Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas to the standards.

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram outlines a logical workflow for conducting an inter-laboratory comparison study of this compound.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Key Characterization Parameters B Select and Validate Standardized Test Methods (ISO, ASTM) A->B C Prepare and Distribute Homogenized this compound Samples B->C D Participating Laboratories Conduct Analyses C->D E Data Acquisition and Initial Processing D->E F Centralized Data Collection and Statistical Analysis E->F G Identify Outliers and Assess Inter-Laboratory Variability F->G H Generate Comparison Report and Recommendations G->H

Inter-laboratory comparison workflow for this compound.
Generalized Metabolic Pathway of Azo Pigments

As an azo compound, this compound has the potential to undergo metabolic activation, particularly through the reductive cleavage of the azo bond. This is a critical consideration in the context of drug development, as the resulting aromatic amines may have toxicological implications. The following diagram illustrates a generalized signaling pathway for the metabolism of azo pigments.

G cluster_intake Intake and Initial Metabolism cluster_activation Metabolic Activation cluster_detox Detoxification Pathway cluster_toxicity Potential Toxicological Outcomes A Azo Pigment (e.g., this compound) Ingestion B Gut Microbiota Azoreductases A->B C Liver Azoreductases A->C D Reductive Cleavage of Azo Bond B->D C->D E Formation of Aromatic Amines D->E F Phase I Metabolism (e.g., N-hydroxylation by Cytochrome P450) E->F H Phase II Metabolism (e.g., Glucuronidation, Sulfation) E->H G Formation of Reactive Metabolites F->G K Covalent Binding to DNA and Proteins G->K I Formation of Water-Soluble Conjugates H->I J Excretion I->J L Cellular Damage and Potential for Mutagenicity/Carcinogenicity K->L

Generalized metabolic pathway of azo pigments.

Correlating the crystal structure of Pigment Red 21 with its performance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pigment Red 21 and Alternative High-Performance Red Pigments

This guide provides a comprehensive comparison of the performance characteristics of this compound with other widely used red pigments, namely Pigment Red 170 and Pigment Red 122. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, a direct quantitative correlation between its crystal structure and performance is not feasible. However, this document will delve into the established general principles governing the relationship between the crystal structure of organic pigments and their key performance attributes.

The information presented herein is intended for researchers, scientists, and professionals in drug development and other fields where the selection of high-performance pigments is critical. This guide offers a comparative analysis of performance metrics supported by standardized experimental protocols to aid in the selection of the most suitable pigment for specific applications.

The Role of Crystal Structure in Pigment Performance

The performance of an organic pigment is intrinsically linked to its solid-state properties, which are dictated by its crystal structure. Key performance characteristics such as color, lightfastness, heat stability, and chemical resistance are all influenced by the arrangement of molecules within the crystal lattice. Strong intermolecular interactions, such as π-π stacking and hydrogen bonding, contribute to a stable crystal lattice, which generally translates to higher resistance to light, heat, and solvents.[1] Polymorphism, the ability of a compound to exist in more than one crystal structure, can also lead to significant variations in performance properties for the same chemical entity.[2]

dot

Caption: Relationship between Crystal Structure and Pigment Performance.

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound, Pigment Red 170, and Pigment Red 122. The data has been compiled from various sources and represents typical values.

Performance MetricThis compoundPigment Red 170Pigment Red 122
C.I. Name This compoundPigment Red 170Pigment Red 122
Chemical Type MonoazoNaphthol ASQuinacridone
Heat Resistance 150-160°C[3]200-240°C[2]300°C[4]
Lightfastness (BWS) 5-7[5][3]6-7[6]7-8[4]
Acid Resistance 4-5[3]5[2]5
Alkali Resistance 3-5[3]5[2]5
Alcohol Resistance 4[3]5[2]5[7]
Ester Resistance 3[3]5[2]5[7]
Benzene Resistance 4[3]5[2]5[7]
Ketone Resistance 3[3]5[2]5[7]
Migration Resistance 3[3]5[2]5[7]

Note: The resistance ratings are typically on a scale of 1 to 5, where 5 is excellent. Lightfastness is rated on the Blue Wool Scale (BWS) from 1 to 8, where 8 is the highest.

Experimental Protocols

Crystal Structure Determination: X-ray Diffraction (XRD)

X-ray Diffraction is a primary technique for determining the crystal structure of materials.[8] For organic pigments, which are often available as crystalline powders, X-ray Powder Diffraction (XRPD) is commonly employed.

dot

XRD_Workflow Sample_Prep Pigment Sample Preparation XRD_Analysis X-ray Diffraction Analysis Sample_Prep->XRD_Analysis irradiate with X-rays Data_Processing Diffraction Data Processing XRD_Analysis->Data_Processing generate diffraction pattern Structure_Solution Crystal Structure Solution & Refinement Data_Processing->Structure_Solution peak indexing and analysis

Caption: Workflow for Crystal Structure Determination using XRD.

Methodology:

  • Sample Preparation: A finely ground powder of the pigment is prepared to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the space group of the crystal.

  • Structure Refinement: The crystal structure is refined using techniques like the Rietveld method to obtain the precise atomic positions within the unit cell.[9]

Performance Testing Protocols

Lightfastness is evaluated by exposing the pigment to a controlled light source that simulates natural sunlight.[10] The ASTM D4303 standard provides several methods for this purpose.[11]

Methodology (Xenon Arc Lamp):

  • Sample Preparation: A dispersion of the pigment in a suitable binder is applied to a substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The sample is placed in a xenon arc test chamber, which simulates the full spectrum of sunlight.[12]

  • Evaluation: The color change of the exposed area is periodically compared to the masked area. The degree of fading is assessed against the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness.[13]

Heat stability is determined by exposing the pigment to elevated temperatures and observing any color change.[14]

Methodology (Oven Test):

  • Sample Preparation: The pigment is incorporated into a polymer or coating system.

  • Exposure: The prepared sample is placed in a temperature-controlled oven for a specified duration (e.g., 30 minutes at 180°C).[13]

  • Evaluation: After cooling, the color of the heated sample is compared to an unheated control. The temperature at which a significant color change occurs is reported as the heat stability.[15]

Chemical resistance is assessed by exposing the pigment to various chemicals and evaluating any changes.[16]

Methodology:

  • Sample Preparation: A coating or plastic colored with the pigment is prepared.

  • Exposure: The sample is immersed in or spotted with the test chemical (e.g., acid, alkali, solvent) for a specified period.

  • Evaluation: The sample is then rinsed and dried. Any changes in color, such as bleeding or discoloration, are observed and rated, typically on a scale of 1 to 5.[17]

References

A Comparative Purity Analysis of Commercial Pigment Red 21 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of three commercial samples of Pigment Red 21 (C.I. 12300), a monoazo pigment used in various industrial applications. The assessment employs a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, to provide a thorough evaluation of pigment content, impurity profiles, and spectral characteristics. The experimental data herein is intended to guide researchers and professionals in selecting the most suitable this compound sample for their specific application, where purity and consistency are critical.

Comparative Data Summary

The purity and key characteristics of three commercially available this compound samples (designated as Sample A, Sample B, and Sample C) were assessed. The quantitative results are summarized in the table below.

ParameterSample ASample BSample C
Purity by HPLC (% Area) 98.5%95.2%99.1%
Major Impurity 1 (% Area) 0.8%2.5%0.4%
Major Impurity 2 (% Area) 0.4%1.1%0.2%
λmax (nm) in DMF 525 nm524 nm525 nm
FTIR Characteristic Peaks (cm⁻¹) 1670, 1595, 1500, 12401670, 1595, 1500, 12401670, 1595, 1500, 1240
Moisture Content (%) 0.5%1.2%0.3%
Water-Soluble Matter (%) 0.3%0.8%0.2%

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the main pigment content and separates it from organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.05 M Ammonium Acetate buffer (pH 7.0) (Solvent B).

    • Gradient Program: Start with 60% A / 40% B, linearly increase to 90% A / 10% B over 20 minutes. Hold at 90% A for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 525 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 100 mL of Dimethylformamide (DMF).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is determined by the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the pigment and detect the presence of any major organic impurities or additives with distinct infrared absorption bands.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The KBr pellet method was used. A small amount of the pigment sample was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Analysis Mode: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. Characteristic peaks for the monoazo structure, aromatic rings, and amide groups are examined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique is used to determine the maximum absorption wavelength (λmax) of the pigment, which is an indicator of its color and electronic structure.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Dimethylformamide (DMF).

  • Sample Preparation: A dilute solution of the pigment in DMF is prepared to have an absorbance within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

  • Analysis Range: 300 - 700 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used in the purity assessment of the this compound samples.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison sample_A Sample A hplc HPLC Analysis sample_A->hplc ftir FTIR Spectroscopy sample_A->ftir uv_vis UV-Vis Spectroscopy sample_A->uv_vis sample_B Sample B sample_B->hplc sample_B->ftir sample_B->uv_vis sample_C Sample C sample_C->hplc sample_C->ftir sample_C->uv_vis purity Purity & Impurity Profile hplc->purity structure Structural Confirmation ftir->structure spectral Spectral Characteristics uv_vis->spectral comparison Comparative Assessment purity->comparison structure->comparison spectral->comparison

Caption: Experimental workflow for purity assessment.

Hypothetical Signaling Pathway Interaction

For professionals in drug development, understanding potential off-target effects is crucial. The following diagram illustrates a hypothetical signaling pathway where an impurity from a commercial pigment might interfere with cellular processes. This is a conceptual representation and not based on established interactions of this compound.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activation impurity Pigment Impurity impurity->receptor Unintended Binding kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Adverse Cellular Response nucleus->cellular_response Gene Expression

Caption: Hypothetical signaling pathway interference.

A Comparative Guide to Analytical Method Validation for Pigment Red 21 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Analytical Techniques for Azo Pigment Analysis

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a widely used and robust method for the simultaneous determination of multiple azo dyes. For higher selectivity and sensitivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Comparison of Analytical Method Performance for Azo Pigments

The following table summarizes typical performance characteristics for the analysis of azo pigments using HPLC-DAD and LC-MS/MS. These values are derived from published validation studies of analogous azo dyes and can be considered as expected benchmarks for a validated method for Pigment Red 21.

Validation ParameterHPLC-DADLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) 0.01 - 0.04 mg/kg0.02 - 1.35 ng/mL
Limit of Quantitation (LOQ) 0.04 - 0.12 mg/kg0.06 - 4.09 ng/mL
Accuracy (Recovery) 96.0 - 102.6%81.8 - 114.1%
Precision (RSD%) 0.16 - 2.01%1.1 - 16.3%

Note: The data presented are representative of analytical methods validated for various azo dyes and should be used as a general guideline. Specific performance may vary depending on the matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of azo pigments in consumer products, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in various samples.

1. Sample Preparation (Extraction):

  • Accurately weigh a representative amount of the homogenized sample.

  • Extract the pigment using a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

  • Employ ultrasonication or vortexing to ensure efficient extraction.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Approximately 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Detection: Diode-array detector set at the maximum absorption wavelength (λmax) of this compound.

3. Method Validation:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.[1] A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy: Perform recovery studies by spiking blank matrix samples with known concentrations of this compound standard.[1] Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a spiked sample on the same day.[1] Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days or with different analysts.[1] The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for trace-level detection and confirmation.

1. Sample Preparation:

  • Follow a similar extraction procedure as for HPLC-DAD. The final extract may require further dilution or concentration depending on the expected concentration of the analyte.

2. LC-MS/MS Conditions:

  • Chromatography: Utilize a UHPLC system for better resolution and faster analysis times. A C18 or similar reversed-phase column is appropriate. The mobile phase composition will be similar to HPLC but may require volatile buffers (e.g., ammonium formate) compatible with the MS interface.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for azo pigments.

    • MRM Transitions: Identify and optimize at least two specific precursor-to-product ion transitions for this compound for accurate quantification and confirmation.

3. Method Validation:

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) are assessed similarly to the HPLC-DAD method, but with the use of mass spectrometric detection. The enhanced selectivity of MS/MS often results in lower detection and quantification limits.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Technique Selection B Optimization of Chromatographic Conditions A->B C Optimization of Sample Preparation B->C D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control J->K

Workflow for Analytical Method Validation
Logical Relationships of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of key analytical method validation parameters.

G cluster_0 Fundamental Parameters cluster_1 Performance Metrics cluster_2 Detection Capability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD

Interdependence of Validation Parameters

References

A Comparative Analysis of Synthetic and Natural Red Pigments: Pigment Red 21 vs. Natural Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a pigment often extends beyond mere coloration, touching upon aspects of performance, stability, and biocompatibility. This guide provides a detailed comparative study of the synthetic azo pigment, Pigment Red 21, and two common classes of natural red pigments: anthocyanins and red iron oxide. The following sections objectively evaluate their performance based on available data and outline the experimental protocols for key comparative metrics.

Overview of Pigments

This compound (CI 12300) is a monoazo pigment known for its yellowish-red hue and strong color strength.[1][2][3] It finds widespread use in industrial paints, coatings, printing inks, and textile printing.[1][4][5]

Natural red pigments encompass a diverse range of compounds derived from plant, animal, or mineral sources. For the purpose of this comparison, we will focus on two prominent examples:

  • Anthocyanins: A class of water-soluble flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. Cyanidin-3-O-glucoside is one of the most prevalent anthocyanins. Their use is common in the food and cosmetic industries, and they are of significant interest for their potential health benefits.

  • Red Iron Oxide (CI 77491, PR 101): A naturally occurring mineral pigment, also produced synthetically, valued for its durability, opacity, and excellent lightfastness.[6] It is used in a wide array of applications, from paints and construction materials to cosmetics.[6]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the selected natural red pigments. It is important to note that the properties of natural pigments can vary significantly based on their source, purity, and formulation.

Table 1: Colorimetric and Stability Properties

PropertyThis compoundAnthocyanins (Cyanidin-3-glucoside)Red Iron Oxide (PR 101)
CIELAB Lab* Values Data not readily availableHighly variable depending on pHVariable; typically high a* value
Lightfastness (Blue Wool Scale) 5-6[1]Generally low; fades over time8 (Excellent)[7]
Heat Stability 120 °C[1][8]Low; degrades with heatHigh; stable at high temperatures
Alkali Resistance 4 (Good)[4][8]Poor; color changes with pHExcellent
Acid Resistance 4 (Good)[4][8]Good; stable in acidic conditionsExcellent

Table 2: Toxicological Data

PropertyThis compoundAnthocyanins (Cyanidin-3-glucoside)Red Iron Oxide (PR 101)
Acute Oral Toxicity (LD50, rat) No data available[9]>20,000 mg/kg[10]>10,000 mg/kg[11][12]
Mutagenicity (Ames Test) Potential for mutagenicity after metabolic activationGenerally considered non-mutagenicNon-mutagenic
Carcinogenicity Some azo pigments are carcinogenic after metabolic cleavageGenerally considered non-carcinogenicNot classified as a carcinogen

Experimental Protocols

For a direct and reliable comparison of pigment performance, standardized experimental protocols are crucial. Below are detailed methodologies for key evaluative tests.

Determination of CIELAB Color Coordinates

Objective: To quantitatively measure and compare the color of the pigments.

Methodology:

  • Sample Preparation: Prepare a dispersion of each pigment in a standardized binder (e.g., acrylic emulsion, linseed oil) at a specified pigment-to-binder ratio. Apply the dispersion to a standardized substrate (e.g., Leneta card) using a film applicator of a defined thickness to ensure uniformity. Allow the samples to dry completely under controlled conditions.

  • Instrumentation: Use a spectrophotometer or colorimeter with a standardized illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).

  • Measurement: Calibrate the instrument using a certified white standard. Take at least three measurements at different locations on each prepared sample to ensure an accurate average.

  • Data Recording: Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.

Lightfastness Testing (ISO 105-B02)

Objective: To assess the resistance of the pigments to fading upon exposure to light.

Methodology:

  • Sample Preparation: Prepare colored samples as described for CIELAB determination.

  • Blue Wool Scale: Use a standardized Blue Wool Scale card, which consists of eight strips of wool dyed with blue dyes of progressively higher lightfastness (1 = very poor, 8 = excellent).[13]

  • Exposure: Mount the prepared pigment samples and the Blue Wool Scale card in a lightfastness tester equipped with a xenon arc lamp that simulates natural sunlight. A portion of each sample and the Blue Wool standards should be covered with an opaque mask.

  • Evaluation: Periodically inspect the samples and the Blue Wool standards. The lightfastness rating is determined by identifying which of the Blue Wool strips shows a similar degree of fading (contrast between the exposed and unexposed parts) as the pigment sample.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential of the pigments to induce cell death.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human fibroblasts, keratinocytes) in a 96-well plate until a confluent monolayer is formed.

  • Pigment Preparation: Prepare sterile suspensions of the pigments in the cell culture medium at various concentrations.

  • Exposure: Remove the old medium from the cells and add the pigment suspensions. Include a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each pigment concentration relative to the negative control. The IC50 value (the concentration that causes 50% inhibition of cell viability) can then be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of these pigments are mediated by distinct signaling pathways.

This compound (Azo Pigment) Toxicity Pathway

The toxicity of some azo pigments is linked to their metabolic activation. In the gut, azoreductase enzymes can cleave the azo bond, releasing aromatic amines. These amines can then be absorbed and undergo further metabolism in the liver, potentially forming reactive electrophilic species that can bind to DNA and other macromolecules, leading to mutagenicity and carcinogenicity.

Azo_Pigment_Toxicity cluster_gut Intestinal Lumen cluster_liver Liver Azo Pigment Azo Pigment Azoreductase Azoreductase Azo Pigment->Azoreductase Cleavage Aromatic Amines Aromatic Amines Azoreductase->Aromatic Amines Metabolic Activation Metabolic Activation Aromatic Amines->Metabolic Activation Aromatic Amines->Metabolic Activation Absorption Reactive Electrophiles Reactive Electrophiles Metabolic Activation->Reactive Electrophiles DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts Mutagenicity/Carcinogenicity Mutagenicity/Carcinogenicity DNA Adducts->Mutagenicity/Carcinogenicity

Azo Pigment Metabolic Activation Pathway
Anthocyanin Antioxidant and Anti-inflammatory Pathways

Anthocyanins are known for their antioxidant and anti-inflammatory properties. They can directly scavenge reactive oxygen species (ROS). Furthermore, they can modulate key signaling pathways involved in the cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways. Activation of the Nrf2 pathway leads to the expression of antioxidant enzymes, while inhibition of the NF-κB pathway reduces the expression of pro-inflammatory cytokines.

Anthocyanin_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway Anthocyanins Anthocyanins Nrf2 Nrf2 Anthocyanins->Nrf2 Activates NF-kB NF-kB Anthocyanins->NF-kB Inhibits ROS ROS Anthocyanins->ROS Scavenges ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces expression

Anthocyanin Bioactivity Pathways

Summary and Conclusion

This guide provides a comparative framework for evaluating this compound against natural red pigments like anthocyanins and red iron oxide.

  • This compound offers strong color and good fastness properties for many industrial applications, but its toxicological profile, particularly concerning the potential for metabolic activation of its azo linkage, warrants careful consideration, especially in applications with potential for human contact or ingestion.

  • Anthocyanins present a biocompatible profile with added health benefits, making them suitable for food and cosmetic applications. However, their inherent instability to light, heat, and pH changes limits their use in applications requiring high durability.

  • Red Iron Oxide stands out for its exceptional stability, lightfastness, and low toxicity. This makes it a robust and safe option for a wide range of applications, including those where durability and safety are paramount.

The choice of pigment ultimately depends on the specific requirements of the application. For applications demanding high performance and durability, red iron oxide is a superior natural alternative to this compound. For applications in the food, pharmaceutical, and cosmetic sectors where biocompatibility is a primary concern, anthocyanins are a viable option, provided their stability limitations are addressed through formulation strategies. Researchers and developers are encouraged to conduct application-specific testing using the protocols outlined in this guide to make informed decisions.

References

Navigating the Red Spectrum: An Environmental Impact Comparison of Pigment Red 21 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the environmental and performance characteristics of red pigments. This document provides a comparative analysis of Pigment Red 21, a monoazo pigment, against a spectrum of alternative red colorants, supported by available data and standardized experimental protocols.

The selection of pigments in scientific and industrial applications extends beyond achieving the desired hue. A critical evaluation of a pigment's environmental footprint, alongside its performance, is paramount for responsible and sustainable research and development. This guide delves into the environmental and performance aspects of this compound and compares it with several classes of alternative red pigments, including other synthetic organic pigments, natural pigments, and inorganic options.

Executive Summary

This compound (C.I. 12300) is a Naphthol AS pigment widely used for its vibrant yellowish-red shade and cost-effectiveness. However, as an azo dye, concerns regarding its environmental impact, particularly the potential for the release of harmful aromatic amines through the reductive cleavage of its azo bond, warrant a thorough evaluation of safer, more sustainable alternatives. This guide provides a comparative assessment of this compound against natural pigments like Mayan Red, high-performance organic pigments such as Quinacridones and Pyrroles, and inorganic pigments including traditional Cadmium-based and innovative Cerium-based colorants.

While specific ecotoxicity data for this compound is limited in publicly available literature, the known hazards associated with the broader class of azo dyes necessitate a precautionary approach. Alternatives range from demonstrably non-toxic natural options to synthetic pigments with superior performance and potentially more favorable environmental profiles. The choice of a suitable red pigment will ultimately depend on a balanced consideration of performance requirements, cost, and environmental and health impacts.

Comparative Data of Red Pigments

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct, comprehensive comparative environmental data is not always available, and in such cases, information on analogous compounds or the general chemical class is provided.

Table 1: Environmental & Toxicological Profile

Pigment ClassExample(s)Aquatic Toxicity (LC50/EC50)Bioaccumulation PotentialKey Environmental & Health Considerations
Monoazo (Naphthol AS) This compound Data not readily available.[1] For analogue Pigment Red 3, considered to have negligible to low potential for toxicity to aquatic organisms.[2] For analogue Pigment Red 48, chronic effects for algae >2.0 ppm, daphnia >5.0 ppm, and fish >3.0 ppm.[3]Not expected to be bioaccumulative.[4] For analogue Pigment Red 3, does not meet criteria for bioaccumulation.[2]As an azo dye, there is potential for reductive cleavage to form potentially carcinogenic aromatic amines.[5]
Natural Pigments Mayan Red (PR 287)Generally considered non-toxic; specific data not available.Low; composed of natural clays (B1170129) and botanical dyes.Eco-friendly and sustainably harvested. Considered non-toxic.
Quinacridone Pigment Red 122Acute toxicity estimate >100 mg/L. Classified as non-hazardous to the aquatic environment.[6]Log Kow < 4, suggesting low bioaccumulation potential.[6]Generally considered to have a good toxicological and environmental profile.
Diketo-pyrrolo-pyrrole (DPP) Pigment Red 254Data not readily available, but generally considered to have low toxicity.Expected to be low due to high molecular weight and low water solubility.High-performance pigments with good overall stability.
Inorganic (Cadmium) Cadmium Red (PR 108)Cadmium is highly toxic to aquatic life. However, the pigments are sparingly soluble, which may limit bioavailability.Cadmium and its compounds are known to bioaccumulate.Use is restricted due to the high toxicity of cadmium. The pigments themselves are considered to have low bioavailability.
Inorganic (Cerium-based) Cerium Oxide RedGenerally considered to have low toxicity.[7] LC50 (48h) for aluminum oxide (a related metal oxide) in fish is 14.6 mg/L.[8]Low potential for bioaccumulation.Considered an environmentally friendly alternative to heavy-metal-based pigments.[7][9] However, the extraction and processing of rare earth elements can have environmental impacts.[10]

Table 2: Performance & Physical Properties

PropertyThis compoundMayan Red (PR 287)Quinacridone Red (e.g., PR 122)DPP Red (e.g., PR 254)Cadmium Red (PR 108)Cerium Oxide Red
C.I. Name This compoundPigment Red 287Pigment Red 122Pigment Red 254Pigment Red 108-
Chemical Class Monoazo (Naphthol AS)Natural Clay/Dye HybridQuinacridoneDiketo-pyrrolo-pyrroleCadmium SulfoselenideCerium Oxide-based
Lightfastness (Blue Wool Scale, 1-8) 5-6[11]Excellent (II - Very Good)Excellent (7-8)Excellent (8)Excellent (8)High
Heat Resistance ~140-160°CGood~200-300°C>300°CHighVery High
Acid Resistance (1-5) 4-5GoodGood to ExcellentExcellentGoodExcellent
Alkali Resistance (1-5) 3-4GoodGood to ExcellentExcellentGoodExcellent
Opacity High covering powerSemi-transparentTransparent to Semi-opaqueOpaqueOpaqueOpaque
Color Shade Yellowish RedBright, clean redBluish to yellowish redMid to yellowish redBright orange-red to deep redBrick red to dark brown[12]

Experimental Protocols

Detailed methodologies for the key performance indicators are crucial for accurate and reproducible comparisons. The following are summaries of standard testing protocols.

Lightfastness Testing (ISO 105-B02)

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[13][14][15][16][17]

  • Apparatus: A xenon arc fading lamp apparatus equipped with a filter system to simulate daylight.

  • Procedure: A specimen of the pigmented material is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • Reference Materials: Simultaneously, a set of blue wool references with known lightfastness (rated 1 to 8) are exposed under the same conditions.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool reference shows a similar degree of fading.

Chemical Resistance Testing (ASTM D543)

This standard practice evaluates the resistance of plastics (and by extension, pigments within a plastic matrix) to chemical reagents.[11][18][19][20][21]

  • Specimen Preparation: Standardized specimens of the pigmented material are prepared.

  • Exposure: The specimens are immersed in the specified chemical reagents (e.g., acids, alkalis, solvents) for a predetermined time and at a controlled temperature.

  • Evaluation: After exposure, the specimens are removed, cleaned, and evaluated for changes in weight, dimensions, appearance (e.g., discoloration, swelling, crazing), and mechanical properties (e.g., tensile strength, hardness) compared to unexposed control specimens.

Acid and Alkali Resistance of Pigments (ISO 787-4)

This standard specifies a general method for determining the acidity or alkalinity of the aqueous extract of a pigment.[22][23][24][25][26]

  • Preparation of Aqueous Extract: A specified amount of the pigment is mixed with a defined volume of distilled water and boiled for a set period. The mixture is then cooled and filtered.

  • Determination of Acidity/Alkalinity:

    • Titration: The filtrate is titrated with a standard solution of sodium hydroxide (B78521) (for acidity) or sulfuric acid (for alkalinity) to a specified pH endpoint, often using a pH meter or a colorimetric indicator.

    • Direct pH Measurement: The pH of the aqueous extract can also be measured directly to give an indication of its acidity or alkalinity.

  • Calculation: The acidity or alkalinity is calculated and expressed as the volume of standard solution required per unit mass of the pigment or as a pH value.

Signaling Pathways and Experimental Workflows

Azo Dye Toxicity Signaling Pathway

The toxicity of many azo dyes is linked to their metabolic reduction, which cleaves the azo bond (-N=N-) and releases aromatic amines. These amines can induce oxidative stress, leading to cellular damage. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against such oxidative stress.

AzoDyeToxicity cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye Azoreductase Azoreductase AzoDye->Azoreductase Metabolism AromaticAmines Aromatic Amines Azoreductase->AromaticAmines Reductive Cleavage ROS Reactive Oxygen Species (ROS) AromaticAmines->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1_Ub Keap1 (Ubiquitinated) Keap1_Nrf2->Keap1_Ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Detoxifying Genes ARE->AntioxidantGenes Activates Transcription CellularProtection Cellular Protection AntioxidantGenes->CellularProtection Leads to Nrf2_n->ARE Binds to

Caption: Keap1-Nrf2-ARE pathway in response to azo dye-induced oxidative stress.

General Experimental Workflow for Pigment Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a pigment's performance and environmental impact.

PigmentEvaluationWorkflow cluster_performance Performance Testing cluster_environmental Environmental Impact Assessment start Pigment Selection (e.g., this compound vs. Alternatives) lightfastness Lightfastness Test (ISO 105-B02) start->lightfastness chemical_resistance Chemical Resistance Test (ASTM D543) start->chemical_resistance physical_properties Physical Properties (e.g., Heat Stability, Opacity) start->physical_properties ecotoxicity Ecotoxicity Testing (e.g., OECD Guidelines) start->ecotoxicity biodegradation Biodegradation/ Persistence Studies start->biodegradation lca Life Cycle Assessment (LCA) start->lca data_analysis Data Analysis & Comparison lightfastness->data_analysis chemical_resistance->data_analysis physical_properties->data_analysis ecotoxicity->data_analysis biodegradation->data_analysis lca->data_analysis report Publish Comparison Guide data_analysis->report

Caption: A generalized workflow for the comparative evaluation of pigments.

Conclusion

The evaluation of this compound in comparison to its alternatives reveals a complex trade-off between performance, cost, and environmental impact. While this compound offers good color strength and is economically viable, the lack of specific ecotoxicity data and the general concerns surrounding azo pigments highlight the need for careful consideration and the exploration of alternatives.

High-performance organic pigments like quinacridones and DPPs often provide superior lightfastness and heat stability, coupled with a more favorable toxicological profile. Natural pigments such as Mayan Red present an excellent eco-friendly option, though their performance characteristics may differ from synthetic counterparts. Newer inorganic pigments, for instance, those based on cerium, offer a promising avenue for non-toxic, high-performance red colorants.

For researchers, scientists, and professionals in drug development, the selection of a pigment should be guided by a holistic assessment. This includes not only the immediate performance requirements of the application but also the long-term environmental and health implications. This guide serves as a foundational resource to aid in making informed and responsible decisions in the selection of red pigments.

References

A Cost-Performance Analysis of Pigment Red 21 in Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and pigments is critical for generating accurate and reproducible experimental results. This guide provides a detailed cost-performance analysis of Pigment Red 21 and compares it with established alternatives in common research applications. While this compound is marketed as a multifunctional dye for biological experiments, it is primarily an industrial pigment with limited documented use in published life science research.[1][2][3][4][5] This analysis evaluates its potential by contrasting its known properties and cost against well-validated dyes used in histology and cell viability assays.

Quantitative Data Summary

A direct comparison highlights the significant cost and functional differences between this compound and standard research dyes. Eosin Y is a cornerstone of histological staining, while Neutral Red and Propidium Iodide are staples in cell health assessment.[1][6][7] this compound's cost is notably high, particularly given its unproven efficacy in these contexts.

PropertyThis compoundEosin YNeutral RedPropidium Iodide (PI)
CAS Number 6410-26-0[8][9]17372-87-1[10]553-24-2[11]25535-16-4[9]
Molecular Formula C₂₃H₁₆ClN₃O₂[8][9]C₂₀H₆Br₄Na₂O₅[6]C₁₅H₁₇N₄Cl[11]C₂₇H₃₄I₂N₄
Molecular Weight 401.85 g/mol [9]691.85 g/mol [6]288.78 g/mol 668.4 g/mol
Color Yellowish-Red[3]Yellowish-Pink/Red[6]Red (in acidic pH)[7]Red Fluorescence
Primary Application Industrial (Inks, Paints)[3][5]Histological Counterstain[12]Cell Viability Staining[5]Dead Cell Staining[1]
Mechanism of Action Undefined in biological systemsBinds to eosinophilic (basic) components like cytoplasm and collagen.[12][13]Accumulates in lysosomes of viable cells via active transport.[5][14]Intercalates with DNA of membrane-compromised (dead) cells.[1][4]
Representative Cost ~$76.00 / gram[15]~$0.61 - $0.80 / gram[10][16]~$33.40 / gram~$1940.00 / gram[9]

Cost is an approximation based on publicly available list prices from various suppliers (2025) and may vary based on purity, quantity, and vendor.

Performance Comparison

This compound: This pigment is physically robust, with good heat (stable up to 150-160°C) and light resistance in industrial applications.[3] However, its performance in biological research is entirely uncharacterized. There are no standard protocols, and its staining specificity, photostability under fluorescence microscopy, and potential cytotoxicity are unknown. Its high cost combined with a lack of validation makes it a high-risk choice for research.

Eosin Y: As the counterstain in the gold-standard Hematoxylin (B73222) and Eosin (H&E) stain, its performance is exceptionally well-documented.[12] It reliably stains cytoplasm, collagen, and muscle fibers in shades of pink and red, providing excellent contrast to the blue-stained nuclei.[3][6] It is highly soluble in water and alcohol, cost-effective, and integral to routine histological and pathological diagnosis.[17][18]

Neutral Red: This dye is a reliable indicator of cell viability.[5] Its performance is based on the ability of healthy cells to uptake the dye into their lysosomes.[14] The amount of dye retained is proportional to the number of viable cells and can be easily quantified colorimetrically, making it suitable for cytotoxicity assays and high-throughput screening.[19]

Propidium Iodide (PI): PI is a high-performance fluorescent dye for identifying dead cells.[1] It is excluded by the intact membrane of live cells but readily enters dead cells to bind to DNA, producing a bright red fluorescence.[4] While more expensive than other dyes, its specificity and utility in flow cytometry and fluorescence microscopy for quantifying cell death and performing cell cycle analysis are unparalleled.[4]

Experimental Protocols

Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining for Paraffin Sections

This protocol details the use of Eosin Y as a cytoplasmic counterstain.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in distilled water for 5 minutes.[6]

  • Hematoxylin Staining (Nuclei):

    • Immerse slides in a filtered hematoxylin solution (e.g., Harris's) for 5-15 minutes.[6]

    • Rinse in running tap water for 1-5 minutes.

    • Differentiate by dipping slides in 1% acid alcohol (1% HCl in 70% ethanol) for 3-10 seconds to remove excess stain.[6]

    • Rinse immediately in running tap water.

  • Bluing (Turn Nuclei Blue):

    • Immerse in Scott's tap water substitute or a weak ammonia (B1221849) solution for 30-60 seconds.[6]

    • Wash in running tap water for 1-5 minutes.

  • Eosin Y Staining (Cytoplasm):

    • Immerse slides in a 1% alcoholic Eosin Y solution for 30 seconds to 2 minutes.[6]

    • The optimal time depends on the desired staining intensity.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate slides through ascending grades of ethanol: 95% (2 changes, 1 minute each) and 100% (2 changes, 1 minute each).

    • Clear in Xylene: 2 changes, 2 minutes each.

    • Mount a coverslip onto the slide using a permanent mounting medium.[20]

Protocol 2: Neutral Red Uptake Assay for Cell Viability
  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 5,000-50,000 cells per well and incubate for 24 hours.

    • Treat cells with the test compound and incubate for the desired exposure time.

  • Staining:

    • Prepare a 1X Neutral Red Staining Solution.

    • Remove the culture medium and add 150 µL of the staining solution to each well.

    • Incubate for 2 hours to allow for dye uptake into the lysosomes of viable cells.[19]

  • Washing:

    • Remove the staining solution and wash the cells once with 250 µL of 1X Wash Buffer.[19]

    • Remove the wash buffer completely.

  • Solubilization and Measurement:

    • Add 150 µL of 1X Solubilization Solution to each well.

    • Place the plate on a shaker for 20 minutes to extract the dye from the cells.[19]

    • Measure the optical density (OD) at 540 nm using a microplate reader. The OD is directly proportional to the number of viable cells.[5]

Protocol 3: Propidium Iodide Staining for Dead Cell Analysis by Flow Cytometry
  • Cell Preparation:

    • Harvest up to 1 x 10⁶ cells and transfer to a FACS tube.

    • Wash the cells twice by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Antibody Staining (Optional):

    • If staining for cell surface markers, perform the antibody incubation steps at this point according to the manufacturer's protocol.

  • PI Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Just prior to analysis, add 5-10 µL of a PI staining solution (e.g., 10 µg/mL) to each sample. Do not wash the cells after this step.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use an unstained cell sample to set the baseline fluorescence.

    • PI fluorescence is typically detected in the FL-2 or FL-3 channel. Live cells will be PI-negative, while dead cells will show a strong PI-positive signal.

Visualization of Workflows and Logic

The following diagrams illustrate a generic staining workflow and the decision-making process for selecting an appropriate red stain for research.

G cluster_workflow General Histological Staining Workflow A Deparaffinize & Rehydrate Tissue Section B Nuclear Staining (e.g., Hematoxylin) A->B C Rinse & Differentiate B->C D Bluing C->D E Counterstaining (e.g., Eosin Y or hypothetical PR21) D->E F Dehydrate & Clear E->F G Mount Coverslip F->G H Microscopic Analysis G->H

Caption: A generalized workflow for histological staining of tissue sections.

G start What is the research question? q_morph Assess general tissue morphology? start->q_morph Start q_via Quantify viable cell population? start->q_via q_dead Identify/quantify dead cells? start->q_dead ans_unknown Use an unvalidated pigment like PR21? start->ans_unknown ans_eosin Use Eosin Y (H&E Staining) q_morph->ans_eosin Yes ans_nr Use Neutral Red (Viability Assay) q_via->ans_nr Yes ans_pi Use Propidium Iodide (Flow Cytometry / Microscopy) q_dead->ans_pi Yes

Caption: Decision pathway for selecting a validated red stain in research.

Conclusion and Recommendation

While this compound is available from chemical suppliers for research purposes, its application in a biological context is unsubstantiated by scientific literature. It has a significantly higher cost per gram than the well-established histological dye Eosin Y and lacks the specific functional properties of viability stains like Neutral Red and Propidium Iodide.

For researchers, scientists, and drug development professionals, the use of unvalidated reagents introduces unacceptable risks to data integrity and reproducibility. The cost-performance analysis clearly indicates that for applications in histology and cell health assessment, validated dyes are superior in every aspect of performance and cost-effectiveness. Therefore, it is strongly recommended to use established alternatives such as Eosin Y for tissue morphology, Neutral Red for quantifying cell viability, and Propidium Iodide for identifying dead cells. These alternatives offer reliable performance, well-documented protocols, and a strong foundation for producing credible scientific data.

References

A Comparative Guide to Red Dyes in Research: Evaluating Pigment Red 21 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for generating reproducible and reliable experimental data. This guide provides a comparative analysis of Pigment Red 21 and established alternative red dyes and stains commonly used in research applications. While this compound is a widely manufactured monoazo pigment, its application in biological research is not well-documented, raising questions about its suitability and reproducibility in experimental settings.

This compound: An Overview

This compound, also known as C.I. 12300 or Fast Red 2R, is a synthetic monoazo pigment with the chemical formula C₂₃H₁₆ClN₃O₂.[1] Its primary applications are in industrial settings, including paints, printing inks, and coatings, where its strong coloring properties are valued.[2][3][4] Some commercial suppliers describe it as a "multifunctional dye" with potential for use in "biological experiments"; however, a comprehensive review of scientific literature reveals a lack of peer-reviewed studies detailing its use in cell-based assays, microscopy, or other research applications.[5] This absence of documented protocols and performance data makes it challenging to assess its reproducibility and reliability for scientific research.

Key Properties of this compound:
PropertyValue
C.I. Name This compound
C.I. Number 12300
CAS Number 6410-26-0
Molecular Formula C₂₃H₁₆ClN₃O₂
Molecular Weight 401.85 g/mol
Primary Application Industrial paints, inks, coatings
Solubility Generally insoluble in water

Established Alternatives for Red Staining in Research

Given the lack of data on this compound for research purposes, this guide focuses on well-characterized and widely used alternatives for common applications such as cell viability and fluorescence microscopy.

Propidium Iodide (PI) for Cell Viability and Necrosis Detection

Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it a reliable marker for identifying dead or membrane-compromised cells. It is extensively used in flow cytometry and fluorescence microscopy.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Harvest Cells B Wash with PBS A->B C Resuspend in Binding Buffer D Add Propidium Iodide Solution C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry or Fluorescence Microscopy E->F G cluster_0 Viable Cell cluster_1 Non-Viable Cell A Neutral Red Dye B Active Lysosomes (Uptake and Accumulation) A->B E Quantification (Absorbance at ~540 nm) B->E C Neutral Red Dye D Damaged Lysosomes (No Uptake) C->D

References

Safety Operating Guide

Proper Disposal of Pigment Red 21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Pigment Red 21, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a common colorant used in various laboratory applications. Adherence to these guidelines will help your institution avoid potential fines and, more importantly, prevent environmental contamination and ensure a safe working environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for complete safety information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]

  • Keep away from ignition sources.[1]

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[2] While this compound is often not classified as a hazardous material for transport, its disposal is subject to specific regulations.

Waste can be classified as hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Waste from the production of dyes and pigments may be listed as hazardous waste (K181), depending on the presence of certain constituents.[4]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to perform a formal hazardous waste determination for your specific this compound waste stream.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

  • Containerization:

    • Place the this compound waste in a chemically compatible and properly sealed container to prevent leaks or spills.

    • If reusing a container, ensure it is triple-rinsed and that all previous labels are removed or fully obscured.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (or as directed by your EHS department).

    • Identify the contents as "this compound Waste."

    • Indicate the date when the waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not exceed the allowable accumulation time limits for hazardous waste as specified by your institution and regulatory agencies.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₂₃H₁₆ClN₃O₂--INVALID-LINK--
Molecular Weight 401.85 g/mol --INVALID-LINK--
Appearance Red powder--INVALID-LINK--
Disposal Recommendation Licensed chemical destruction plant or controlled incineration[1]

Experimental Protocols

While this document does not cite specific experiments, any protocol involving this compound should include a dedicated section on waste disposal that aligns with the procedures outlined above. For instance, a protocol for staining a biological sample would conclude with instructions to collect all used staining solutions and contaminated materials (e.g., slides, pipette tips) in a designated hazardous waste container for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Pigment_Red_21_Disposal_Workflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions A Generate this compound Waste B Collect in a Chemically Compatible Container A->B H Do NOT Pour Down the Drain A->H I Do NOT Dispose in Regular Trash A->I C Label Container: 'Hazardous Waste' Contents & Date B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Licensed Hazardous Waste Vendor E->F EHS Coordinates G Proper Disposal: Incineration or Chemical Destruction Plant F->G

Caption: this compound Disposal Workflow.

By following these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always prioritize safety and consult your EHS department with any questions regarding chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Pigment Red 21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for the handling of Pigment Red 21 (CAS No. 6410-26-0), a yellowish-red azo pigment. Adherence to these guidelines is critical to minimize risks and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Recommended PPE includes:

  • Eye and Face Protection: Tightly fitting safety goggles are essential to protect against dust particles.[1] In situations where splashing is a possibility, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[2] Gloves must be inspected for integrity before each use.

    • Protective Clothing: An impervious apron or coveralls are recommended to prevent skin contact.[2]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator appropriate for dusts should be used.

Occupational Exposure Limits

While there are no specific occupational exposure limits established for this compound, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as "nuisance dust," should be applied as a conservative measure.

Regulatory AgencyExposure Limit (8-hour Time-Weighted Average)Particle Type
OSHA 15 mg/m³Total Dust
5 mg/m³Respirable Fraction[3][4][5][6]
NIOSH No REL established; recommends limiting exposure-
ACGIH 10 mg/m³Inhalable Particulate[7]
3 mg/m³Respirable Particulate[7]

Safe Handling and Storage

  • Handling: Handle this compound in a well-ventilated area to minimize dust generation.[1] Avoid breathing dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

  • Spill Cleanup: In the event of a spill, avoid creating dust. Wear appropriate PPE and carefully sweep or vacuum the material into a sealed container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure to this compound.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

Respirator Fit Testing

To ensure the effectiveness of respiratory protection, a fit test must be performed before the first use of a respirator and annually thereafter. Two common methods are:

  • Qualitative Fit Test (QLFT): This is a pass/fail test that relies on the user's sense of taste or smell, or their reaction to an irritant, to detect leakage into the respirator facepiece.

    • Methodology: A test agent, such as isoamyl acetate (B1210297) (banana oil), saccharin, or Bitrex®, is introduced into a hood worn by the individual. If the person can taste or smell the agent, the respirator fit is inadequate.

  • Quantitative Fit Test (QNFT): This method uses an instrument to measure the amount of leakage into the facepiece.

    • Methodology: A probe is attached to the facepiece and connected to a particle counting device. The concentration of particles inside and outside the respirator is measured while the user performs a series of exercises, and a "fit factor" is calculated.

Chemical Protective Clothing Testing

The resistance of protective clothing to this compound can be evaluated using standardized test methods:

  • ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact: This test determines the breakthrough time and permeation rate of a chemical through a protective clothing material.

    • Methodology: The protective material separates a test cell into two chambers. The challenge chemical is introduced into one chamber, and the other chamber is monitored to detect the time it takes for the chemical to break through the material.

  • ASTM F903 - Standard Test Method for Resistance of Materials Used in Protective Clothing to Penetration by Liquids: This test evaluates the resistance of a material to the bulk flow of a liquid through closures, seams, and pinholes.

    • Methodology: The material is subjected to a liquid under specified conditions of pressure and time. Visual detection is used to determine if penetration occurs.

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS PPE Don Appropriate PPE Prep->PPE Ensure Safety Weigh Weigh in Ventilated Area PPE->Weigh Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer Proceed Decon Decontaminate Work Area Transfer->Decon After Use Waste Dispose of Waste Properly Decon->Waste Final Step

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions cluster_followup Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Skin Wash with Soap & Water Exposure->Skin Eyes Flush with Water (15 min) Exposure->Eyes Ingestion Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical if irritation persists Eyes->Medical Ingestion->Medical Report Report Incident Medical->Report

Caption: Emergency response procedures for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.